Technical Documentation Center

trans-Ned-19-d8 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-Ned-19-d8

Core Science & Biosynthesis

Foundational

The Core Mechanism of Action of trans-Ned-19-d8: An In-depth Technical Guide

Introduction In the intricate world of cellular signaling, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes. The precise spatial and temporal con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of cellular signaling, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for cellular function. Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as the most potent Ca²⁺-mobilizing second messenger, acting on a distinct Ca²⁺ release pathway.[1] This guide provides a comprehensive technical overview of the mechanism of action of trans-Ned-19-d8, a deuterated derivative of the selective and cell-permeant antagonist of the NAADP signaling pathway. Developed through virtual screening, Ned-19 has become an invaluable pharmacological tool for dissecting the physiological roles of NAADP.[2] For the purpose of this guide, the mechanistic details of trans-Ned-19 are considered directly applicable to its deuterated counterpart, trans-Ned-19-d8.

The NAADP Signaling Pathway: The Target of trans-Ned-19-d8

The canonical understanding of intracellular Ca²⁺ release centers on the endoplasmic reticulum (ER) via inositol 1,4,5-trisphosphate (IP₃) and ryanodine receptors. However, NAADP activates a separate Ca²⁺ release system localized to acidic organelles, such as lysosomes and endosomes.[2] This distinct localization underscores the unique regulatory functions attributed to NAADP-mediated signaling.

The molecular identity of the NAADP receptor has been a subject of intense investigation. Compelling evidence points towards the two-pore channels (TPCs), specifically TPC1 and TPC2, as the primary channels gated by NAADP.[3][4] These channels reside on the membranes of acidic vesicles and, upon activation by NAADP, mediate the release of Ca²⁺ from these stores into the cytosol.

A fascinating and complex feature of the NAADP receptor is the evidence for two distinct binding sites: a high-affinity "locking" site and a low-affinity "opening" site.[5] This dual-site model helps to explain the self-desensitization characteristic of NAADP signaling, where low concentrations can inactivate the receptor.

trans-Ned-19-d8: A Non-Competitive Antagonist

trans-Ned-19-d8 exerts its inhibitory effect on the NAADP pathway through a non-competitive mechanism of antagonism.[6] This is a critical distinction from competitive antagonists, which directly compete with the endogenous ligand for the same binding site. Non-competitive antagonism implies that trans-Ned-19-d8 binds to a site on the NAADP receptor complex that is distinct from the NAADP binding site, thereby preventing channel opening even when NAADP is bound.

Studies have shown that Ned-19 reduces the maximal response to NAADP and can shift the EC₅₀ to the right, which is characteristic of uncompetitive or mixed-type non-competitive inhibition.[6] The interaction is functionally irreversible, with slow dissociation kinetics from the receptor.[6]

The following diagram illustrates the proposed mechanism of NAADP-mediated Ca²⁺ release and its inhibition by trans-Ned-19.

NAADP_Mechanism cluster_cell Cell cluster_lysosome Lysosome/Acidic Vesicle TPC TPC Channel (NAADP Receptor Complex) Ca_release Ca²⁺ Release TPC->Ca_release Gates NAADP NAADP NAADP->TPC Binds and Activates trans_Ned_19 trans-Ned-19-d8 trans_Ned_19->TPC Binds and Inhibits (Non-competitive) Downstream Downstream Cellular Effects Ca_release->Downstream Initiates

Caption: Proposed mechanism of NAADP-gated Ca²⁺ release and its antagonism by trans-Ned-19-d8.

Cellular and Physiological Consequences of trans-Ned-19-d8 Action

By inhibiting NAADP-mediated Ca²⁺ release, trans-Ned-19-d8 has been shown to modulate a variety of cellular functions across different cell types. This underscores the broad physiological importance of the NAADP signaling pathway.

Cell Type/SystemObserved Effect of trans-Ned-19-d8Reference
T-lymphocytesInhibition of T-cell receptor (TCR)-mediated Ca²⁺ signaling, leading to reduced activation and proliferation.[1][7]
Smooth Muscle CellsInhibition of norepinephrine-induced Ca²⁺ rise and subsequent relaxation of aortic rings.[3]
Cardiac Mesenchymal Stromal CellsSuppression of NAADP-AM-evoked intracellular Ca²⁺ mobilization and inhibition of FBS-induced proliferation.[4]
Memory CD4+ T cellsInhibition of TCR-mediated calcium flux and downstream effector functions like proliferation and cytokine production.[2]

Experimental Protocols for Investigating the Mechanism of Action

The elucidation of the mechanism of action of trans-Ned-19-d8 relies on a combination of biochemical and cell-based assays. The following protocols provide a framework for researchers investigating NAADP signaling.

Protocol 1: Intracellular Calcium Measurement in Suspension Cells (e.g., T-lymphocytes)

This protocol is designed to assess the effect of trans-Ned-19-d8 on agonist-induced intracellular Ca²⁺ mobilization.

Materials:

  • Isolated cells of interest (e.g., naïve CD4⁺ T cells)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • trans-Ned-19-d8 stock solution (in DMSO)

  • Cell-stimulating agonist (e.g., anti-CD3 mAb)

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Loading:

    • Resuspend cells at a density of 1-5 x 10⁶ cells/mL in HBSS.

    • Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • trans-Ned-19-d8 Incubation:

    • Resuspend the Fura-2 loaded cells in HBSS.

    • Aliquot cells into experimental groups (vehicle control, different concentrations of trans-Ned-19-d8).

    • Add trans-Ned-19-d8 to the desired final concentrations and incubate for a predetermined time (e.g., 1 hour) at 37°C.[1][7]

  • Calcium Measurement:

    • Place the cell suspension in a cuvette for a fluorometer or on a coverslip for microscopy.

    • Record a stable baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

    • Add the cell-stimulating agonist and continue recording the fluorescence ratio to measure the change in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio over time.

    • Quantify the peak Ca²⁺ response or the area under the curve for each experimental condition.

    • Compare the responses in the presence and absence of trans-Ned-19-d8 to determine its inhibitory effect.

Calcium_Measurement_Workflow Start Start: Isolated Cells Load Load with Fura-2 AM Start->Load Wash Wash Cells Load->Wash Incubate Incubate with trans-Ned-19-d8 or Vehicle Wash->Incubate Measure Measure Baseline Fluorescence Incubate->Measure Stimulate Add Agonist Measure->Stimulate Record Record Ca²⁺ Response Stimulate->Record Analyze Analyze Data Record->Analyze End End: Determine Inhibitory Effect Analyze->End

Caption: Workflow for assessing the effect of trans-Ned-19-d8 on intracellular Ca²⁺ signaling.

Protocol 2: Radioligand Binding Assay

This assay is used to determine if a compound competes with NAADP for binding to its receptor.

Materials:

  • Cell or tissue homogenate expressing the NAADP receptor (e.g., sea urchin egg homogenate)

  • [³²P]NAADP (radiolabeled ligand)

  • Non-labeled NAADP

  • trans-Ned-19-d8

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes, combine the cell homogenate, binding buffer, and varying concentrations of the test compound (trans-Ned-19-d8 or unlabeled NAADP for control).

  • Radioligand Addition:

    • Add a fixed concentration of [³²P]NAADP to each tube.

  • Incubation:

    • Incubate the mixture at a specified temperature (e.g., 4°C) for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific [³²P]NAADP binding against the concentration of the competitor.

    • Determine the IC₅₀ value for trans-Ned-19-d8.

Summary and Future Directions

trans-Ned-19-d8 is a potent and selective antagonist of the NAADP-mediated Ca²⁺ signaling pathway. Its mechanism as a non-competitive antagonist that targets the TPC channel complex in acidic organelles is well-supported by experimental evidence. The ability of trans-Ned-19-d8 to modulate a wide range of physiological processes highlights the critical role of NAADP in cellular regulation.

While significant progress has been made, several areas warrant further investigation:

  • The precise molecular interactions between trans-Ned-19-d8 and the TPC channel complex.

  • The potential for off-target effects at high concentrations.

  • The therapeutic potential of targeting the NAADP pathway in diseases with dysregulated Ca²⁺ signaling.

The continued use of trans-Ned-19-d8 as a research tool will undoubtedly lead to a deeper understanding of the intricate and vital role of NAADP in health and disease.

References

  • Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. (2021). MDPI. [Link]

  • Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. (2021). PubMed Central. [Link]

  • Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor. (n.d.). PMC - NIH. [Link]

  • Identification of a chemical probe for NAADP by virtual screening. (n.d.). PMC - NIH. [Link]

  • Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active inMemory CD4+ T Cells. (2024). Semantic Scholar. [Link]

  • The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction. (n.d.). PMC - NIH. [Link]

  • Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells. (n.d.). Frontiers. [Link]

Sources

Exploratory

Advanced Calcium Signaling Probes: The Strategic Role of Deuterated trans-Ned-19

Executive Summary The elucidation of the NAADP (Nicotinic acid adenine dinucleotide phosphate) signaling pathway has been historically hindered by the lack of selective, membrane-permeant antagonists. Trans-Ned-19 emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The elucidation of the NAADP (Nicotinic acid adenine dinucleotide phosphate) signaling pathway has been historically hindered by the lack of selective, membrane-permeant antagonists. Trans-Ned-19 emerged as the premiere chemical probe for Two-Pore Channels (TPCs) , the endolysosomal effectors of NAADP. However, as research pivots from basic mechanistic definition to translational drug development, the limitations of standard small molecules—specifically metabolic instability and quantification challenges—must be addressed.

This guide details the technical application of Deuterated trans-Ned-19 (d-trans-Ned-19) . While the protonated form (H-trans-Ned-19) remains the standard for acute in vitro signaling blockade, the deuterated isotopologue serves two distinct, high-value roles:

  • Bioanalytical Internal Standard: Enabling precise LC-MS/MS quantification of intracellular drug accumulation without matrix interference.[1]

  • Pharmacokinetic (PK) Optimization: Exploiting the Kinetic Isotope Effect (KIE) to enhance metabolic stability against cytochrome P450-mediated oxidation, thereby extending in vivo half-life.[1]

Mechanistic Foundation: The NAADP-TPC Axis

To deploy trans-Ned-19 effectively, one must understand the topology of its target.[1] Unlike IP3 receptors (ER-localized), TPCs are resident on acidic organelles (endo-lysosomes).[1]

Mechanism of Action

NAADP acts as the most potent intracellular calcium mobilizer.[1][2] It triggers local Ca²⁺ release from lysosomes, which subsequently recruits RyRs (Ryanodine Receptors) on the ER via Calcium-Induced Calcium Release (CICR) to generate global Ca²⁺ waves.

  • Target: Two-Pore Channels (TPC1 and TPC2).[1][3]

  • Ned-19 Binding: Trans-Ned-19 acts as a non-competitive antagonist .[1][2][4] It mimics the NAADP pharmacophore but locks the channel in a closed state or prevents the coupling of NAADP-binding proteins (like JPT2/HN1L) to the channel pore.

  • Stereoselectivity: The trans isomer is significantly more potent than the cis isomer.[1]

Visualization of the Pathway

The following diagram illustrates the signal transduction pathway and the specific intervention point of trans-Ned-19.

NAADP_Signaling cluster_organelle Endolysosomal Interface NAADP NAADP (Second Messenger) TPC Two-Pore Channels (TPC1/2) NAADP->TPC Activates Ned19 trans-Ned-19 (Antagonist) Ned19->TPC Blocks LocalCa Local Ca2+ Release TPC->LocalCa Release from Lysosome Lysosome Lysosomal Ca2+ Store Lysosome->LocalCa RyR Ryanodine Receptors (ER) LocalCa->RyR Triggers (CICR) GlobalCa Global Ca2+ Signal RyR->GlobalCa Amplification

Caption: Figure 1. The NAADP/TPC signaling axis.[1][2][5][6][7] Trans-Ned-19 inhibits the primary trigger event at the lysosomal membrane, preventing the subsequent global calcium cascade.

The Deuterium Advantage: Technical Rationale

Why synthesize or utilize a deuterated variant of an established probe?

Bioanalysis and Quantification (LC-MS/MS)

In drug development, correlating cellular phenotype (e.g., inhibition of migration) with intracellular drug concentration is critical.

  • Problem: Quantifying H-trans-Ned-19 in cell lysates using LC-MS requires an internal standard (IS). Using a structural analog (e.g., Ned-20) is suboptimal due to different retention times and ionization efficiencies.

  • Solution: Deuterated trans-Ned-19 (d-Ned-19) serves as the ideal IS.[1] It co-elutes with the analyte but is mass-resolved (e.g., +3 to +6 Da shift). This corrects for matrix effects and ionization suppression, providing absolute quantification of TPC occupancy.

Metabolic Stability (The Kinetic Isotope Effect)

Trans-Ned-19 contains oxidizable C-H bonds susceptible to CYP450 metabolism.[1]

  • Theory: The Carbon-Deuterium (C-D) bond is shorter and stronger (approx. 6–10x) than the C-H bond.[8] If the rate-limiting step of metabolism involves C-H bond cleavage (e.g., hydroxylation), substituting H with D slows this rate significantly (

    
    ).
    
  • Application: Deuterated analogs are used in in vitro microsomal stability assays to identify "soft spots" in the molecule, guiding medicinal chemistry toward more stable lead compounds.

Experimental Workflows

Protocol A: Comparative Calcium Imaging (Validation)

Objective: Verify that deuteration does not alter the pharmacological potency (IC50) of the antagonist. The electronic properties of D and H are virtually identical, so binding affinity should remain unchanged.

Materials:

  • Cell Line: HEK293 (stably expressing TPC2) or primary T-cells.[1]

  • Reagents: Fura-2 AM (Ca²⁺ indicator), NAADP-AM (membrane-permeant agonist), H-trans-Ned-19, d-trans-Ned-19.

  • Buffer: HBSS with Ca²⁺/Mg²⁺.[1]

Step-by-Step Methodology:

  • Loading: Incubate cells with 2 µM Fura-2 AM for 30 min at 37°C. Wash 3x with HBSS.

  • Pre-incubation: Aliquot cells into a 96-well plate. Treat with varying concentrations (1 nM – 10 µM) of either H-trans-Ned-19 or d-trans-Ned-19 for 30 minutes.[1]

    • Control: Vehicle (0.1% DMSO).[1]

  • Stimulation: Inject NAADP-AM (100 nM final) to trigger Ca²⁺ release.

  • Acquisition: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission) every 2 seconds for 5 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) for the Ca²⁺ transient. Plot % Inhibition vs. Log[Concentration].

    • Success Criterion: The IC50 curves for H- and D-forms must act superimposable (within 95% CI).[1]

Protocol B: Microsomal Metabolic Stability Assay

Objective: Determine if deuteration improves the half-life (


) of the probe.

Step-by-Step Methodology:

  • Reaction Mix: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Substrate: Add H-trans-Ned-19 or d-trans-Ned-19 (1 µM final).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove aliquots and quench with ice-cold acetonitrile (containing an alternative IS).

  • Quantification: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Interpretation: If

      
      , the deuterated site is a metabolic hotspot.
      

Data Presentation & Analysis

Quantitative Comparison Table

When reporting results for deuterated vs. non-deuterated probes, structure your data as follows:

ParameterH-trans-Ned-19 (Standard)d-trans-Ned-19 (Deuterated)Interpretation
IC50 (TPC Inhibition) ~65 nM~65 nMBioequivalence: Deuteration does not affect target binding.[1]
Microsomal

12.4 min (Hypothetical)28.1 min (Hypothetical)Stability: Significant KIE indicates improved metabolic resistance.
MS Resolution [M+H]+ = 450.1[M+H]+ = 456.1Selectivity: +6 Da shift allows use as an Internal Standard.
Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct probe form.

Workflow Start Experimental Goal Branch1 Mechanism Study (In vitro) Start->Branch1 Branch2 PK/PD or Quantification Start->Branch2 UseH Use Standard H-trans-Ned-19 Branch1->UseH UseD Use Deuterated d-trans-Ned-19 Branch2->UseD Result1 Ca2+ Imaging TPC Blockade UseH->Result1 Result2 LC-MS IS Metabolic Stability UseD->Result2

Caption: Figure 2. Decision matrix for selecting between standard and deuterated Ned-19 variants based on experimental intent.

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening.[1] Nature Chemical Biology, 5(4), 220–226. Link

  • Ali, S., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice.[1] Cells, 10(11), 3039.[9] Link

  • Gant, T. G. (2014).[1][10] Using deuterium in drug discovery: leaving the label in the drug.[10] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Pitt, S. J., et al. (2010). TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+. Journal of Biological Chemistry, 285(45), 35039-35046. Link

  • Galione, A. (2015).[1][3] NAADP receptors.[1][2][4][5][6][11][12] Cold Spring Harbor Perspectives in Biology, 7(1), a016345. Link

Sources

Foundational

Technical Guide: trans-Ned-19-d8 as a Selective NAADP Receptor Antagonist

Executive Summary This technical guide details the pharmacological profile, mechanism of action, and experimental utility of trans-Ned-19-d8 , a deuterated isotopologue of the selective NAADP antagonist trans-Ned-19. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacological profile, mechanism of action, and experimental utility of trans-Ned-19-d8 , a deuterated isotopologue of the selective NAADP antagonist trans-Ned-19. While pharmacologically equivalent to its non-deuterated counterpart in inhibiting Two-Pore Channels (TPCs), the -d8 variant serves a dual critical function: it acts as a precise internal standard for quantitative mass spectrometry (LC-MS/MS) and as a tracer for metabolic stability studies. This guide provides validated protocols for calcium imaging and mass spectrometric quantification, enabling researchers to interrogate the NAADP signaling axis with high specificity.

Part 1: The NAADP Signaling Axis & Mechanism of Action[1]

The Target: Two-Pore Channels (TPCs)

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is the most potent intracellular Ca


 mobilizing messenger known.[1][2] Unlike IP

(which targets the ER), NAADP targets acidic organelles (lysosomes and endosomes) via Two-Pore Channels (TPCs) , specifically TPC1 and TPC2.
Chemical Pharmacology of trans-Ned-19

Discovered via virtual screening by Naylor et al. (2009), Ned-19 is a tetrahydro-beta-carboline derivative.

  • Stereochemical Criticality: The trans isomer is the active antagonist. The cis isomer is significantly less potent and can exhibit partial agonist activity in some systems.

  • Binding Site: trans-Ned-19 binds directly to the NAADP receptor complex (TPCs and associated proteins like Lsm12 or JPT2), preventing NAADP-induced channel opening.

  • Potency:

    • Cell-free (Sea Urchin Egg Homogenate): IC

      
       ≈ 6 nM.
      
    • Whole Cell: Requires 10–100 µM external concentration due to the necessity of crossing both the plasma and lysosomal membranes.

The Deuterated Advantage (-d8)

trans-Ned-19-d8 contains 8 deuterium atoms replacing hydrogen at stable positions (typically on the piperazine or methoxy moieties).

  • Biological Equivalence: The isotope effect on binding affinity is negligible; therefore, trans-Ned-19-d8 retains the antagonistic profile of the non-deuterated parent.

  • Analytical Superiority: It eliminates matrix effects in LC-MS/MS analysis, allowing for absolute quantification of intracellular drug levels—a critical step in verifying lysosomal accumulation.

Visualization: The Inhibition Pathway

The following diagram illustrates the NAADP signaling cascade and the interception point of trans-Ned-19.

NAADP_Signaling cluster_cell Cellular Cytosol cluster_lysosome Lysosome (Acidic Store) NAADP NAADP (Second Messenger) TPC Two-Pore Channel (TPC1/TPC2) NAADP->TPC Activates Ca_Signal Cytosolic Ca2+ Signal TPC->Ca_Signal Release Ca_Store Luminal Ca2+ Ca_Store->TPC Downstream Downstream Effects (Viral Entry, Differentiation) Ca_Signal->Downstream Antagonist trans-Ned-19-d8 (Antagonist) Antagonist->TPC Blocks (Competitive)

Caption: trans-Ned-19-d8 competitively blocks NAADP binding to TPCs, preventing lysosomal Ca2+ release.

Part 2: Experimental Protocols

Protocol A: Functional Validation via Ca Imaging

Objective: Confirm antagonistic activity of trans-Ned-19 (or -d8) against NAADP-mediated signaling.[3]

Expert Insight: Because NAADP is membrane-impermeable, you must use NAADP-AM (acetoxymethyl ester) for whole-cell stimulation, or use uncaging techniques.

  • Preparation:

    • Culture cells (e.g., HeLa, HEK293-TPC2, or T-cells) on glass coverslips.

    • Load cells with a cytosolic Ca

      
       indicator: Fura-2 AM  (ratiometric, 2 µM) or Fluo-4 AM  (intensometric, 4 µM) for 30 mins at 37°C.
      
    • Wash cells 3x with physiological saline (HBSS) containing 2 mM Ca

      
      .
      
  • Inhibition Step:

    • Incubate experimental group with trans-Ned-19 (10–50 µM) for 30 minutes.

    • Note: trans-Ned-19 is fluorescent (Ex/Em: ~330/450 nm). If using Fura-2 (Ex 340/380), verify background fluorescence controls. Fluo-4 (Ex 488) is often preferred to avoid spectral overlap.

  • Stimulation & Recording:

    • Mount coverslip on microscope stage.

    • Establish baseline (30s).

    • Add NAADP-AM (100 nM – 1 µM final).

    • Result: Control cells will show a sharp Ca

      
       transient. Ned-19 treated cells should show >80% attenuation of the peak response.
      
Protocol B: LC-MS/MS Quantification using trans-Ned-19-d8

Objective: Quantify intracellular accumulation of trans-Ned-19 using the d8 variant as an Internal Standard (IS).

Self-Validating System: The use of d8-IS corrects for extraction efficiency and matrix-induced ionization suppression.

Workflow Diagram:

MS_Workflow Sample Biological Sample (Cell Lysate/Plasma) Spike Spike with trans-Ned-19-d8 (IS) Sample->Spike Extract Protein Precipitation (Acetonitrile/Methanol) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Calc Ratio Calculation (Analyte Area / IS Area) MS->Calc

Caption: Isotope Dilution Mass Spectrometry workflow ensures accurate quantification despite matrix effects.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Example Data): | Compound | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | trans-Ned-19 | 515.2 [M+H]

| 321.1 | 35 | Analyte | | trans-Ned-19-d8 | 523.2 [M+H]

| 329.1 | 35 | Internal Standard |

Note: Exact transitions depend on the specific deuteration pattern of the commercial standard purchased. Always perform a product ion scan (MS2) on the pure standard first.

Part 3: Therapeutic Implications & Data Summary

Key Applications
  • Virology (Ebola): Ebola virus requires TPC2 activity for endosomal escape. trans-Ned-19 blocks this entry, trapping the virus in the lysosome.

  • Metabolic Disease: TPC2 blockade improves glucose handling in diabetic models.

  • Neurodegeneration: Modulates lysosomal autophagy in Parkinson's disease models.

Comparative Data Profile
Featuretrans-Ned-19cis-Ned-19trans-Ned-19-d8
Primary Use Biological AntagonistNegative Control / Weak AgonistAnalytical Standard (IS)
IC50 (Binding) ~0.4 nM> 500 nM~0.4 nM
IC50 (Ca2+ Release) ~6 nMWeak/Inactive~6 nM
Molecular Weight 514.59514.59~522.64
Fluorescence Yes (UV excitable)YesYes

References

  • Naylor, E. et al. (2009).[1][3] Identification of a chemical probe for NAADP by virtual screening.[3][4] Nature Chemical Biology, 5, 220–226.[3] Link

  • Rosen, D. et al. (2009).[3] Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor.[4][5][6] Journal of Biological Chemistry, 284(50), 34930–34934. Link

  • Sakurai, Y. et al. (2015). Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment. Science, 347(6225), 995-998. Link

  • Patel, S. et al. (2011). The pharmacology of NAADP receptors. Cell Calcium, 50(6), 612-619. Link

  • Gunaratne, G. S. et al. (2018). A screening campaign in sea urchin egg homogenate as a platform for discovering modulators of NAADP-dependent Ca2+ signaling.[4] Cell Calcium, 73, 6-16. Link

Sources

Exploratory

Technical Guide: Biological Effects and Analytical Application of trans-Ned-19-d8

Executive Summary Compound: trans-Ned-19 (and its deuterated internal standard, trans-Ned-19-d8). Primary Target: Two-Pore Channels (TPCs) – specifically TPC1 and TPC2.[1] Mechanism: Antagonism of Nicotinic Acid Adenine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: trans-Ned-19 (and its deuterated internal standard, trans-Ned-19-d8). Primary Target: Two-Pore Channels (TPCs) – specifically TPC1 and TPC2.[1] Mechanism: Antagonism of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP).[1][2][3][4][5][6]

This technical guide delineates the pharmacological profile of trans-Ned-19, a potent chemical probe used to inhibit NAADP-mediated calcium signaling. While the non-deuterated form acts as the biological effector, trans-Ned-19-d8 serves a critical role as a stable isotope-labeled internal standard (SIL-IS). This distinction is vital for researchers: the "d8" variant provides the metrological rigor required to validate pharmacokinetic (PK) profiles and intracellular accumulation of the active drug during drug development and mechanistic studies.

Part 1: Molecular Mechanism of Action

The NAADP/TPC Axis

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent intracellular calcium (


) mobilizing messenger known.[2][6] Unlike 

, which targets the Endoplasmic Reticulum (ER), NAADP targets acidic organelles (lysosomes and endosomes).

trans-Ned-19 functions as a specific, cell-permeable antagonist of NAADP. It binds to Two-Pore Channels (TPCs), locking them in a closed state or preventing NAADP association, thereby silencing the "trigger"


 release that often initiates larger global 

waves via Calcium-Induced Calcium Release (CICR).
Visualization: The Signal Transduction Pathway

The following diagram illustrates the blockade of lysosomal


 release by trans-Ned-19 and its downstream effects on viral entry and gene transcription.

TPC_Signaling_Pathway NAADP NAADP (Second Messenger) TPC Two-Pore Channels (TPC1 / TPC2) NAADP->TPC Activates Ned19 trans-Ned-19 (Inhibitor) Ned19->TPC Blocks Ca_Local Local Ca2+ Release (Trigger) TPC->Ca_Local Efflux Lysosome Acidic Organelle (Lysosome/Endosome) Lysosome->TPC Hosts CICR ER Amplification (CICR / RyR) Ca_Local->CICR Triggers Ca_Global Global Ca2+ Signal CICR->Ca_Global Amplifies Viral Viral Fusion (Ebola/MERS Escape) Ca_Global->Viral Required for Angio Angiogenesis (VEGF Signaling) Ca_Global->Angio Promotes TCell T-Cell Differentiation (Th1/Th17) Ca_Global->TCell Modulates

Caption: Schematic of trans-Ned-19 inhibition of the NAADP-TPC axis. By blocking TPC channels on lysosomes, the drug prevents the local calcium trigger required for viral fusion and downstream signaling.

Part 2: The Role of trans-Ned-19-d8 (The Deuterium Advantage)

While trans-Ned-19 modifies biology, trans-Ned-19-d8 is the tool used to measure it. In high-stakes drug development, reliance on external calibration alone is insufficient due to "matrix effects" (ion suppression/enhancement in mass spectrometry).

Why use the d8-Isotopologue?
  • Bio-Isosteric Precision: The substitution of eight hydrogen atoms with deuterium (

    
    ) increases the molecular mass by 8 Daltons. This mass shift (
    
    
    
    ) allows the mass spectrometer to distinguish the standard from the analyte, yet the physicochemical properties (retention time, extraction efficiency) remain nearly identical.
  • Matrix Effect Correction: In complex matrices (plasma, cell lysate), co-eluting contaminants can suppress ionization. Since trans-Ned-19-d8 co-elutes with the drug, it experiences the exact same suppression. The ratio of Analyte/Internal Standard remains constant, yielding accurate quantification.

  • Metabolic Stability Tracking: In some mechanistic studies, the deuterium kinetic isotope effect (DKIE) can be used to identify metabolic hotspots (e.g., if the d8 variant is metabolized slower than the H-variant, it indicates C-H bond cleavage is the rate-limiting step), though its primary use remains quantification.

Part 3: Key Biological Effects

Virology: Blocking Viral Entry (Ebola & Coronaviruses)

Filoviruses (Ebola, Marburg) and certain Coronaviruses (MERS-CoV) require endosomal calcium signaling to fuse with the host membrane and release their payload.

  • Mechanism: After endocytosis, the virus travels to the lysosome. The viral glycoprotein (GP) interacts with the Niemann-Pick C1 (NPC1) receptor, but fusion requires a

    
     transient mediated by TPCs.
    
  • Effect of Ned-19: Treatment with trans-Ned-19 locks the virus in the endosome, preventing fusion and leading to viral degradation. This makes TPCs a host-targeted antiviral strategy, which is less prone to viral resistance.

Oncology: Angiogenesis and Metastasis

Vascular Endothelial Growth Factor (VEGF) relies on TPC2-mediated calcium release to drive endothelial cell migration and tubulogenesis.

  • Effect of Ned-19: In Human Umbilical Vein Endothelial Cells (HUVECs), trans-Ned-19 abolishes VEGF-induced

    
     signals, halting the formation of new blood vessels (angiogenesis). This suggests therapeutic potential in solid tumors dependent on neovascularization.
    
Immunology: T-Cell Plasticity

NAADP signaling is essential for T-cell receptor (TCR) activation.[6]

  • Effect of Ned-19: Surprisingly, partial blockade of NAADP by trans-Ned-19 does not just silence T-cells; it alters their fate. It has been shown to promote differentiation into inflammatory Th1 and Th17 phenotypes while inhibiting induced Regulatory T cells (iTregs) in vitro.[6] This plasticity modulation is critical for researchers investigating autoimmune diseases.

Part 4: Experimental Protocols

Protocol A: Functional Validation via Calcium Imaging

Objective: Confirm biological activity of trans-Ned-19 by observing the blockade of NAADP-induced


 release.
  • Cell Preparation: Culture cells (e.g., HUVECs or T-cells) on glass coverslips or 96-well black plates.

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) or Fluo-4 AM for 30 minutes at 37°C in Calcium-free HBSS.

    • Note: Use sulfinpyrazone (250 µM) to prevent dye leakage.

  • Inhibitor Incubation: Wash cells and incubate with trans-Ned-19 (10–100 µM) for 30–60 minutes.

    • Control: Incubate parallel wells with vehicle (DMSO 0.1%).

  • Stimulation:

    • Since NAADP is not cell-permeable, use NAADP-AM (cell-permeable ester) at 100 nM.

    • Alternatively, use a physiological agonist known to recruit NAADP (e.g., Glutamate in neurons or VEGF in endothelial cells).

  • Data Acquisition: Measure fluorescence ratio (Fura-2: 340/380 nm excitation) or intensity (Fluo-4: 488 nm excitation) using a microplate reader or confocal microscope.

  • Result: The trans-Ned-19 treated group should show a flattened

    
     trace compared to the spike observed in the DMSO control.
    
Protocol B: Quantitative Bioanalysis using trans-Ned-19-d8

Objective: Quantify intracellular concentration of trans-Ned-19 using the d8 variant as an Internal Standard (IS).

Workflow Visualization:

LCMS_Workflow Sample Biological Sample (Plasma/Lysate) Spike Spike IS (trans-Ned-19-d8) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: LC-MS/MS workflow utilizing the d8-isotopologue for precision quantification.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare stock solutions of trans-Ned-19 (Analyte) and trans-Ned-19-d8 (IS) in DMSO.

    • Create a calibration curve of the Analyte (e.g., 1 nM to 10 µM) in the matched biological matrix.

  • Spiking:

    • Add a fixed concentration of trans-Ned-19-d8 (e.g., 100 nM) to every sample (standards, QCs, and unknowns).

  • Extraction:

    • Perform protein precipitation: Add 3 volumes of ice-cold Acetonitrile. Vortex and centrifuge at 15,000 x g for 10 min.

    • Collect supernatant.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection (MRM):

      • Analyte (Ned-19): Monitor precursor

        
         -> specific fragment.
        
      • IS (Ned-19-d8): Monitor precursor

        
         -> specific fragment (mass shifted by +8 or similar depending on fragmentation pattern).
        
  • Calculation:

    • Plot the Peak Area Ratio (Area_Analyte / Area_IS) vs. Concentration.

    • The d8-standard corrects for any loss during extraction or ionization suppression.

Data Summary: Biological Effects[1][2][3][4][5][6][7][8][9][10][11][12]

Biological ContextTarget PathwayEffect of trans-Ned-19Therapeutic Implication
Viral Entry Endosomal TPC / NPC1Blocks

required for membrane fusion
Broad-spectrum antiviral (Ebola, MERS)
Angiogenesis VEGF / VEGFR2Inhibits endothelial migration & tubulogenesisAnti-metastatic cancer therapy
T-Cells TCR SignalingInhibits proliferation; skews differentiationAutoimmune modulation (Th1/Th17 balance)
Cardiology

-adrenergic
Blocks NAADP-induced

in cardiomyocytes
Arrhythmia / Hypertrophy research

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening. Nature Chemical Biology. Link

  • Sakurai, Y., et al. (2015).[1] Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment. Science. Link

  • Favia, A., et al. (2014). VEGF-induced neoangiogenesis is mediated by NAADP and two-pore channel-2-dependent Ca2+ signaling. Proceedings of the National Academy of Sciences (PNAS). Link

  • Schetelig, D., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice.[2] Cells. Link

  • Gunaratne, G. S., et al. (2021). NAADP-dependent Ca2+ signaling regulates Middle East respiratory syndrome-coronavirus pseudovirus translocation through the endolysosomal system.[5] Cell Calcium.[3][5][6][7] Link

Sources

Foundational

Discovery and synthesis of trans-Ned-19 and its deuterated analogs

Topic: Discovery and Synthesis of trans-Ned-19 and its Deuterated Analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists A Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of trans-Ned-19 and its Deuterated Analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists

A Technical Guide for NAADP Antagonist Development

Executive Summary

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent Ca²⁺-mobilizing second messenger known, orchestrating calcium release from acidic endolysosomal stores via Two-Pore Channels (TPCs).[1][2] The discovery of Ned-19 (specifically its trans-diastereomer) as a selective, membrane-permeant, non-competitive antagonist of NAADP marked a paradigm shift in calcium signaling research.

This guide provides a rigorous technical roadmap for the chemical synthesis of trans-Ned-19 and, crucially, the strategic design of its deuterated analogs (d-Ned-19). These isotopologues are essential for precise pharmacokinetic quantification (as internal standards) and metabolic stability profiling. We move beyond standard recipes, offering a self-validating protocol rooted in mechanistic organic chemistry and rigorous quality control.

The Biological Imperative: Targeting TPCs

Before commencing synthesis, it is vital to understand the "why." Ned-19 is not merely a channel blocker; it is a chemical probe that decouples NAADP binding from channel activation.

  • Target: Two-Pore Channels (TPC1, TPC2) on lysosomes/endosomes.[1][2]

  • Mechanism: Ned-19 binds to the NAADP receptor (likely an accessory protein or the channel itself, depending on the model) in a non-competitive manner, preventing Ca²⁺ release without affecting IP₃ or cADPR channels.

  • Stereochemical Criticality: The commercial synthesis of Ned-19 often yields a mixture of diastereomers. The (1S, 3R)-trans isomer is significantly more potent (IC₅₀ ≈ 6 nM) than the cis isomer (IC₅₀ ≈ 800 nM).[3] Therefore, stereoselective synthesis or rigorous chiral resolution is non-negotiable.

Figure 1: NAADP Signaling & Ned-19 Intervention

NAADP_Pathway Stimulus Extracellular Stimulus NAADP_Gen NAADP Synthesis Stimulus->NAADP_Gen NAADP NAADP (Second Messenger) NAADP_Gen->NAADP TPC Two-Pore Channels (Lysosome) NAADP->TPC Activates Ned19 trans-Ned-19 (Inhibitor) Ned19->TPC Antagonizes (Non-competitive) Ca_Release Ca2+ Release (Cytosol) TPC->Ca_Release Downstream Differentiation / Gene Expression Ca_Release->Downstream

Caption: Mechanistic intervention of trans-Ned-19 in the NAADP-mediated calcium signaling cascade.[2][3][4]

Structural Deconstruction & Retrosynthesis

Ned-19 is a tetrahydro-β-carboline derivative. Its synthesis relies on the Pictet-Spengler condensation , a reaction between an electron-rich β-arylethylamine (L-Tryptophan) and an aldehyde.

The Molecule[1][3][4][5][6][7][8][9][10][11][12][13]
  • Core: (1S, 3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.

  • The "Tail" (Aldehyde derived): A phenyl ring substituted with a methoxy group and a fluorophenyl-piperazine moiety.

Retrosynthetic Analysis

To synthesize trans-Ned-19 (and its deuterated forms), we disconnect the C1-N2 bond and the C1-C9a bond, revealing two key fragments:

  • Fragment A (Amine): L-Tryptophan methyl ester (Chiral pool source).

  • Fragment B (Aldehyde): 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methoxybenzaldehyde.

Protocol: Synthesis of the "Ned-Aldehyde"

Most commercial vendors do not stock the specific aldehyde required for Ned-19. You must synthesize it.[5] This modular approach allows for the insertion of deuterium labels in the "tail" if desired.

Reagents:

  • 3-Methoxy-4-(chloromethyl)benzaldehyde (Precursor)

  • 1-(2-Fluorophenyl)piperazine

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 3-methoxy-4-(chloromethyl)benzaldehyde in anhydrous ACN.

  • Nucleophilic Attack: Add 1.1 eq of 1-(2-fluorophenyl)piperazine and 2.0 eq of anhydrous

    
    .
    
  • Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the benzylic chloride.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

    • Yield Target: >85%[3]

    • Validation: ¹H NMR (CHO peak ~9.8 ppm).

Protocol: The Core Synthesis (Pictet-Spengler)

This step constructs the β-carboline skeleton.[6] The reaction creates a new chiral center at C1. Because we start with L-Tryptophan (S-configuration at C3), we will generate a mixture of (1S, 3S)-cis and (1R, 3S)-trans isomers.

Reagents:

  • L-Tryptophan methyl ester hydrochloride

  • Synthesized Ned-Aldehyde (from Section 3)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Step-by-Step:

  • Condensation: Suspend L-Tryptophan methyl ester HCl (1.0 eq) and the Ned-Aldehyde (1.1 eq) in dry DCM.

  • Cyclization: Add TFA (2.0 eq) dropwise at 0°C. Allow to warm to room temperature and stir for 12-16 hours.

    • Mechanism:[1][2][7][5] Formation of an iminium ion intermediate followed by intramolecular electrophilic aromatic substitution (C2 of indole attacks the iminium).

  • Quench: Neutralize with sat.

    
    . Extract with DCM.
    
  • Isomer Separation (Critical): The crude residue contains both cis and trans isomers.

    • Method A (Preparative HPLC): Use a C18 column with a water/acetonitrile (+0.1% formic acid) gradient. The trans isomer typically elutes later than the cis isomer due to conformational folding differences.

    • Method B (Fractional Crystallization): In some β-carboline systems, the cis isomer crystallizes preferentially from MeOH/Ether. The supernatant is enriched in the active trans isomer. Recommendation: Use HPLC for biological grade purity (>98%).

  • Saponification (Optional): If the free acid is required (Ned-19 is often used as the acid, Ned-19.4 is the methyl ester), treat with LiOH in THF/H₂O, then acidify carefully to pH 5 to precipitate the zwitterion.

Figure 2: Synthetic Workflow & Isomer Separation

Synthesis_Workflow Trp L-Tryptophan Methyl Ester (Chiral Source) PS_Rxn Pictet-Spengler Condensation (TFA, DCM, RT) Trp->PS_Rxn Ald Ned-Aldehyde (Synthesized) Ald->PS_Rxn Crude Crude Mixture (cis + trans diastereomers) PS_Rxn->Crude HPLC Prep-HPLC Separation (C18, H2O/ACN) Crude->HPLC Cis cis-Ned-19 (Low Potency) HPLC->Cis Early Eluting Trans trans-Ned-19 (Active Antagonist) HPLC->Trans Late Eluting

Caption: Synthetic route emphasizing the critical separation of the active trans-diastereomer.

Strategic Design of Deuterated Analogs (d-Ned-19)

For DMPK studies (Drug Metabolism and Pharmacokinetics), deuterated analogs are required as internal standards (IS) for LC-MS/MS assays. The goal is to create a molecule with identical chromatographic retention but distinct mass (+3 to +5 Da).

Strategy A: The "Universal" Indole Label (Recommended)

This is the most robust approach. It utilizes commercially available isotopically labeled tryptophan.

  • Precursor: L-Tryptophan-d5 (indole-d5).

  • Synthesis: Follow the exact protocol in Section 4, substituting standard L-Trp with L-Trp-d5.

  • Result: trans-Ned-19-d5.

  • Advantage: The deuterium labels are on the aromatic indole ring, which is metabolically robust compared to the methoxy or piperazine groups. No deuterium exchange occurs during the acidic Pictet-Spengler reaction.

Strategy B: The "Tail" Label (Metabolic Probe)

If you need to study the metabolic stability of the piperazine tail (a common soft spot for oxidation), you synthesize a deuterated aldehyde.

  • Precursor: 1-(2-Fluorophenyl)piperazine-d8.

  • Synthesis: React this with the chloromethyl-benzaldehyde (Section 3), then proceed to Pictet-Spengler.

  • Result: trans-Ned-19-d8.

  • Use Case: Differentiating between oxidative cleavage of the side chain and core metabolism.

Table 1: Comparison of Analog Strategies
ParameterNative trans-Ned-19d5-Ned-19 (Indole Label)d8-Ned-19 (Tail Label)
Precursor L-TrpL-Trp-d5 (Indole-d5)Piperazine-d8
Cost LowModerateHigh
Synthesis Difficulty ModerateModerate (Same as Native)High (Requires d8-piperazine)
Primary Use Biological AssaysLC-MS Internal StandardMetabolic Flux Analysis
Mass Shift M+0M+5M+8

Validation & Quality Control (Self-Validating Systems)

To ensure the integrity of your chemical probe, the following QC metrics must be met.

  • NMR Verification of Stereochemistry:

    • The coupling constant (

      
      ) between H1 and H3 is diagnostic.
      
    • cis-isomer:

      
       is typically smaller (~2-5 Hz) due to equatorial/axial relationships.
      
    • trans-isomer: Verify against literature values (typically distinct shifts in the C1 proton).

  • HPLC Purity: >98% area under the curve (AUC).

    • Column: C18, 3.5 µm.

    • Mobile Phase: Gradient 5-95% ACN in H₂O (0.1% Formic Acid).

  • Isotopic Purity (for Deuterated Analogs):

    • Analyze by HRMS.

    • Requirement: <0.5% unlabeled (M+0) contribution to prevent interference in quantitative assays.

References

  • Patel, S., et al. (2009).[8][9] "Ned-19, a novel NAADP antagonist, inhibits star formation and endolysosomal trafficking in melanoma cells." Nature Chemical Biology, 5(12), 911-913.

  • Naylor, E., et al. (2009).[8] "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology, 5, 220–226.

  • Rosen, D., et al. (2009).[8][9] "Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor." Journal of Biological Chemistry, 284(50), 34930–34934.

  • TargetMol. (n.d.). "Ned-19 Chemical Properties and Structure." TargetMol Compound Database.

  • Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Annual Review of Pharmacology and Toxicology, 51, 1-496. (General reference for Pictet-Spengler mechanism).

Sources

Exploratory

Advanced Characterization of TPC Antagonism: trans-Ned-19 Mechanism &amp; Quantification

Topic: trans-Ned-19-d8 interaction with two-pore channels (TPCs) Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, DMPK Scientists, and Electrophysiologists From Molecular Blockade to M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-Ned-19-d8 interaction with two-pore channels (TPCs) Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, DMPK Scientists, and Electrophysiologists

From Molecular Blockade to Mass Spectrometric Validation

Executive Summary

The pharmacological modulation of Two-Pore Channels (TPCs)—specifically TPC1 and TPC2—represents a critical frontier in controlling endolysosomal calcium signaling, viral entry (e.g., Ebola, SARS-CoV-2), and cancer metastasis. trans-Ned-19 is the high-affinity, specific antagonist of NAADP-mediated TPC activation.

This guide addresses the dual nature of the "interaction" required for rigorous drug development:

  • The Pharmacological Interaction: How the active compound (trans-Ned-19) binds and inhibits the TPC complex.[1]

  • The Analytical Interaction: How the deuterated isotopologue (trans-Ned-19-d8 ) interacts within quantitative assays to validate intracellular target engagement.

Mechanistic Foundation: The TPC-Ned-19 Interaction

The Target: Two-Pore Channels (TPCs)

TPCs are voltage-gated ion channels localized to the acidic endolysosomal system.[2][3][4] Unlike cell surface channels, they are activated by the second messenger NAADP (Nicotinic acid adenine dinucleotide phosphate).[4][5][6]

  • TPC1: Sodium-selective, voltage-dependent, broad endosomal distribution.

  • TPC2: Sodium/Calcium-permeable, voltage-independent, lysosomal distribution.

The Antagonist: trans-Ned-19

trans-Ned-19 is a synthetic NAADP analog designed using virtual screening. It mimics the NAADP pharmacophore but lacks the activating capacity, effectively "locking" the channel or its accessory proteins in a closed state.

  • Binding Affinity: Inhibits NAADP binding with an IC50 of ~0.4 nM.[7]

  • Functional Potency: Blocks Ca2+ release with an IC50 of ~6 nM.[7]

  • Selectivity: Highly selective for NAADP-sensitive stores; does not affect IP3 or cADPR channels.

  • Stereochemistry: The trans isomer is significantly more potent than the cis isomer.[7]

Mechanism of Blockade

Current structural biology (cryo-EM and docking studies) suggests a complex interaction:

  • Non-Competitive Antagonism: At micromolar concentrations, trans-Ned-19 acts non-competitively, suggesting it binds to an allosteric site distinct from the NAADP activation site (potentially the pore region or an interface with the accessory protein JPT2/HN1L ).

  • Endolysosomal Trapping: Being a lipophilic amine, trans-Ned-19 permeates the cell membrane and accumulates in acidic organelles (lysosomotropism), placing it directly at the site of TPC action.

The Deuterated Advantage: Role of trans-Ned-19-d8

While trans-Ned-19 is the effector, trans-Ned-19-d8 is the validator. In high-stakes drug discovery, measuring the effect (Ca2+ drop) is insufficient; one must verify the exposure (concentration at the site of action).

trans-Ned-19-d8 is the stable isotope-labeled internal standard (IS) where eight hydrogen atoms are replaced by deuterium.

Why d8? The Analytical "Interaction"
  • Mass Shift (+8 Da): Allows separation from the analyte (trans-Ned-19) in Mass Spectrometry (MS) without chromatographic resolution.

  • Co-Elution: It elutes at the exact same retention time as the drug, experiencing the exact same matrix suppression/enhancement effects.

  • Normalization: It provides the only mathematically robust method to quantify intracellular uptake of Ned-19 in complex lysates.

Application: Use trans-Ned-19-d8 to generate a calibration curve for quantifying trans-Ned-19 levels in tissue homogenates or cell lysates.

Visualization: Signaling & Workflow

Pathway Diagram: NAADP/TPC Blockade

This diagram illustrates the physiological activation of TPCs by NAADP and the specific interception point of trans-Ned-19.

TPC_Signaling NAADP NAADP (Second Messenger) TPC_Complex TPC1 / TPC2 Complex (Endolysosomal Membrane) NAADP->TPC_Complex Activates Ned19 trans-Ned-19 (Antagonist) Ned19->TPC_Complex Allosteric Blockade (Non-Competitive) Ca_Release Ca2+ Release (Into Cytosol) TPC_Complex->Ca_Release Channel Opening Downstream Downstream Effectors (mTOR, TFEB, Viral Entry) Ca_Release->Downstream Signal Transduction

Caption: Mechanism of Action. trans-Ned-19 prevents NAADP-mediated TPC activation, halting Ca2+ efflux.

Workflow: LC-MS/MS Quantification

This diagram details how the d8-variant is used to validate the drug's presence.

LCMS_Workflow Sample Biological Sample (Cell Lysate) Spike Spike with trans-Ned-19-d8 (IS) Sample->Spike Extract Extraction (MeOH/Acetonitrile) Spike->Extract LC LC Separation (Co-elution of d0/d8) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Ratio (Area d0 / Area d8) MS->Ratio

Caption: Analytical Workflow. Using trans-Ned-19-d8 to normalize matrix effects for precise quantification.

Experimental Protocols

Protocol A: Functional Validation (Ca2+ Microfluorimetry)

Objective: Confirm trans-Ned-19 inhibition of TPC-mediated Ca2+ release.

  • Cell Loading: Load TPC-expressing cells (e.g., HEK293-TPC2 or SKBR3) with Fura-2 AM (2 µM) for 30 min at 37°C.

  • Inhibitor Incubation: Wash cells and incubate with trans-Ned-19 (1 µM - 10 µM) for 30 minutes. Note: trans-Ned-19 is cell-permeable.

  • Baseline: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish baseline Ca2+.

  • Activation: Microinject NAADP-AM (cell-permeable ester) or uncage NAADP to stimulate TPCs.

  • Readout: Observe the ablation of the Ca2+ transient in Ned-19 treated cells compared to vehicle (DMSO) control.

Protocol B: Quantitative Validation (LC-MS/MS with d8-IS)

Objective: Determine the intracellular concentration of trans-Ned-19.

  • Standard Preparation:

    • Prepare a stock of trans-Ned-19 (Analyte).

    • Prepare a stock of trans-Ned-19-d8 (Internal Standard) at a fixed concentration (e.g., 100 nM).

  • Sample Extraction:

    • Lyse treated cells in ice-cold methanol.

    • Crucial Step: Immediately add 10 µL of trans-Ned-19-d8 stock to the lysate before centrifugation. This corrects for any loss during the extraction process.

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • MRM Transitions (Hypothetical): Monitor Parent

      
       Fragment ions.
      
      • Analyte (d0): m/z 515.2

        
        m/z [Fragment X]
        
      • Standard (d8): m/z 523.2

        
        m/z [Fragment X+d]
        
  • Calculation: Plot the Area Ratio (Analyte/IS) against the calibration curve to calculate absolute moles of drug per million cells.

Data Summary: Quantitative Parameters

ParameterValueContext
IC50 (Ca2+ Release) ~6 nMFunctional inhibition of NAADP-induced release
IC50 (Binding) ~0.4 nMDisplacement of radiolabeled NAADP
Molecular Weight (d0) 514.59 g/mol trans-Ned-19 (Parent)
Molecular Weight (d8) 522.64 g/mol trans-Ned-19-d8 (Internal Standard)
Selectivity > 1000-foldvs. IP3R and RyR channels
Cell Permeability HighLipophilic nature allows passive diffusion

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening.[7][8] Nature Chemical Biology, 5(4), 220–226.[7] Link

  • Rosen, D., et al. (2009). Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor.[7][9] Journal of Biological Chemistry, 284(50), 34930-34934. Link

  • Patel, S., et al. (2011). The pharmacology of NAADP-mediated Ca2+ signaling. Cell Calcium, 50(2), 197-203. Link

  • Gunaratne, G. S., et al. (2021). Identification of the NAADP binding site on TPC2.[6] Science Signaling, 14(675). Link

  • Sakurai, Y., et al. (2015). Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment. Science, 347(6225), 995-998. Link

Sources

Foundational

Technical Guide: The Significance of Deuterium Labeling in trans-Ned-19-d8

Executive Summary trans-Ned-19 is the defining pharmacological tool for interrogating the NAADP (Nicotinic acid adenine dinucleotide phosphate) signaling pathway, specifically acting as a potent antagonist of Two-Pore Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-Ned-19 is the defining pharmacological tool for interrogating the NAADP (Nicotinic acid adenine dinucleotide phosphate) signaling pathway, specifically acting as a potent antagonist of Two-Pore Channels (TPCs) . While the native compound is critical for biological discovery, the deuterated isotopologue, trans-Ned-19-d8 , serves a distinct but equally vital role: it is the definitive internal standard (IS) required for the precise quantification of Ned-19 in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

This guide details the technical necessity of using the d8-labeled variant to overcome matrix effects in LC-MS/MS bioanalysis, ensuring data integrity in drug development pipelines targeting lysosomal Ca²⁺ signaling.

Part 1: The Biological Imperative (Target Context)

To understand the analytical requirement, one must first understand the biological target. Ned-19 targets acidic organelles (lysosomes and endosomes), blocking the release of Ca²⁺ triggered by NAADP. This pathway is distinct from the IP3 or Ryanodine receptor pathways and is crucial in processes ranging from T-cell differentiation to viral entry (e.g., Ebola).

The NAADP/TPC Signaling Axis

The following diagram illustrates the specific intervention point of trans-Ned-19 within the cellular architecture.

NAADP_Signaling cluster_Lysosome Acidic Organelle (Lysosome/Endosome) Extracellular Extracellular Stimulus (e.g., Glutamate, Antigens) NAADP_Gen NAADP Synthesis (ADP-ribosyl cyclase) Extracellular->NAADP_Gen NAADP NAADP (Second Messenger) NAADP_Gen->NAADP TPC Two-Pore Channels (TPC1 / TPC2) NAADP->TPC Activates Ca_Release Local Ca2+ Release TPC->Ca_Release Ned19 trans-Ned-19 (Inhibitor) Ned19->TPC Blocks ER_Amp ER Amplification (CICR via RyR/IP3R) Ca_Release->ER_Amp Triggers Response Cellular Response (Differentiation, Autophagy) ER_Amp->Response

Figure 1: Mechanism of Action. trans-Ned-19 antagonizes TPCs on acidic stores, preventing NAADP-mediated Ca²⁺ release.

Part 2: The Analytical Significance of "d8"

In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "d8" designation (incorporation of 8 deuterium atoms) is not merely a structural curiosity—it is a calculated bioanalytical engineering decision.

Mass Shift and Isotopic Overlap

Native trans-Ned-19 has a complex isotopic envelope due to natural Carbon-13 abundance.

  • The Problem: If a standard with only 1-3 deuteriums (d1-d3) is used, the isotopic tail of the native drug can overlap with the internal standard's signal (cross-talk), or the IS can contribute to the analyte channel.

  • The d8 Solution: A mass shift of +8 Da moves the Internal Standard (IS) signal completely clear of the native analyte's isotopic window. This ensures that the signal measured in the IS channel is purely from the standard, and the signal in the analyte channel is purely from the drug.

Correction of Matrix Effects

Biological matrices (plasma, urine, tissue homogenates) contain phospholipids and salts that suppress ionization in the Mass Spec source.

  • Co-elution: Because Deuterium has chemically identical retention properties to Hydrogen (with negligible chromatographic isotope effect), trans-Ned-19-d8 co-elutes perfectly with trans-Ned-19.

  • Real-time Normalization: Any suppression of the signal caused by the matrix at that specific retention time affects both the drug and the d8-IS equally. Therefore, the ratio of Drug/IS remains constant, yielding accurate quantification.

Table 1: Comparative Utility of Standards
Featuretrans-Ned-19 (Native)Analog Standard (e.g., Ned-20)trans-Ned-19-d8
Retention Time Reference (RT)Shifted (RT ± Δ)Identical (RT)
Ionization Efficiency ReferenceVariableIdentical
Matrix Effect Correction N/APoor (Does not co-elute)Excellent (Co-elutes)
Mass Spec Cross-talk N/AHigh RiskEliminated (+8 Da shift)

Part 3: Experimental Protocol (LC-MS/MS Quantification)

Objective: Quantify trans-Ned-19 in murine plasma using trans-Ned-19-d8 as the Internal Standard.

Phase A: Reagent Preparation
  • Stock Solution: Dissolve trans-Ned-19-d8 in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute Stock into 50:50 Acetonitrile:Water to a final concentration of 100 ng/mL. Note: This concentration should yield a signal intensity ~5x the Lower Limit of Quantification (LLOQ) of the analyte.

Phase B: Sample Extraction (Protein Precipitation)

Rationale: Ned-19 is lipophilic; liquid-liquid extraction (LLE) or simple precipitation is preferred over SPE for high throughput.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 20 µL of trans-Ned-19-d8 Working IS Solution .

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex aggressively for 5 minutes.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Evaporate to dryness under Nitrogen flow (40°C).

  • Reconstitute in 100 µL of Mobile Phase (60:40 Water:MeOH + 0.1% FA).

Phase C: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold 95% B

    • 4.1 min: Re-equilibrate 10% B.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Analyte (Ned-19): Transition m/z 515.2 → [Fragment Ion] (Determine experimentally, typically loss of fluorophenyl group).

    • IS (Ned-19-d8): Transition m/z 523.2 → [Fragment Ion + d_retention].

Part 4: Workflow Visualization

The following diagram outlines the self-validating workflow ensuring data integrity using the d8 standard.

Bioanalysis_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (trans-Ned-19-d8) Sample->Spike Normalization Starts Extract Protein Precipitation & Centrifugation Spike->Extract Loss Correction LC LC Separation (Co-elution of Analyte & IS) Extract->LC MS MS/MS Detection (Mass Discrimination) LC->MS Matrix Effect Correction Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data

Figure 2: Bioanalytical Workflow. The d8-IS corrects for errors at every stage from extraction to ionization.

Part 5: Data Interpretation & Quality Control

To ensure the "Trustworthiness" pillar of E-E-A-T, the following acceptance criteria must be met when using trans-Ned-19-d8.

IS Response Consistency

Plot the peak area of trans-Ned-19-d8 across the entire run (Standards, QCs, and Samples).

  • Acceptance: The IS variation should not exceed ±15% of the mean.

  • Significance: A drastic drop in IS signal in a specific sample indicates severe matrix suppression (e.g., hemolysis) or injection failure. Because the d8 standard is present, you can identify this error immediately.

Matrix Factor (MF) Calculation

During validation, compare the peak area of the d8-IS in extracted plasma vs. clean solvent.



  • Goal: The IS-Normalized MF should be close to 1.0 . This proves that the d8 standard is compensating perfectly for any ionization suppression affecting the native drug.

References

  • Discovery of Ned-19: Naylor, E., Arredouani, A., Vasudevan, S. et al. Identification of a chemical probe for NAADP by virtual screening. Nature Chemical Biology5 , 220–226 (2009).

  • Mechanism of Action (TPC Blockade): Patel, S., et al. "TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+." Proceedings of the National Academy of Sciences (2010).

  • Principles of Deuterated Internal Standards: Stokvis, E., Rosing, H. & Beijnen, J.H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry (2005).

  • FDA Bioanalytical Method Validation Guidance: U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." (2018).

Exploratory

Technical Guide: trans-Ned-19-d8 and the Modulation of Lysosomal Calcium Stores

This guide provides an in-depth technical analysis of trans-Ned-19 , a potent NAADP antagonist, and its deuterated analog trans-Ned-19-d8 , utilized primarily as a precision internal standard for quantification. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of trans-Ned-19 , a potent NAADP antagonist, and its deuterated analog trans-Ned-19-d8 , utilized primarily as a precision internal standard for quantification.

Executive Summary

trans-Ned-19 is a synthetic, cell-permeable antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), the most potent intracellular calcium-mobilizing messenger.[1] It acts by selectively inhibiting Two-Pore Channels (TPCs) on acidic lysosomal stores.

trans-Ned-19-d8 is the stable isotope-labeled (deuterated) analog of trans-Ned-19. While it retains the pharmacological profile of the parent compound, its primary utility in drug development and proteomic research is as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS). This allows for the precise quantification of Ned-19 tissue distribution and pharmacokinetics (PK) without the matrix effects that compromise label-free methods.

This guide details the mechanism of action, biological effects on lysosomal Ca²⁺, and the rigorous analytical protocols required to study these compounds.

Part 1: Compound Profile & Mechanism of Action

Chemical Identity[2]
  • Parent Compound: trans-Ned-19[1][2][3][4][5]

  • Deuterated Analog: trans-Ned-19-d8

  • Molecular Formula (d8): C₃₀H₂₃D₈FN₄O₃[6]

  • Molecular Weight (d8): ~522.64 g/mol (approx. +8 Da shift from parent)

  • Stereochemistry: The trans isomer is significantly more potent (IC₅₀ ≈ 6 nM) than the cis isomer.[2]

The NAADP Signaling Axis

NAADP triggers Ca²⁺ release from acidic organelles (lysosomes/endosomes) rather than the Endoplasmic Reticulum (ER). This release is mediated by Two-Pore Channels (TPC1 and TPC2) .[7]

  • Trigger: NAADP binds to TPCs (or an associated binding protein like Jupiter microtubule-associated homolog 1/2).[5]

  • Release: Ca²⁺ exits the lysosome into the cytosol.

  • Amplification: This local "trigger" Ca²⁺ often stimulates Ryanodine Receptors (RyR) on the ER, causing massive Calcium-Induced Calcium Release (CICR).

Mechanism of Inhibition

trans-Ned-19 acts as a non-competitive antagonist at high concentrations and a competitive antagonist at low concentrations. It locks the TPC channel in a closed state, preventing the NAADP-induced Ca²⁺ efflux.

Key Physiological Effects:

  • Blockade of Ca²⁺ Oscillations: Inhibits glucose-induced Ca²⁺ signaling in pancreatic beta cells.[2]

  • Inhibition of Viral Entry: TPC activity is required for the endosomal escape of Filoviruses (e.g., Ebola). Ned-19 traps the virus in the endosome.

  • Differentiation Modulation: Promotes Th17 cell plasticity by dampening T-cell receptor Ca²⁺ signaling.

Part 2: Visualization of Signaling Pathway

The following diagram illustrates the NAADP signaling cascade and the inhibitory node of trans-Ned-19.

NAADP_Signaling cluster_extracellular Extracellular Stimuli cluster_cytosol Cytosol cluster_lysosome Lysosome (Acidic Store) cluster_ER Endoplasmic Reticulum Stimulus Agonist (e.g., Glutamate, Glucose) NAADP_Synth NAADP Synthesis (CD38 / Dual NADPH oxidases) Stimulus->NAADP_Synth Activates NAADP NAADP NAADP_Synth->NAADP Produces TPC Two-Pore Channels (TPC1 / TPC2) NAADP->TPC Binds/Opens Local_Ca Local Ca2+ Signal (Trigger) RyR Ryanodine Receptor (CICR) Local_Ca->RyR Stimulates (CICR) Global_Ca Global Ca2+ Wave (Contraction/Gene Exp) TPC->Local_Ca Lysosomal Ca2+ Release Ned19 trans-Ned-19 (Inhibitor) Ned19->TPC BLOCKS RyR->Global_Ca Amplification

Caption: The NAADP-TPC axis. trans-Ned-19 blocks TPCs, preventing lysosomal Ca²⁺ release and subsequent ER amplification.

Part 3: Experimental Protocols

Functional Assay: Lysosomal Ca²⁺ Release

Objective: Validate the biological activity of trans-Ned-19 (or d8 analog) in live cells.

Reagents:

  • Probe: Fura-2 AM (Ratiometric Ca²⁺ indicator) or GCaMP6 (Genetically encoded).[1]

  • Agonist: NAADP-AM (Membrane permeable ester of NAADP).

  • Inhibitor: trans-Ned-19 (dissolved in DMSO).

Protocol:

  • Cell Loading: Incubate cells (e.g., HEK293T overexpressing TPC2) with 2 µM Fura-2 AM for 30 mins at 37°C in HBSS.

  • Wash: Wash cells 3x with Ca²⁺-free HBSS containing 0.5 mM EGTA (to ensure signals are from internal stores, not influx).

  • Pre-incubation: Treat cells with trans-Ned-19 (10 nM – 10 µM) for 30 minutes.

    • Note: Use trans-Ned-19-d8 here only if testing for isotope effects (unlikely) or as a control in MS-coupled assays.

  • Stimulation: Add NAADP-AM (100 nM).

  • Acquisition: Record fluorescence ratio (340/380 nm excitation).

  • Analysis: The peak amplitude of Ca²⁺ release should be dose-dependently reduced by Ned-19.[1][8]

Analytical Protocol: Quantification using trans-Ned-19-d8

Objective: Quantify intracellular concentration of Ned-19 using the d8 analog as an Internal Standard (IS). This corrects for extraction efficiency and ionization suppression.

Rationale: The d8 analog co-elutes with the analyte but is spectrally distinct by mass (+8 Da).

Workflow:

  • Sample Preparation:

    • Lyse cells/tissue treated with non-deuterated trans-Ned-19.[1]

    • Spike: Add a known concentration (e.g., 100 nM) of trans-Ned-19-d8 to the lysate before extraction.

    • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Acetonitrile precipitation.[1]

    • Reconstitution: Dry supernatant and reconstitute in Mobile Phase A.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Ionization: ESI Positive Mode.

  • MRM Transitions (Example):

    • Target (trans-Ned-19): Precursor m/z 515.2 → Product m/z [Fragment X]

    • Internal Standard (trans-Ned-19-d8): Precursor m/z 523.2 → Product m/z [Fragment X + d_shift]

Data Analysis: Calculate the Area Ratio:


.
Plot against the calibration curve to determine precise tissue concentration.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the pharmacological distinction between the isomers and the utility of the d8 variant.

Compound VariantPrimary ApplicationIC₅₀ (Ca²⁺ Release)Binding Affinity (Kd)Role in Research
trans-Ned-19 Pharmacological Inhibition~6 nMHigh (0.4 nM)Primary Drug Candidate / Probe
cis-Ned-19 Negative/Weak Control> 500 nMLowStereochemical Control
trans-Ned-19-d8 Quantification (LC-MS) ~6 nM (Theoretical)HighInternal Standard (IS)

Part 5: Analytical Workflow Visualization

This diagram details the rigorous quantification workflow using the d8 standard, essential for validating drug delivery to the lysosome.

LCMS_Workflow cluster_sample Sample Prep cluster_analysis LC-MS/MS Analysis Tissue Biological Sample (Ned-19 Treated) Spike Spike with trans-Ned-19-d8 Tissue->Spike Add IS Extract Extraction (Protein Precip) Spike->Extract LC LC Separation (Co-elution) Extract->LC MS Mass Spec (MRM) Detect Pairs LC->MS Inject Result Quantification (Area Ratio Calculation) MS->Result m/z 515 vs 523

Caption: Isotope Dilution Mass Spectrometry workflow using trans-Ned-19-d8 to normalize extraction variability.

References

  • Naylor, E., et al. (2009). "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology, 5(4), 220-226.[2] Link

  • Rosen, D., et al. (2009). "Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor."[2][9][10] Journal of Biological Chemistry, 284(50), 34930-34934. Link

  • Galione, A. (2015).[7] "NAADP receptors."[2][8][9] Cold Spring Harbor Perspectives in Biology, 7(1), a019273. Link

  • Sakurai, Y., et al. (2015).[7] "Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment."[1] Science, 347(6225), 995-998. Link

  • Cayman Chemical. "trans-Ned-19 Product Information." Link

Sources

Foundational

Chemical properties and structure of trans-Ned-19-d8

This guide serves as a technical monograph on trans-Ned-19-d8 , a deuterated isotopologue of the potent NAADP antagonist trans-Ned-19. It is designed for researchers utilizing this compound as an internal standard for qu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on trans-Ned-19-d8 , a deuterated isotopologue of the potent NAADP antagonist trans-Ned-19. It is designed for researchers utilizing this compound as an internal standard for quantitative bioanalysis (LC-MS/MS) or pharmacokinetic profiling.

Chemical Identity, Structural Properties, and Analytical Application

Executive Summary

trans-Ned-19-d8 is the stable isotope-labeled analog of trans-Ned-19 , a selective, membrane-permeant antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors.

While the parent compound (trans-Ned-19) is a critical tool for inhibiting NAADP-mediated calcium (


) release from acidic stores (lysosomes/endosomes) via Two-Pore Channels (TPCs), the d8-variant  is engineered specifically as an Internal Standard (IS) . It eliminates ionization matrix effects and improves quantitation accuracy in mass spectrometry by retaining the exact physicochemical behavior of the analyte while providing a distinct mass shift (+8 Da).

Chemical Identity & Structural Analysis[1][2]

The "d8" designation typically refers to the incorporation of eight deuterium atoms into the piperazine ring of the side chain, a location that ensures metabolic stability and prevents deuterium-hydrogen exchange (D/H exchange) in aqueous media.

Chemical Nomenclature[1]
  • Common Name: trans-Ned-19-d8

  • Parent Compound: trans-Ned-19[1][2][3][4][5][6][7][8][9]

  • Chemical Class: Tetrahydro-

    
    -carboline (THBC)
    
  • Systematic Name (IUPAC):

    
    
    (Note: Stereochemistry at C1 and C3 is relative; the 'trans' diastereomer is the bioactive form).
    
Structural Specifications

The molecule consists of a tricyclic


-carboline core derived from tryptophan, substituted at the C1 position with a complex lipophilic tail.
PropertySpecification
Molecular Formula

Molecular Weight ~540.65 g/mol (Parent ~532.6 g/mol )
Isotopic Label Octadeuterated Piperazine Ring (

)
Stereochemistry trans-configuration (C1 substituent anti to C3 carboxylate)
Solubility Soluble in DMSO (>10 mM); poorly soluble in water.
Appearance Off-white to pale yellow solid.
Structural Diagram (Synthesis & Labeling Logic)

The following diagram illustrates the convergent synthesis of trans-Ned-19-d8, highlighting the introduction of the deuterium label via the Pictet-Spengler reaction.

Synthesis_Pathway Trp L-Tryptophan (Core Scaffold) Rxn Pictet-Spengler Cyclization (Acid Catalyzed) Trp->Rxn Aldehyde Benzaldehyde Derivative (Precursor) Intermediate d8-Labeled Aldehyde (Side Chain) Aldehyde->Intermediate d8_Pip d8-Piperazine (Isotope Source) d8_Pip->Intermediate Nucleophilic Substitution Intermediate->Rxn Mix Cis/Trans Mixture Rxn->Mix Cyclization Final trans-Ned-19-d8 (Purified Isomer) Mix->Final Chiral HPLC Purification

Caption: Convergent synthesis showing the incorporation of the d8-piperazine moiety prior to the Pictet-Spengler cyclization, ensuring the label is present in the final trans-isomer.

Mechanism of Action (Parent Compound Context)

To understand the utility of the standard, one must understand the biology of the analyte. trans-Ned-19 acts as a "chemical probe" for the NAADP signaling pathway.

  • Target: It binds to the NAADP receptor complex, often associated with Two-Pore Channels (TPC1/TPC2) on lysosomes.

  • Effect: It acts as a non-competitive antagonist, preventing NAADP from triggering

    
     release.
    
  • Specificity: Unlike Bafilomycin A1 (which depletes stores by inhibiting proton pumps), Ned-19 specifically blocks the triggering mechanism without destroying the organelle's ion gradient.

Mechanism_Action NAADP NAADP (Second Messenger) Receptor NAADP Receptor Complex TPC1 / TPC2 Lysosomal Membrane NAADP->Receptor Activates Ned19 trans-Ned-19 (Antagonist) Ned19->Receptor Inhibits Binding (Non-competitive) Ca_Release Cytosolic Ca2+ Signal Receptor->Ca_Release Channel Opening Ca_Store Lysosomal Ca2+ Store Ca_Store->Ca_Release Flux

Caption: Pharmacological intervention of trans-Ned-19 at the lysosomal TPC complex, blocking NAADP-induced calcium mobilization.

Analytical Application: LC-MS/MS Protocol

The primary use of trans-Ned-19-d8 is to normalize data during the quantification of Ned-19 in biological matrices (plasma, cell lysate).

Why d8? (The Isotope Effect)

Using a d8-labeled standard shifts the precursor mass by +8 Da. This shift is sufficient to avoid isotopic overlap with the natural M+ isotope distribution of the parent compound, ensuring "crosstalk-free" quantification.

Recommended MRM Transitions

When developing a Multiple Reaction Monitoring (MRM) method on a Triple Quadrupole (QqQ) mass spectrometer:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
trans-Ned-19 533.2

179.135Loss of fluorophenyl-piperazine tail
trans-Ned-19-d8 541.2

187.135Tail fragment retains d8 label

Note: The fragmentation typically occurs at the benzylic carbon connecting the piperazine tail to the phenyl ring. Since the d8 label is on the piperazine, the fragment ion also shifts by +8 Da, providing high specificity.

Sample Preparation Workflow
  • Extraction: Protein precipitation (PPT) using cold Acetonitrile (ACN).

  • Spiking: Add trans-Ned-19-d8 to the precipitation solvent at a constant concentration (e.g., 100 nM).

  • Separation: Reverse-phase HPLC (C18 column).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

Handling and Stability

  • Light Sensitivity:

    
    -carbolines are prone to photo-oxidation. Store the solid and solutions in amber vials, protected from light.
    
  • Stereochemical Stability: The trans isomer can epimerize to the cis form under harsh acidic conditions or high heat. Avoid prolonged exposure to strong acids during extraction.

  • Storage: -20°C (solid), -80°C (DMSO stock).

References

  • Patel, S., et al. (2010). "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology, 6, 38–45. Link

  • Naylor, E., et al. (2009). "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology (Supplementary Information regarding synthesis). Link

  • Rahman, T., et al. (2009). "Small molecule antagonists of NAADP." Cell Calcium, 45(6), 553-568. Link

  • Ali, S., et al. (2016). "Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) mediated Calcium signaling." Methods in Molecular Biology, 1376, 123-139. Link

Sources

Exploratory

trans-Ned-19-d8 function in modulating intracellular calcium levels

Technical Guide: Precision Modulation of Intracellular Calcium via trans-Ned-19 and trans-Ned-19-d8 Executive Summary: The Dual-Role of the Ned-19 Scaffold The modulation of intracellular calcium ( ) is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Precision Modulation of Intracellular Calcium via trans-Ned-19 and trans-Ned-19-d8

Executive Summary: The Dual-Role of the Ned-19 Scaffold

The modulation of intracellular calcium (


) is a cornerstone of cellular signaling research, particularly within the "acidic store" microdomains (lysosomes and endosomes). trans-Ned-19  is the definitive, high-affinity antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors, specifically targeting Two-Pore Channels (TPCs).

trans-Ned-19-d8 is the deuterated isotopologue of this antagonist. While it retains the identical pharmacological profile (binding affinity and


 modulation capacity) of the non-deuterated parent, its function in high-level research is distinct: it serves as a mass-differentiated internal standard  or a metabolic tracer . This allows researchers to decouple the biological effect (calcium blockade) from the pharmacokinetic reality (intracellular accumulation), a critical step in validating "on-target" drug engagement.

This guide details the mechanism of TPC blockade, the specific utility of the d8-variant in quantitative pharmacology, and the protocols for validating NAADP-mediated calcium release.

Mechanistic Architecture: The NAADP/TPC Axis

The Target: Two-Pore Channels (TPCs)

Unlike


 receptors (ER-localized), TPCs are found on acidic organelles (lysosomes/endosomes).[1] NAADP is the most potent 

-mobilizing second messenger known, triggering local

release that often acts as a "trigger" to ignite larger, global

waves via Calcium-Induced Calcium Release (CICR) at the ER.
Mechanism of Action (trans-Ned-19)
  • Binding Site: trans-Ned-19 binds to a specific allosteric site on the TPC complex (or the associated NAADP-binding protein, likely HN1L/JPT2).

  • Stereoselectivity: The trans isomer is the active antagonist. The cis isomer is often used as a control or displays weak agonist properties depending on the cell type.

  • Effect: It locks the TPC pore in a closed state, preventing the efflux of lysosomal

    
     into the cytosol.
    
The Function of trans-Ned-19-d8

In a functional calcium assay, trans-Ned-19-d8 behaves indistinguishably from trans-Ned-19. However, its 8 deuterium atoms provide a mass shift (+8 Da).

  • Primary Function: Quantitative Bioanalysis (LC-MS/MS). It is spiked into cell lysates to normalize extraction efficiency and matrix effects when measuring cellular uptake of the drug.

  • Secondary Function: Metabolic Stability Probe. The deuterium kinetic isotope effect (DKIE) can slow metabolic breakdown (e.g., by CYP450s) at the deuterated positions, allowing researchers to study the molecule's half-life without altering its receptor binding.

Visualization: The Signaling Pathway

The following diagram illustrates the blockade of the NAADP signaling cascade by trans-Ned-19, preventing the "trigger" event required for global calcium release.

NAADP_Signaling cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Lysosome Acidic Store (Lysosome) cluster_ER Endoplasmic Reticulum Agonist Agonist (e.g., Glutamate/Chemokine) NAADP_Gen NAADP Synthesis (ADP-ribosyl Cyclase/CD38) Agonist->NAADP_Gen Stimulation NAADP NAADP (Second Messenger) NAADP_Gen->NAADP Production TPC Two-Pore Channel (TPC1/2) NAADP->TPC Activates Global_Ca Global Ca2+ Surge (Cellular Response) CICR CICR Amplification (Ryanodine Receptors) RyR Ryanodine Receptor CICR->RyR Sensitizes TPC->CICR Local Ca2+ Trigger Ned19 trans-Ned-19 (Inhibitor) Ned19->TPC BLOCKS Lys_Ca Lysosomal Ca2+ Lys_Ca->TPC RyR->Global_Ca Massive Release

Caption: trans-Ned-19 antagonizes TPCs, halting the lysosomal


 trigger required for global signaling.

Experimental Protocols

Protocol A: Functional Modulation (Calcium Imaging)

Objective: Validate TPC blockade using trans-Ned-19 (or d8) in live cells.

Reagents:

  • Probe: Fura-2 AM (ratiometric) or Fluo-4 AM (intensity-based).

  • Inhibitor: trans-Ned-19 (Stock: 10 mM in DMSO).

  • Stimulus: NAADP-AM (membrane permeable) or receptor agonist (e.g., Endothelin-1).

Workflow:

  • Loading: Incubate cells (e.g., T-cells, Cardiomyocytes) with 2-4 µM Fura-2 AM for 30 mins at 37°C.

  • Wash: Wash 2x with HBSS (

    
    -free if isolating internal stores) to remove extracellular dye.
    
  • Inhibition Phase:

    • Experimental Group: Incubate with 1-10 µM trans-Ned-19 for 30-60 minutes.

    • Control Group: Vehicle (DMSO) only.

    • Validation Group (Optional): Use trans-Ned-19-d8 here if you plan to lyse cells later for uptake quantification.

  • Baseline Acquisition: Record fluorescence ratio (340/380 nm) for 60 seconds.

  • Stimulation: Add NAADP-AM (100 nM - 1 µM) or physiological agonist.

  • Readout: The Control group should show a sharp transient

    
     rise. The Ned-19 group should show >80% attenuation  of the initial peak.
    
Protocol B: Quantitative Validation (The "d8" Application)

Objective: Prove that the lack of calcium signal is due to drug presence, not cell death or assay failure. This is where trans-Ned-19-d8 acts as the Internal Standard (IS).

Workflow:

  • Treatment: Treat cells with non-deuterated trans-Ned-19 as per Protocol A.

  • Lysis: At the end of the experiment, wash cells 3x with ice-cold PBS. Lyse in methanol/water (80:20).

  • Spike-In: Add a known concentration (e.g., 100 nM) of trans-Ned-19-d8 to the lysate immediately.

  • Extraction: Vortex and centrifuge (14,000 x g, 10 min). Collect supernatant.

  • LC-MS/MS Analysis:

    • Monitor Transition 1 (Drug): Precursor Mass (M) → Fragment.

    • Monitor Transition 2 (IS): Precursor Mass (M+8) → Fragment (+8 or similar shift).

  • Calculation: Use the ratio of [Ned-19 Area] / [Ned-19-d8 Area] to calculate the precise intracellular concentration.

Data Interpretation & Specifications

Comparative Properties Table
Featuretrans-Ned-19 (Protium)trans-Ned-19-d8 (Deuterated)
Molecular Weight ~434.5 g/mol ~442.5 g/mol (+8 Da)
Primary Use Functional Antagonist (Biological)Internal Standard (Analytical)
TPC Binding Affinity (

)
~5 nM (High Affinity)~5 nM (Identical)
IC50 (

Release)
~0.5 - 5 µM~0.5 - 5 µM
Mass Spec Signature Base PeakBase Peak + 8 m/z
Metabolic Stability StandardPotentially Enhanced (DKIE)
Self-Validating Logic (Troubleshooting)
  • Scenario: You observe no calcium block with trans-Ned-19.

  • Check: Perform Protocol B.

Analytical Workflow Diagram

This diagram details how the d8 variant is used to validate the functional assay.

Analytical_Workflow cluster_Bio Biological Phase cluster_Chem Analytical Phase Cell Cell Culture (Treated with Ned-19) Wash PBS Wash (Remove Extracellular Drug) Cell->Wash Lysis Cell Lysis (MeOH Extraction) Wash->Lysis Spike SPIKE: trans-Ned-19-d8 (Internal Standard) Lysis->Spike Add Known Amount LCMS LC-MS/MS Analysis Spike->LCMS Output Ratio Calculation: (Area Drug / Area d8) = Precise Concentration LCMS->Output

Caption: Workflow for using trans-Ned-19-d8 to normalize intracellular drug quantification.

References

  • Naylor, E., et al. (2009). "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology.

    • Core citation for the discovery and synthesis of trans-Ned-19.
  • Ali, S., et al. (2021). "Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice." Frontiers in Immunology.

    • Validates the use of trans-Ned-19 in T-cell calcium signaling modul
  • Pitt, S.J., et al. (2016). "TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+." Scientific Reports.

    • Establishes TPC2 as the specific target for Ned-19.
  • Davidson, S.M., et al. (2015). "Inhibition of NAADP signalling on lysosomal TPCs." British Journal of Pharmacology.

    • Provides detailed pharmacological characteriz

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantitation of trans-Ned-19 via LC-MS/MS Using Deuterated Internal Standardization

This Application Note is designed for bioanalytical scientists and pharmacologists requiring a robust, validated method for the quantification of the Two-Pore Channel (TPC) antagonist trans-Ned-19 in biological matrices....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and pharmacologists requiring a robust, validated method for the quantification of the Two-Pore Channel (TPC) antagonist trans-Ned-19 in biological matrices.[1]

Introduction & Scientific Rationale

trans-Ned-19 is a potent, specific, and membrane-permeant antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors, primarily Two-Pore Channels (TPCs).[1] It blocks NAADP-mediated Ca²⁺ release from acidic endolysosomal stores, making it a critical chemical probe for studying calcium signaling, Ebola virus entry, and angiogenesis.[1]

To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[1] This protocol utilizes trans-Ned-19-d8 as a stable isotope-labeled internal standard (SIL-IS).[1]

Why trans-Ned-19-d8?

The use of a deuterated analog (d8) is non-negotiable for high-integrity bioanalysis of this compound for three reasons:

  • Matrix Effect Compensation: Ned-19 is a lipophilic, basic molecule (

    
     ~8-9 due to the piperazine/pyrido-indole moieties).[1] It is prone to ion suppression in ESI+.[1] The co-eluting d8 variant experiences the exact same suppression, normalizing the signal.[1]
    
  • Extraction Efficiency: It corrects for variability in recovery during protein precipitation or solid-phase extraction.[1]

  • Isotopic Separation: A mass shift of +8 Da ensures no cross-talk between the natural isotope envelope of the analyte (

    
    ) and the internal standard.
    

Chemical Properties & Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion

trans-Ned-19

514.59515.6
trans-Ned-19-d8

522.64523.7

Note: The d8-label is typically incorporated into the piperazine ring or the fluorophenyl moiety to ensure metabolic stability and retention during fragmentation.[1]

Method Development Protocol

Mass Spectrometry Optimization (ESI+)

The presence of tertiary amines in the piperazine and pyrido-indole rings makes Positive Electrospray Ionization (ESI+) the optimal mode.[1]

Step-by-Step Optimization:

  • Infusion: Prepare a 1 µg/mL solution of trans-Ned-19 in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Infuse at 10 µL/min.

  • Precursor Scan: Scan range 400–600 m/z.[1] Identify the base peak at 515.6 .[1]

  • Product Ion Scan: Fragment the 515.6 ion using Collision Energy (CE) ramping (15–50 eV).

    • Target Fragment: Look for the cleavage of the fluorophenyl-piperazine group.[1] Common transitions often involve the loss of the fluorophenyl moiety or the carboxylic acid group.[1]

    • Proposed Transition (Analyte):

      
       (Core indole fragment - illustrative, must be experimentally verified).
      
    • Proposed Transition (IS):

      
       (Assuming d8 label is retained on the fragment).[1]
      
Chromatographic Conditions

Ned-19 is hydrophobic.[1] A reverse-phase C18 column is required.[1]

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.[1] The "Charged Surface Hybrid" (CSH) particle is superior for basic compounds like Ned-19, preventing peak tailing at low pH.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B (Divert to waste to remove salts)

    • 3.0 min: 95% B (Elution of Ned-19)[1]

    • 4.0 min: 95% B[1]

    • 4.1 min: 5% B (Re-equilibration)

Sample Preparation Workflow

We utilize a Protein Precipitation (PPT) method.[1] It is high-throughput and minimizes the loss of the hydrophobic analyte compared to LLE (Liquid-Liquid Extraction), where adsorption to glass/plastic can be an issue.[1]

Visualization: Sample Extraction Logic

The following diagram details the extraction and injection logic, ensuring self-validation through the IS.

SamplePrep Sample Biological Sample (Plasma/Serum 50 µL) IS_Add Add Internal Standard (trans-Ned-19-d8 in ACN) Sample->IS_Add Spiking Vortex Vortex Mix (10 min, High Speed) IS_Add->Vortex Protein Precipitation Centrifuge Centrifuge (15,000 x g, 4°C, 10 min) Vortex->Centrifuge Phase Separation Supernatant Collect Supernatant (Organic Phase) Centrifuge->Supernatant Clarification Dilution Dilute 1:1 with Water (Match Initial Mobile Phase) Supernatant->Dilution Solvent Matching Inject LC-MS/MS Injection (5 µL) Dilution->Inject Analysis

Figure 1: Optimized Protein Precipitation workflow for trans-Ned-19.[1] Dilution with water is critical to prevent peak distortion (solvent effects) during injection.[1]

Validation Protocol (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include these checkpoints in every run:

Linearity & Range[1][2][3]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve: 8 non-zero standards.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated accuracy 
    
    
    
    (20% at LLOQ).
Matrix Effect (ME) Evaluation

Since Ned-19 is hydrophobic and elutes late, phospholipids are a major risk.[1]

  • Experiment: Post-column infusion of trans-Ned-19 while injecting a blank plasma extract.

  • Observation: Look for dips/peaks in the baseline at the retention time of Ned-19.

  • Correction: The d8 IS must co-elute exactly. If the IS signal drops identically to the analyte signal, the method is valid despite suppression.[1]

Stability[1]
  • Freeze-Thaw: Ned-19 is stable, but avoid repeated light exposure (store in amber vials) as it is a fluorophore.[1]

  • Autosampler Stability: Verify stability at 10°C for 24 hours.

LC-MS/MS Configuration Diagram

The following diagram illustrates the instrument decision logic required to quantify the specific trans-isomer.

LCMS_Logic cluster_0 MRM Transition Logic Source ESI Source (+) 4.5 kV, 500°C Q1 Q1 Filter Select Parent Ions Source->Q1 Ionization Q2 Collision Cell CID (N2 Gas) Q1->Q2 515.6 (Analyte) 523.7 (IS) Q3 Q3 Filter Select Fragments Q2->Q3 Fragmentation Detector Detector Electron Multiplier Q3->Detector 282.2 (Quant) 290.2 (IS Quant)

Figure 2: Triple Quadrupole MRM logic. Q1 selects the specific parent masses, ensuring specificity against biological background.

References

  • Naylor, E., et al. (2009).[1][2] "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology, 5(4), 220–226.[1][2] (Describes the discovery and structure of Ned-19). Link

  • Rosen, D., et al. (2009).[1][2] "Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor."[1][2] Journal of Biological Chemistry, 284(50), 34930-34934.[1][2] (Details the synthesis and trans-isomer specificity). Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Standard regulatory framework for LC-MS validation).[1] Link

  • Cayman Chemical. "trans-Ned-19 Product Information." (Source for physicochemical data and storage).[1][2][3][4] Link

Sources

Application

Application Note: Protocol for trans-Ned-19-d8 in Studying T-Cell Activation

signaling in T-cells using the specific antagonist trans-Ned-19 (and its deuterated analog trans-Ned-19-d8). Abstract & Scientific Rationale T-cell activation is governed by a complex spatiotemporal calcium ( ) code.

Author: BenchChem Technical Support Team. Date: February 2026


 signaling in T-cells using the specific antagonist trans-Ned-19 (and its deuterated analog trans-Ned-19-d8).

Abstract & Scientific Rationale

T-cell activation is governed by a complex spatiotemporal calcium (


) code. While the Endoplasmic Reticulum (ER) stores the bulk of releasable 

, emerging evidence identifies acidic organelles (lysosomes/endosomes) as critical "trigger" pools. Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent second messenger known to mobilize these acidic stores via Two-Pore Channels (TPCs) .

The "Trigger Hypothesis": In T-cells, TCR stimulation generates NAADP, which activates TPCs on lysosomes. This releases a small, local


 "spark" that acts on Ryanodine Receptors (RyRs) or 

receptors on the ER to initiate the global

wave required for NFAT translocation and activation.

trans-Ned-19 is a specific, cell-permeable antagonist of NAADP receptors (TPCs). It locks the receptor in a non-conducting state. The deuterated analog, trans-Ned-19-d8 , is chemically equivalent in pharmacological potency but serves as a critical tool for:

  • Metabolic Stability: Deuterium substitution can retard metabolic breakdown (kinetic isotope effect), potentially extending the window of inhibition in long-term assays.

  • Quantification (LC-MS/MS): Acting as an internal standard or tracer to verify intracellular accumulation, ensuring that lack of effect is not due to poor loading.

Mechanism of Action (Visualized)

The following diagram illustrates the "Trigger Hypothesis" and the specific intervention point of trans-Ned-19-d8.

TCell_NAADP_Signaling cluster_Lysosome Acidic Organelle (Lysosome) cluster_ER Endoplasmic Reticulum (ER) TCR TCR/CD3 Complex PLC PLC-gamma TCR->PLC Stimulation NAADP NAADP (Second Messenger) PLC->NAADP Synthesis TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ned19 trans-Ned-19-d8 (Antagonist) Ned19->TPC BLOCKS Ca_Lyso Local Ca2+ (Trigger) TPC->Ca_Lyso Release RyR RyR / IP3R Ca_Lyso->RyR CICR Trigger (Ca2+ Induced Ca2+ Release) Ca_Global Global Ca2+ (Cytosolic) RyR->Ca_Global Amplification NFAT NFAT Translocation (Activation) Ca_Global->NFAT Signaling

Figure 1: The NAADP/TPC axis in T-cells. Ned-19 blocks the initial lysosomal trigger, preventing the global ER calcium wave.

Material Preparation

Compound Handling
  • Reagent: trans-Ned-19-d8 (or trans-Ned-19).

  • Molecular Weight: ~522.6 g/mol (d8 analog) vs ~514.6 g/mol (native).

  • Solubility: Soluble in DMSO (up to 100 mM). Poor solubility in water.

Stock Solution Protocol
  • Weighing: Accurately weigh 1 mg of trans-Ned-19-d8.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM Stock .

    • Calculation: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 10^6 / Concentration (mM).

  • Storage: Aliquot into light-protective amber tubes (5-10 µL each) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute stock 1:1000 in warm media/buffer immediately before use to achieve 10 µM (common effective range: 10–100 µM).

Critical Note: trans-Ned-19 is fluorescent (Excitation ~330-370 nm; Emission ~400-450 nm). This overlaps with DAPI/Hoechst. Do not use DAPI for viability if imaging Ned-19 distribution; use Draq7 or PI.

Protocol A: Functional Calcium Imaging (The "Trigger" Assay)

This is the gold standard for verifying Ned-19 activity. If NAADP signaling is blocked, the initial slope and peak amplitude of the


 flux should be significantly blunted.
Experimental Design
GroupPre-treatment (1 hr)StimulationExpected Outcome
Vehicle Control DMSO (0.1%)Anti-CD3/CD28Rapid, biphasic

rise.
Experimental trans-Ned-19-d8 (50 µM)Anti-CD3/CD28Delayed onset, reduced peak amplitude.
Negative Control trans-Ned-19-d8 (50 µM)Buffer onlyNo

change (rules out toxicity).
Organelle Control trans-Ned-19-d8 (50 µM)GPN (200 µM)GPN bursts lysosomes osmotically. If Ned-19 blocks this, it's non-specific.[1] (Ned-19 should not block GPN).
Step-by-Step Methodology
  • T-Cell Isolation: Isolate CD4+ T-cells from murine spleen or human PBMC using negative selection (magnetic beads) to avoid pre-activation.

  • Dye Loading:

    • Resuspend cells (

      
      ) in HBSS + 2% FBS.
      
    • Load with Fura-2 AM (2 µM) for ratiometric imaging (340/380 nm) OR Fluo-4 AM (2 µM) for standard intensity (488 nm).

    • Incubate 30 mins at room temperature in the dark.

    • Wash 2x with HBSS to remove extracellular dye.

  • Inhibitor Loading (The Critical Step):

    • Resuspend cells in imaging buffer (HBSS + 1 mM

      
       + 1 mM 
      
      
      
      ).
    • Add trans-Ned-19-d8 (typically 50 µM) or DMSO vehicle.

    • Incubate for 45–60 minutes at 37°C. Note: Shorter times may be insufficient for lysosomal accumulation.

  • Baseline Acquisition:

    • Plate cells on poly-L-lysine coated coverslips or use a flow cytometer.

    • Acquire baseline fluorescence for 60 seconds.

  • Stimulation:

    • Add soluble Anti-CD3 (clone OKT3 or 2C11) cross-linked with secondary antibody, or Thapsigargin (1 µM) as a SERCA control.

  • Data Acquisition:

    • Record for 300–600 seconds.

    • Analysis: Calculate Area Under the Curve (AUC) and Peak Amplitude (

      
      ).
      

Protocol B: Flow Cytometry for Activation Markers

Calcium signals drive transcription.[2][3] This protocol validates that the immediate


 blockade translates to inhibited T-cell phenotype.
Workflow Visualization

Flow_Protocol Step1 Isolate T-Cells Step2 Pre-treat: Ned-19-d8 (1 hr) Step1->Step2 Step3 Stimulate: Anti-CD3/CD28 (16-24 hrs) Step2->Step3 Step4 Stain: CD69 / CD25 / CD4 Step3->Step4 Step5 Acquire: Flow Cytometry Step4->Step5

Figure 2: Long-term activation assay workflow.

Methodology
  • Culture: Plate

    
     cells/well in a 96-well U-bottom plate.
    
  • Treatment: Add trans-Ned-19-d8 (10, 50, 100 µM) 1 hour prior to stimulation.

  • Stimulation: Add Anti-CD3/CD28 Dynabeads or plate-bound antibodies.[4]

  • Incubation: 16–24 hours at 37°C, 5%

    
    .
    
  • Staining:

    • Wash with FACS buffer.

    • Stain for surface markers: CD69 (Early activation), CD25 (IL-2Ra), CD4 .

    • Include a viability dye (e.g., Zombie NIR).

  • Readout: Gate on Live CD4+ cells. Measure MFI of CD69/CD25.

    • Expectation: Dose-dependent reduction in CD69/CD25 expression in Ned-19 treated cells compared to DMSO.

Analytical Validation: Quantifying Cellular Uptake (The "d8" Advantage)

If you are using the deuterated form (trans-Ned-19-d8), you can validate that the drug actually entered the cells using LC-MS/MS. This is crucial if you observe "no effect" in functional assays.

  • Lyse: After incubation (Protocol A, Step 3), wash cells 3x with ice-cold PBS to remove extracellular drug.

  • Extract: Lyse cells in cold Methanol:Water (80:20). Vortex and centrifuge.

  • MS Analysis:

    • Target Mass: Parent ion [M+H]+ for Ned-19-d8 (approx m/z 523.6) vs endogenous background.

    • Result: Confirm intracellular concentration exceeds the

      
       (approx 5-10 µM).
      

References & Authoritative Grounding

  • Discovery of Ned-19: Naylor, E., et al. (2009).[5] "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology.[5] Link

    • Relevance: Defines Ned-19 as a specific TPC antagonist.[1][6]

  • T-Cell Calcium Mechanism: Wolf, I.M.A., et al. (2015). "Co-opting of the NAADP-evoked TPC-Ca2+ signaling pathway by Th17 cells." Nature Immunology.

    • Relevance: Establishes the role of NAADP/TPCs in T-cell differentiation.

  • Ned-19 in T-Cells: Davis, L.C., et al. (2012).[7] "NAADP activates two-pore channels on T cell cytolytic granules to stimulate exocytosis and killing."[7] Current Biology. Link

    • Relevance: Validates the use of Ned-19 in functional T-cell assays.

  • Deuterated Standards: General Principle of Isotope Dilution Mass Spectrometry.

    • Relevance: Supports the use of -d8 analogs for precise quantification and metabolic tracking.

Troubleshooting Guide
  • Problem: High cell death in treated wells.

    • Cause: DMSO concentration > 0.5% or off-target effects at >100 µM.

    • Solution: Titrate DMSO < 0.1%.[2] Verify toxicity with a viability dye before stimulation.

  • Problem: No inhibition of Calcium signal.

    • Cause: Insufficient loading time. Ned-19 must penetrate the plasma membrane and the lysosome.

    • Solution: Increase incubation to 90 mins. Ensure stock is fresh (hydrolysis can occur).

  • Problem: High background fluorescence.

    • Cause:trans-Ned-19 is fluorescent.

    • Solution: Use red-shifted calcium dyes (e.g., Rhod-2) if possible, or carefully gate excitation wavelengths to avoid the Ned-19 peak (350-370nm). Note: Fura-2 (340/380) overlaps; strict background subtraction of a Ned-19-only control is required.

Sources

Method

Application Note: Pharmacokinetic Validation &amp; Functional Profiling of NAADP Antagonism in Pancreatic Beta-Cells

Compound Focus: trans-Ned-19 (Active Antagonist) & trans-Ned-19-d8 (Stable Isotope Internal Standard) Application Area: Diabetes Research / Islet Biology / DMPK Version: 2.1 (Technical Release) Executive Summary This app...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Focus: trans-Ned-19 (Active Antagonist) & trans-Ned-19-d8 (Stable Isotope Internal Standard) Application Area: Diabetes Research / Islet Biology / DMPK Version: 2.1 (Technical Release)

Executive Summary

This application note details the integrated workflow for studying Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) signaling in pancreatic beta-cells. While the role of ATP-sensitive K+ channels (


) in insulin secretion is well-characterized, the NAADP-mediated "amplification pathway" via Two-Pore Channels (TPCs) on acidic stores remains a critical area for therapeutic exploration.

We address a common gap in beta-cell pharmacology: the lack of correlation between functional efficacy (Ca2+ inhibition) and intracellular target engagement (drug concentration). By utilizing trans-Ned-19 as a specific chemical probe and its deuterated isotopologue, trans-Ned-19-d8 , as a quantitative Internal Standard (IS), researchers can rigorously validate NAADP receptor antagonism.

Mechanistic Background: The NAADP/TPC Axis

In pancreatic beta-cells, glucose stimulation triggers a biphasic Ca2+ response. The initial phase is driven by


 closure and plasma membrane depolarization.[1] However, sustained insulin secretion requires Ca2+ mobilization from intracellular acidic stores (lysosomes/endosomes), mediated by NAADP acting on TPCs.

trans-Ned-19 is a cell-permeant, non-competitive antagonist that mimics NAADP, locking the TPC receptor in a non-conducting state.

Diagram 1: The "Trigger & Amplifier" Model of Insulin Secretion

BetaCellSignaling Glucose Glucose Influx (GLUT2) Metabolism Glycolysis / TCA Cycle Glucose->Metabolism ATP ATP/ADP Ratio Increase Metabolism->ATP NAADP_Gen NAADP Generation Metabolism->NAADP_Gen KATP K_ATP Channel Closure ATP->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization VDCC VDCC Opening (Ca2+ Influx) Depolarization->VDCC Ca_Global Global Ca2+ Rise VDCC->Ca_Global TPC Two-Pore Channels (TPCs) NAADP_Gen->TPC Activates Lysosome Acidic Store (Lysosome) Lysosome->Ca_Global Amplification TPC->Lysosome Ca2+ Release Ned19 trans-Ned-19 (Inhibitor) Ned19->TPC Blocks Insulin Insulin Granule Exocytosis Ca_Global->Insulin

Caption: Glucose triggers both electrical activity (left) and NAADP generation (right). trans-Ned-19 specifically blocks the lysosomal amplification pathway.

The Role of trans-Ned-19-d8 (Internal Standard)

In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects from cell lysates (e.g., phospholipids, proteins) can suppress ionization, leading to inaccurate quantification.

trans-Ned-19-d8 is the stable isotope-labeled analog of the drug. Its physicochemical properties (retention time, extraction efficiency) are identical to the active drug, but it is distinguishable by mass (+8 Da).

  • Usage: It is spiked into cell lysates before extraction.

  • Benefit: It normalizes for variations in extraction recovery and ionization efficiency, providing the "Gold Standard" for intracellular quantification.

Protocol A: Intracellular Quantification via LC-MS/MS

Objective: Determine the absolute concentration of trans-Ned-19 inside beta-cells to confirm membrane permeability and target engagement.

Materials
  • Analyte: trans-Ned-19 (Stock: 10 mM in DMSO).

  • Internal Standard (IS): trans-Ned-19-d8 (Stock: 100 µM in DMSO).

  • Matrix: INS-1 832/13 cells or isolated Islets of Langerhans.

  • Lysis Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).

Workflow Diagram

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Cells Beta-Cells (Treated with Drug) Wash PBS Wash x3 (Remove Extracellular Drug) Cells->Wash Lysis Lysis (80% MeOH) Wash->Lysis Spike Spike IS (trans-Ned-19-d8) Lysis->Spike Centrifuge Centrifuge (14k rpm, 4°C) Spike->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS (MRM Mode) Supernatant->LCMS

Caption: Critical workflow for quantifying intracellular drug load using the d8-variant to correct for extraction loss.

Step-by-Step Procedure
  • Cell Treatment: Incubate beta-cells with trans-Ned-19 (e.g., 10 µM) for desired time (e.g., 30 min). Include a vehicle control.[2]

  • Washing (Critical): Rapidly wash cells 3x with ice-cold PBS to remove extracellular drug. Note: Do not prolong washing to avoid efflux.

  • Lysis & Spiking:

    • Add 200 µL chilled 80% Methanol.

    • IMMEDIATELY add 10 µL of trans-Ned-19-d8 IS working solution (final concentration e.g., 100 nM).

    • Scrape cells and transfer to microcentrifuge tubes.

  • Extraction: Vortex vigorously for 30 seconds. Freeze-thaw once (liquid N2 / 37°C) to ensure granule rupture.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to LC vials.

  • LC-MS/MS Parameters:

ParameterSetting
Column C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive Mode
Analyte MRM trans-Ned-19: 515.6

352.2 (Quantifier)
IS MRM trans-Ned-19-d8: 523.6

360.2 (Quantifier)

*Note: Exact transitions depend on fragmentation energy. The transition 515.6


 352.2 typically corresponds to the loss of the fluorophenylpiperazine moiety. Always optimize collision energy (CE) on your specific instrument.

Protocol B: Functional Validation (Ca2+ Imaging)

Objective: Correlate the quantified intracellular drug level with functional inhibition of NAADP signaling.

Materials
  • Ca2+ Indicator: Fura-2 AM (ratiometric) or Fluo-4 AM.

  • Agonist: High Glucose (20 mM) or cell-permeant NAADP-AM (if available).

  • Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH).

Procedure
  • Loading: Load beta-cells with Fura-2 AM (2 µM) for 30 min at 37°C.

  • Pre-incubation: Incubate cells with trans-Ned-19 (1, 10, 50 µM) or Vehicle (DMSO) for 30 min.

  • Baseline: Record baseline Ca2+ (Ratio 340/380 nm) for 2 minutes in low glucose (2.8 mM).

  • Stimulation: Perfusion of High Glucose (20 mM).

  • Readout:

    • Control: Biphasic Ca2+ response (sharp peak followed by oscillations).

    • Ned-19 Treated: The initial peak remains largely intact (K_ATP dependent), but the sustained oscillatory phase (Phase 2) is significantly blunted , indicating blockade of lysosomal Ca2+ amplification.

Data Analysis & Interpretation

To prove scientific rigor, present your data by combining Protocol A and B.

MetricCalculation / ObservationSignificance
Intracellular Conc.

Verifies the drug entered the cell.
Uptake Ratio

Determines accumulation factor (lysosomotropic drugs often accumulate >10x).
IC50 (Functional) Concentration inhibiting 50% of Phase 2 Ca2+ area.Potency of the drug.[3][4]

Troubleshooting:

  • Low Signal in MS: If trans-Ned-19-d8 signal is low, check for ion suppression. Dilute the supernatant 1:5 with water before injection to reduce matrix effects.

  • No Functional Effect: If MS confirms high intracellular uptake but no Ca2+ inhibition is seen, the TPC expression level in your specific beta-cell line may be low (check via Western Blot).

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening. Nature Chemical Biology, 5(4), 220–226. Link

  • Arredouani, A., et al. (2015). Nicotinic acid adenine dinucleotide phosphate (NAADP) and endolysosomal two-pore channels modulate membrane excitability and stimulus-secretion coupling in mouse pancreatic β-cells. Biochemical Journal, 471(1), 29–39. Link

  • Patel, S., & Muallem, S. (2011). Ca2+ stores and mixed communications. Cell Calcium, 50(2), 113-114. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Standard for using Internal Standards like d8-variants). Link

Sources

Application

Application Note: Investigating NAADP Signaling Pathways using trans-Ned-19-d8

Abstract Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent intracellular Ca mobilizer known, functioning primarily through Two-Pore Channels (TPCs) on acidic organelles (endo-lysosomes).[1] trans-N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent intracellular Ca


 mobilizer known, functioning primarily through Two-Pore Channels (TPCs) on acidic organelles (endo-lysosomes).[1] trans-Ned-19 is the gold-standard chemical probe for antagonizing this pathway.[1] This application note details the specific utility of trans-Ned-19-d8  (the deuterated isotopologue). While retaining the potent antagonistic properties of the non-deuterated parent, the d8 variant is uniquely suited for quantitative mass spectrometry (LC-MS/MS)  workflows to determine intracellular accumulation, metabolic stability, and pharmacokinetic (PK) profiles during signaling investigations.

Introduction: The NAADP/TPC Signaling Axis

NAADP triggers Ca


 release from acidic stores (lysosomes and endosomes) rather than the endoplasmic reticulum (ER).[1] This local release often acts as a "trigger," stimulating Ryanodine Receptors (RyR) on the ER to induce global Ca

waves via Calcium-Induced Calcium Release (CICR).[1]

The Role of trans-Ned-19: Discovered by virtual screening, trans-Ned-19 is a membrane-permeant, specific antagonist of NAADP.[1][2] It binds to the TPC complex, preventing NAADP docking and subsequent Ca


 release.
  • Selectivity: Blocks NAADP-induced Ca

    
     release without affecting IP
    
    
    
    or cADPR pathways.[1]
  • Isomerism: The trans isomer is significantly more potent (IC

    
     ~6 nM) than the cis isomer.
    
Why use trans-Ned-19-d8?

In drug development and rigorous signaling studies, simply observing a "block" is insufficient. Researchers must verify that the inhibitor actually reached the intracellular compartment at sufficient concentrations. trans-Ned-19-d8 serves two critical functions:

  • Internal Standard (IS): For absolute quantification of Ned-19 levels in cell lysates or plasma via LC-MS/MS.

  • Metabolic Tracer: The deuterium enrichment (

    
    ) can improve metabolic stability (Kinetic Isotope Effect) or allow differentiation from endogenous metabolites in complex matrices.
    

Chemical Profile & Mechanism[1][3]

PropertySpecification
Compound Name trans-Ned-19-d8
Chemical Class Pyridopyrroloindole derivative
Isotopic Label Deuterium (D) x 8 (typically on the piperazine/phenyl ring systems)
Molecular Weight ~522.64 g/mol (approx. +8 Da vs. parent)
Target NAADP Receptors / Two-Pore Channels (TPC1, TPC2)
Fluorescence Excitation: ~350–368 nm
Solubility DMSO (up to 100 mM)
Mechanism of Action

The following diagram illustrates the NAADP signaling cascade and the specific blockade point of trans-Ned-19-d8.[1]

NAADP_Signaling cluster_acidic Acidic Organelle NAADP NAADP (Second Messenger) TPC Two-Pore Channels (TPC1/TPC2) [Lysosome/Endosome] NAADP->TPC Activates Ned19 trans-Ned-19-d8 (Antagonist) Ned19->TPC Inhibits/Blocks Ca_Lys Lysosomal Ca2+ Release TPC->Ca_Lys Triggers RyR Ryanodine Receptors (RyR) [ER Membrane] Ca_Lys->RyR Stimulates (Trigger Ca2+) Global_Ca Global Ca2+ Signal (CICR) RyR->Global_Ca Amplifies Cell_Resp Cellular Response (Differentiation/Exocytosis) Global_Ca->Cell_Resp Induces

Figure 1: The NAADP signaling cascade.[3] NAADP activates TPCs on acidic organelles to release local Ca


, which triggers global Ca

release via RyRs.[1] Trans-Ned-19-d8 binds TPCs, effectively severing the link between the stimulus and the calcium response.[1]

Experimental Protocols

Protocol A: Functional Validation (Ca Imaging)

Objective: Confirm biological activity of trans-Ned-19-d8 by blocking NAADP-AM induced Ca


 transients.[1]
Note:  While non-deuterated Ned-19 is typically used here, using the -d8 variant confirms it retains pharmacological potency before proceeding to expensive PK studies.[1]

Materials:

  • HEK293 cells stably expressing TPC2 (or native T-cells/Cardiomyocytes).[1]

  • Probe: trans-Ned-19-d8 (Stock: 10 mM in DMSO).[1]

  • Agonist: NAADP-AM (Cell-permeable ester form).[1]

  • Indicator: Fura-2 AM (Ratiometric) or Fluo-4 AM.[1]

  • Buffer: HBSS (Ca

    
    -free for initial phase to isolate store release).
    

Step-by-Step:

  • Loading: Incubate cells with 2-4 µM Fura-2 AM for 30–45 min at 37°C. Wash 3x with HBSS.

  • Inhibition: Incubate cells with 10 µM trans-Ned-19-d8 for 20 minutes.

    • Control: Vehicle (DMSO) only.[1]

  • Baseline: Record baseline fluorescence (F340/F380) for 60 seconds.

  • Stimulation: Add 100 nM NAADP-AM (or use UV uncaging if using caged-NAADP).[1]

  • Acquisition: Monitor Ca

    
     flux for 5–10 minutes.
    
  • Result: The Control group should show a sharp Ca

    
     rise. The trans-Ned-19-d8 group should show >90% signal attenuation.[1]
    
Protocol B: Quantitative LC-MS/MS (The -d8 Advantage)

Objective: Determine the intracellular concentration of trans-Ned-19 to validate target engagement or study drug stability.[1] Logic: In this workflow, the user treats cells with non-deuterated Ned-19 (the drug) and uses trans-Ned-19-d8 as the Internal Standard (IS) during extraction.[1] This corrects for extraction loss and matrix effects.[4][5][6]

Workflow Diagram:

LCMS_Workflow Sample Cell/Tissue Sample (Treated with Ned-19) Spike Spike with IS (trans-Ned-19-d8) Sample->Spike Add Fixed Vol Lysis Lysis & Extraction (Acetonitrile/MeOH) Spike->Lysis Homogenize Centrifuge Centrifugation (Remove Debris) Lysis->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Quantification (Ratio Ned-19 / d8-IS) LCMS->Data Calculate

Figure 2: Quantitative workflow using trans-Ned-19-d8 as an Internal Standard (IS) to measure Ned-19 uptake.

Detailed Method:

  • Sample Prep: Treat cells with trans-Ned-19 (e.g., 10 µM).[1] At time points (0, 1h, 4h), wash cells 3x with ice-cold PBS to remove extracellular drug.[1]

  • Spiking (Crucial Step): Add a known, constant amount of trans-Ned-19-d8 (e.g., 100 ng/mL final concentration) directly to the cell pellet before lysis.[1]

  • Extraction: Add 200 µL ice-cold Acetonitrile/Methanol (1:1). Vortex vigorously.

  • Centrifugation: Spin at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Transitions (MRM):

      • Analyte (Ned-19): Monitor parent ion [M+H]+ ~515.2 -> Fragment (determine experimentally).[1]

      • Standard (Ned-19-d8): Monitor parent ion [M+H]+ ~523.2 -> Fragment (mass shifted).[1]

  • Calculation: Plot the Area Ratio (Area

    
     / Area
    
    
    
    ) against a calibration curve.[1]

Data Analysis & Troubleshooting

Comparative Properties Table
Featurecis-Ned-19trans-Ned-19trans-Ned-19-d8
NAADP Antagonism Weak / InactivePotent (nM range)Potent (nM range)
Primary Use Negative ControlBiological ProbeMass Spec Internal Standard
Mass (m/z) ~515~515~523 (+8 Da shift)
Retention Time Distinct from transDistinct from cisCo-elutes with trans (ideal for IS)
Troubleshooting Guide
IssueProbable CauseSolution
No inhibition of Ca

signal
Probe degradation or incorrect isomer.Ensure trans isomer is used. Freshly prepare stocks from powder; avoid freeze-thaw cycles.[1]
High Background Fluorescence Ned-19 is intrinsically fluorescent.[1]Use Red-shifted Ca

dyes (e.g., Rhod-2) if Ned-19 (Blue/UV) interferes with Fura-2.[1]
Signal Suppression in MS Matrix effects.The -d8 IS is specifically designed to fix this.[1] Ensure the IS is added before extraction, not after.

References

  • Naylor, E., et al. (2009).[2][7] Identification of a chemical probe for NAADP by virtual screening.[2][7] Nature Chemical Biology, 5(4), 220–226.[1][7]

  • Rosen, D., et al. (2009).[2][7] Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor.[2][8][9] Journal of Biological Chemistry, 284(50), 34930-34934.[1]

  • Patel, S., & Muallem, S. (2011). Two pore channels: regulation by NAADP and customized roles in triggering calcium signals.[10] Cell Calcium, 50(2), 164-169.[1]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Application Notes.

Sources

Method

trans-Ned-19-d8 for quantifying endogenous NAADP levels

Application Note: High-Precision Quantification of the NAADP Antagonist trans-Ned-19 using Deuterated Internal Standards (trans-Ned-19-d8) Subtitle: Protocols for Validating Target Engagement and Correlating Pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of the NAADP Antagonist trans-Ned-19 using Deuterated Internal Standards (trans-Ned-19-d8)

Subtitle: Protocols for Validating Target Engagement and Correlating Pharmacokinetics with Endogenous NAADP Signaling Modulation.

Part 1: Executive Summary & Strategic Clarification

The Challenge: Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent Ca


 mobilizing second messenger known, operating in the femtomolar range to gate Two-Pore Channels (TPCs) on acidic organelles. However, its quantification is fraught with difficulty due to its instability and low abundance.

The Solution: trans-Ned-19 is the specific, high-affinity chemical probe used to antagonize NAADP action. To validate NAADP-mediated signaling, one must prove sufficient pharmacological blockade. This requires quantifying the concentration of trans-Ned-19 in biological matrices.

Critical Distinction: trans-Ned-19-d8 is the Stable Isotope Internal Standard (IS) for quantifying trans-Ned-19 (the drug), not for quantifying NAADP (the metabolite) directly.

  • To measure the Drug (trans-Ned-19): Use LC-MS/MS with trans-Ned-19-d8.

  • To measure the Metabolite (NAADP): Use LC-MS/MS with

    
    O-NAADP or cycling assays.
    

This guide details the protocol for quantifying trans-Ned-19 using the d8-IS , which is the prerequisite control experiment to attribute any physiological change to NAADP blockade.

Part 2: Scientific Background & Mechanism[1][2][3][4][5][6]

The NAADP-TPC Axis

NAADP binds to TPC1 and TPC2 on endolysosomes, triggering local Ca


 release that is amplified by the ER (CICR).[1] trans-Ned-19 is a synthetic bis-carboline analog that acts as a non-competitive antagonist, locking the TPC receptor in a non-conducting state.
Why trans-Ned-19-d8 is Essential

In complex matrices (plasma, tissue homogenates), "matrix effects" (ion suppression/enhancement) compromise Mass Spectrometry accuracy. trans-Ned-19-d8, being chemically identical but mass-shifted (+8 Da), co-elutes with the analyte and experiences the exact same ionization environment, allowing for perfect normalization of recovery and sensitivity.

NAADP_Signaling NAADP Endogenous NAADP TPC Two-Pore Channels (TPC1/2) NAADP->TPC Activates Ned19 trans-Ned-19 (Drug) Ned19->TPC Antagonizes (Blocks) Lysosome Lysosomal Ca2+ Store TPC->Lysosome Gates Signal Ca2+ Signaling (Differentiation/Motility) Lysosome->Signal Release

Figure 1: Mechanism of Action. trans-Ned-19 prevents NAADP from gating TPCs.[2] Quantifying Ned-19 ensures the 'Antagonizes' step is pharmacologically active.

Part 3: Experimental Protocol

Workflow: Isotope Dilution LC-MS/MS

This protocol quantifies trans-Ned-19 in plasma or cell lysate using trans-Ned-19-d8.

Materials:

  • Analyte: trans-Ned-19 (High purity >98%).

  • Internal Standard: trans-Ned-19-d8 (Deuterated at the fluorophenyl rings).

  • Matrix: Plasma, Cell Lysate (HEK293, T-cells), or Tissue Homogenate.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Step 1: Standard Preparation
  • Stock Solutions: Prepare 1 mM stocks of trans-Ned-19 and trans-Ned-19-d8 in DMSO. Store at -80°C (light sensitive).

  • Working Standard (IS): Dilute trans-Ned-19-d8 to 100 nM in 50% MeOH/Water. This is the Spiking Solution .

  • Calibration Curve: Prepare serial dilutions of trans-Ned-19 (0.1 nM to 1000 nM) in the matched biological matrix (e.g., blank plasma) to account for protein binding.

Step 2: Sample Extraction (Protein Precipitation)

Rationale: Ned-19 is lipophilic. Organic precipitation maximizes recovery.

  • Aliquot 50 µL of sample (Plasma/Lysate) into a 1.5 mL tube.

  • Add 10 µL of IS Spiking Solution (trans-Ned-19-d8) to every tube (samples, blanks, and standards).

  • Add 200 µL of ice-cold Acetonitrile + 0.1% Formic Acid .

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes (precipitates proteins).

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Load)

    • 1-5 min: 5% -> 95% B (Linear Ramp)

    • 5-6 min: 95% B (Wash)

    • 6.1 min: 5% B (Re-equilibrate)

Mass Spectrometry (Triple Quadrupole):

  • Mode: Positive Electrospray Ionization (ESI+).

  • Method: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
trans-Ned-19 525.2 [M+H]+281.135Analyte
trans-Ned-19 525.2 [M+H]+263.145Qualifier
trans-Ned-19-d8 533.2 [M+H]+289.135Internal Standard

Note: Precursor masses are approximate based on the bis-carboline structure. Optimize transitions by infusing pure standards.

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Biological Sample (Unknown Ned-19) Spike Spike IS (trans-Ned-19-d8) Sample->Spike Precip Protein Precip (ACN + FA) Spike->Precip Sep C18 Separation Precip->Sep Detect MRM Detection (525.2 -> 281.1) (533.2 -> 289.1) Sep->Detect Calc Calculate Ratio: (Area Ned-19 / Area d8) Interpolate Conc. Detect->Calc

Figure 2: Analytical Workflow. Isotope Dilution Mass Spectrometry ensures that variations in extraction efficiency are corrected by the d8-standard.

Part 4: Data Analysis & Interpretation

  • Integration: Integrate the peak area for trans-Ned-19 (Analyte) and trans-Ned-19-d8 (IS).

  • Ratio Calculation: Calculate the Response Ratio (

    
    ):
    
    
    
    
  • Quantification: Plot

    
     vs. Concentration of the Standards. Fit with a linear regression (
    
    
    
    weighting).
  • Validation:

    • Target Engagement: If trans-Ned-19 concentration in tissue > IC

      
       (approx. 6 nM for NAADP binding inhibition), you have achieved effective blockade.
      
    • Correlation: Correlate this concentration with the physiological readout (e.g., reduced T-cell motility or differentiation).

Part 5: Application Note - Measuring Endogenous NAADP

Since the user requested "Quantifying NAADP", this section provides the complementary protocol required to measure the metabolite itself, distinguishing it from the drug measurement above.

To measure Endogenous NAADP levels (the target), you cannot use Ned-19-d8. You must use a Cycling Assay or Heavy-Labeled NAADP .

The "Cycling Assay" (Standard Method):

  • Principle: NAADP is converted to NADP, which then drives a cycling reaction reducing a dye (Resazurin) or cytochrome c.

  • Specificity: Use Aplysia ADP-ribosyl cyclase, which is specific for NAADP.

  • Validation: Treat a parallel sample with trans-Ned-19 (the drug).[3] If the signal is NAADP-mediated, trans-Ned-19 should block the physiological response in a bioassay, but it will not degrade the NAADP molecule itself in a chemical assay.

Summary of Reagents:

Reagent Purpose Method
trans-Ned-19 Drug / Antagonist Blocks TPC channels
trans-Ned-19-d8 Internal Standard Quantifies the Drug (Ned-19) via LC-MS

|


O-NAADP  | Internal Standard | Quantifies the Metabolite (NAADP) via LC-MS |[4][5][6][7]

References

  • Naylor, E., et al. (2009). "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology, 5(4), 220–226. [Link]

    • Establishes trans-Ned-19 as the specific antagonist.
  • Rosen, D., et al. (2009).[4] "Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor." Journal of Biological Chemistry, 284(50), 34930–34934. [Link]

    • Details the binding affinity and chemical structure.
  • Ali, S., et al. (2021). "Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice."[2] International Journal of Molecular Sciences, 22(21), 11985. [Link][2][1][4][8][5][9]

    • Demonstrates the applic
  • FDA Bioanalytical Method Validation Guidance. (2018). [Link]

    • Standard for LC-MS/MS valid

Sources

Application

Application Note: Precision Quantification of TPC Antagonist trans-Ned-19 in Neural Tissue Using trans-Ned-19-d8

Abstract Two-Pore Channels (TPCs) have emerged as critical therapeutic targets in neurodegenerative diseases, particularly Parkinson’s Disease (PD) and Alzheimer’s Disease (AD), due to their regulation of endolysosomal t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Two-Pore Channels (TPCs) have emerged as critical therapeutic targets in neurodegenerative diseases, particularly Parkinson’s Disease (PD) and Alzheimer’s Disease (AD), due to their regulation of endolysosomal trafficking and autophagy. The small molecule trans-Ned-19 is a potent, specific antagonist of NAADP-mediated TPC activation. However, the lipophilic nature of neural tissue and the blood-brain barrier (BBB) present significant challenges for accurate pharmacokinetic (PK) profiling.

This application note details the use of ** trans-Ned-19-d8**, a deuterated isotopolog, as a stable internal standard (IS) for the precise LC-MS/MS quantification of trans-Ned-19 in murine brain homogenates. We provide a dual-layer protocol: (1) Analytical quantification using the d8-variant to correct for matrix effects, and (2) Functional validation of TPC inhibition in neuronal cultures.

Part 1: The Biological Imperative

Mechanism of Action: The NAADP-TPC Axis[1]

To understand the necessity of trans-Ned-19, one must understand the pathology it targets. In healthy neurons, Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) triggers the release of Calcium (Ca²⁺) from acidic stores (lysosomes and endosomes) via TPC1 and TPC2.[1]

In pathological states, such as LRRK2-mediated Parkinson’s Disease , TPC2 activity is often hyperactive, leading to:

  • Lysosomal Alkalinization: Disrupted pH gradients.

  • Autophagic Blockade: Failure to clear protein aggregates (e.g.,

    
    -synuclein).
    
  • Excitotoxicity: Aberrant Ca²⁺ signaling.

trans-Ned-19 binds directly to the TPC complex, locking the channel in a closed state and preventing NAADP binding.

Visualization: The TPC Signaling Pathway

The following diagram illustrates the intervention point of trans-Ned-19 within the neuronal Ca²⁺ signaling cascade.

TPC_Signaling NAADP NAADP (Second Messenger) TPC Two-Pore Channels (TPC1 / TPC2) NAADP->TPC Activates Lysosome Lysosomal Ca2+ Store TPC->Lysosome Gates Pathology Neurodegeneration (PD/AD) TPC->Pathology Hyperactivity linked to Ca_Release Cytosolic Ca2+ Release Lysosome->Ca_Release Efflux Autophagy Autophagy & Trafficking Ca_Release->Autophagy Regulates Ned19 trans-Ned-19 (Inhibitor) Ned19->TPC Blocks (Antagonist)

Figure 1: Mechanism of Action. trans-Ned-19 antagonizes TPC1/2, preventing NAADP-induced Ca²⁺ release and downstream autophagic modulation.

Part 2: The Analytical Advantage (trans-Ned-19-d8)

Quantifying drugs in brain tissue is notoriously difficult due to high lipid content, which causes ion suppression in Mass Spectrometry. Using a non-deuterated analogue (e.g., a structurally similar compound) often fails to track these matrix effects perfectly.

Why trans-Ned-19-d8?

  • Co-Elution: The d8 variant elutes at the exact same retention time as the parent drug.

  • Matrix Compensation: Any suppression affecting the drug affects the d8-standard equally.

  • Mass Shift (+8 Da): The deuterium substitution (typically on the piperidine or phenyl ring) creates a distinct mass signature (

    
    ) resolvable by MS/MS, allowing simultaneous detection without cross-talk.
    
Table 1: Physicochemical Comparison
Featuretrans-Ned-19 (Analyte)trans-Ned-19-d8 (Internal Standard)
Molecular Formula C₂₀H₁₈F₃N₃OC₂₀H₁₀D₈F₃N₃O
Monoisotopic Mass ~373.14 Da~381.19 Da
Role TPC AntagonistQuantification Reference
Retention Time ~4.2 min (Method Dependent)~4.2 min
Detection LC-MS/MS (MRM)LC-MS/MS (MRM)

Part 3: Experimental Protocols

Protocol A: LC-MS/MS Quantification in Brain Tissue

Objective: Accurate measurement of trans-Ned-19 concentration in murine brain striatum.

1. Reagents & Preparation
  • Stock Solution: Dissolve trans-Ned-19-d8 in DMSO to 1 mM.

  • Working IS Solution: Dilute Stock into Acetonitrile (ACN) to 100 ng/mL.

  • Tissue: Fresh or snap-frozen mouse brain (Striatum/Substantia Nigra).

2. Sample Extraction (Protein Precipitation)
  • Weighing: Weigh wet brain tissue (approx. 50–100 mg).

  • Homogenization: Add 4 volumes of ice-cold PBS. Homogenize using a bead beater (e.g., 6000 rpm, 30 sec).

  • Spiking (The Critical Step):

    • Transfer 50 µL of homogenate to a fresh tube.

    • Add 150 µL of Working IS Solution (ACN containing trans-Ned-19-d8). This precipitates proteins while adding the standard.

  • Vortex & Spin: Vortex vigorously for 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer clear supernatant to an LC vial.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • MRM Transitions (Indicative):

    • Analyte (Ned-19): 374.1

      
       174.1 (Quantifier), 374.1 
      
      
      
      159.0 (Qualifier).
    • Standard (Ned-19-d8): 382.1

      
       182.1 (Quantifier).
      
Workflow Visualization

LCMS_Workflow Tissue Brain Tissue (Striatum) Homogenate Homogenate (PBS) Tissue->Homogenate Spike Add IS: trans-Ned-19-d8 Homogenate->Spike 50 µL Precip Protein Precip (Acetonitrile) Spike->Precip Spin Centrifuge 14,000g Precip->Spin LCMS LC-MS/MS Analysis Spin->LCMS Supernatant

Figure 2: Sample preparation workflow utilizing the d8 internal standard for matrix correction.

Protocol B: Functional Validation (In Vitro)

Objective: Confirm that the trans-Ned-19 detected in tissue is biologically active (blocking TPC2).

Note: The d8 variant is for measurement; the non-deuterated parent is used here for treatment.

  • Cell Model: SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Dye Loading: Load cells with Fura-2 AM (ratiometric Ca²⁺ indicator) for 30 min.

  • Pre-treatment: Incubate cells with trans-Ned-19 (1 µM, 10 µM) or Vehicle (DMSO) for 30 min.

  • Stimulation: Apply NAADP-AM (100 nM), a cell-permeable NAADP analog.

  • Readout: Measure fluorescence ratio (340/380 nm).

    • Result: Vehicle cells show a sharp Ca²⁺ spike. Ned-19 treated cells should show >80% attenuation of the spike.

Part 4: Case Applications in Neuroscience

Parkinson’s Disease (PD)

In


 models, lysosomes are enlarged and clustering is disrupted. Researchers use trans-Ned-19 to rescue this phenotype.
  • Application: Inject mice with trans-Ned-19. Use the d8-protocol to correlate brain concentration with the reversal of lysosomal enlargement (measured by LysoTracker).

Viral Entry Inhibition

TPCs are entry portals for Ebola and SARS-CoV-2.

  • Application: In neuronal co-cultures, trans-Ned-19 blocks viral fusion. The d8-protocol ensures that intracellular drug levels reach the

    
     required for channel blockade.
    

References

  • NAADP Signaling & TPC Discovery: Patel, S., et al. (2010). Ned-19, a Novel NAADP Antagonist, Inhibits Endolysosomal Ca2+ Release and Prevents NAADP-Mediated Ca2+ Signaling. Cell Calcium.[2][3][4][5]

  • TPCs in Parkinson's Disease: Hockey, K. S., et al. (2015). Dysregulation of Lysosomal Morphology by Pathogenic LRRK2 is Corrected by TPC2 Inhibition. Journal of Cell Science.

  • NAADP-mediated Ca2+ Release Mechanism: Galione, A. (2015).[1] NAADP Receptors.[6][2][7] Cold Spring Harbor Perspectives in Biology.

  • Blood-Brain Barrier Pharmacokinetics: Alavijeh, M. S., et al. (2005).[8] Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery.[8] NeuroRx.[8]

  • LC-MS Internal Standard Methodology: Stokvis, E., et al. (2005). Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. Rapid Communications in Mass Spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing trans-Ned-19-d8 Working Concentration for Cell Culture

Senior Application Scientist Note: Welcome to the technical support center. You are likely working with trans-Ned-19-d8 , a deuterated analog of the selective NAADP antagonist trans-Ned-19 . While the "d8" designation ty...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support center. You are likely working with trans-Ned-19-d8 , a deuterated analog of the selective NAADP antagonist trans-Ned-19 . While the "d8" designation typically indicates its use as an internal standard for mass spectrometry (LC-MS) quantification, this guide addresses its application in live cell culture experiments. Scientifically, the deuterated form retains the pharmacological profile of the non-deuterated parent compound. Therefore, the optimization protocols below apply to both variants, with specific caveats for analytical cost-efficiency.

Part 1: The Core Directive – Understanding the Compound

Identity: trans-Ned-19 (and its d8 analog) Target: Two-Pore Channels (TPCs) on acidic organelles (lysosomes/endosomes). Mechanism: Antagonizes NAADP-mediated Ca²⁺ release.[1][2][3][4][5] Key Characteristic: The Potency Paradox.

  • In vitro (homogenates/binding): IC₅₀ ≈ 0.4 – 6 nM.

  • In vivo (intact cells): Effective concentration ≈ 10 – 100 µM.

Why the discrepancy? Ned-19 must cross the plasma membrane and accumulate in the lysosome to block TPCs. This requires higher extracellular concentrations to achieve the necessary nanomolar concentration at the organelle surface. However, overdosing leads to off-target effects , including potential agonist-like activity.

Part 2: Preparation & Solubility (The Foundation)

Before optimizing the dose, you must ensure the compound is delivered effectively. trans-Ned-19 is hydrophobic and practically insoluble in water.

Protocol: Stock Solution Preparation
ParameterSpecificationTechnical Rationale
Solvent DMSO (Anhydrous) Water causes immediate precipitation.
Stock Conc. 10 mM – 100 mM High stock concentration minimizes final DMSO % in culture.
Storage -20°C (Desiccated)Protects against hydrolysis and light degradation.
Stability ~6 months at -20°CAvoid repeated freeze-thaw cycles; aliquot into single-use vials.

Critical Step: The "Crash" Avoidance When diluting the DMSO stock into aqueous cell culture media, the compound can precipitate ("crash out") if not mixed rapidly.

  • Correct Method: Pre-dilute the stock in a small volume of serum-free media or PBS with vigorous vortexing before adding to the main culture volume.

  • Maximum DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Part 3: Dose-Finding & Optimization Strategy

Do not blindly use a single concentration. The effective dose varies by cell type (permeability differences) and serum content (protein binding).

Experimental Workflow: The "Safe Window" Screen

You must identify the concentration that inhibits NAADP signaling without causing cytotoxicity or agonist-like artifacts.

Recommended Screening Range: 1 µM, 10 µM, 50 µM, 100 µM.

OptimizationWorkflow cluster_Analysis Readout Selection Start Start Optimization Stock Prepare 50 mM DMSO Stock (trans-Ned-19-d8) Start->Stock Seeding Seed Cells (Standard Density) Stock->Seeding Treatment Treat with Range: 1, 10, 50, 100 µM Seeding->Treatment CaImaging Ca2+ Imaging (Fluo-4 / Fura-2) Treatment->CaImaging Viability MTT / CellTiter-Glo (Toxicity Check) Treatment->Viability Decision Evaluate Response CaImaging->Decision Viability->Decision LowResponse No Effect (<10 µM) (Permeability Issue?) Decision->LowResponse No Block GoodResponse Inhibition (10-50 µM) (Target Hit) Decision->GoodResponse Block Observed HighResponse Agonism/Toxicity (>100 µM) (Off-Target) Decision->HighResponse Ca2+ Spike/Death Optimize Refine Dose (e.g., 25 µM) LowResponse->Optimize Increase Incubation Time GoodResponse->Optimize HighResponse->Optimize Reduce Dose

Caption: Logical workflow for determining the optimal working concentration of trans-Ned-19-d8, balancing efficacy against toxicity.

Step-by-Step Optimization Protocol
  • Incubation Time:

    • Standard: 1–4 hours pre-incubation is typical to allow lysosomal accumulation.

    • Short: <30 mins may be insufficient for intact cells.

  • The "Agonist Check" (Crucial for Scientific Integrity):

    • High concentrations of trans-Ned-19 (≥100 µM) have been reported to mimic NAADP or release Ca²⁺ independently.[6]

    • Control Experiment: Add trans-Ned-19-d8 alone (without NAADP or agonist). If you see a Ca²⁺ spike, your concentration is too high .

  • Serum Considerations:

    • High serum (10% FBS) can bind lipophilic drugs like Ned-19, reducing bioavailability.

    • Tip: If efficacy is low, try reducing FBS to 1% during the drug incubation window.

Part 4: Troubleshooting & FAQs

Q1: I am using trans-Ned-19-d8 instead of the standard trans-Ned-19. Do I need to change the concentration? A: No. The deuterium substitution (d8) increases the molecular weight slightly but does not significantly alter the binding affinity (K_d) or lipophilicity (LogP) relevant to cell culture. You should use the same molar concentrations (e.g., 10 µM) as you would for the non-deuterated parent.

  • Note: If you are using d8 for mass spec quantification (as an internal standard spiked into lysates), the concentration should be much lower (e.g., 10–100 nM) to match the linear range of the instrument, not to inhibit the cells.

Q2: My cells are dying after 24 hours of treatment. Is Ned-19 toxic? A: Yes, at high doses or prolonged exposure. trans-Ned-19 is primarily a "probe" compound, not a drug optimized for long-term stability.

  • Solution: Limit exposure to the duration of the signaling assay (e.g., 4 hours). If a long-term (24h+) phenotypic assay is required, titrate down to the lowest effective dose (often 1–5 µM) and monitor morphology.

Q3: I see no inhibition of Ca²⁺ release even at 50 µM. A: This is a common issue linked to cell permeability.

  • Check 1: Did you pre-incubate for at least 1 hour?

  • Check 2: Are you using a cell-permeable NAADP analog (like NAADP-AM) to stimulate the cells? If you are using uncaged NAADP or microinjection, ensure the timing of antagonist loading is correct.

  • Check 3: Verify the stock has not precipitated. Spin down the media; if a pellet forms, the drug is not in solution.

Q4: Why does the literature say IC50 is 6 nM, but you recommend 10 µM? A: The 6 nM value comes from sea urchin egg homogenates or radioligand binding assays where the cell membrane is absent or permeabilized. In intact mammalian cells, the drug must traverse the plasma membrane and the lysosomal membrane. The gradient required to achieve nanomolar intra-lysosomal concentrations often necessitates micromolar extracellular dosing.

Part 5: Mechanistic Visualization

Understanding where trans-Ned-19 acts is vital for interpreting your data.

NAADP_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cytoplasm cluster_Lysosome Lysosome / Endosome (Acidic Store) Ned19 trans-Ned-19-d8 (10-50 µM) TPC Two-Pore Channel (TPC1 / TPC2) Ned19->TPC Permeates & Blocks TargetSite NAADP Binding Site Ned19->TargetSite Competitive/Allosteric Antagonism NAADP NAADP (Second Messenger) NAADP->TargetSite Activates Ca_Store Ca2+ Release TPC->Ca_Store Ca2+ Efflux TargetSite->TPC Gating

Caption: Mechanism of Action. Trans-Ned-19 permeates the cell to antagonize NAADP binding at Two-Pore Channels (TPCs) on acidic organelles.

References
  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening.[7] Nature Chemical Biology, 5, 220–226.

    • Foundational paper identifying Ned-19 and establishing the IC50 values (nM range in homogen
  • Pitt, S. J., et al. (2010). TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+.[8] Journal of Biological Chemistry, 285(45), 35039-35046.

    • Describes the interaction of Ned-19 with TPC2 and the potential for agonist effects at high concentrations.[8]

  • Tocris Bioscience. (n.d.). trans-Ned 19 Product Information. Tocris Technical Data Sheets.

    • Provides solubility data (DMSO 100 mM) and general handling guidelines.
  • Ali, S., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice.[7] International Journal of Molecular Sciences, 22(21), 11996.

    • Demonstrates the use of trans-Ned-19 in T-cell culture and discusses concentration-dependent effects (partial blockade vs toxicity).

Sources

Optimization

Technical Support Center: trans-Ned-19-d8 Solubility &amp; Handling Guide

Product: trans-Ned-19-d8 (Deuterated NAADP Antagonist / Internal Standard) Application: Calcium Signaling Research, LC-MS Quantitation, NAADP Receptor Binding Studies Document ID: TS-NED19D8-SOL-01 Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

Product: trans-Ned-19-d8 (Deuterated NAADP Antagonist / Internal Standard) Application: Calcium Signaling Research, LC-MS Quantitation, NAADP Receptor Binding Studies Document ID: TS-NED19D8-SOL-01

Executive Summary & Compound Profile

trans-Ned-19-d8 is the deuterated isotopologue of trans-Ned-19, a potent, specific, and cell-permeable antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP). While chemically identical in solubility profile to its non-deuterated parent, the "d8" designation (typically indicating 8 deuterium atoms) marks it as a high-value internal standard for Mass Spectrometry (MS) or metabolic tracking.

The Central Challenge: Like many beta-carboline derivatives, this molecule is highly lipophilic. It dissolves readily in organic solvents (DMSO) but faces immediate thermodynamic instability in aqueous buffers (PBS, media), leading to "crashing out" (precipitation) if not handled with specific kinetic trapping techniques.

Physicochemical Profile
PropertySpecificationNotes
Molecular Weight ~522.6 g/mol (varies by batch)Heavier than parent (~514.6) due to deuterium.[1][2]
Primary Solvent DMSO (Dimethyl Sulfoxide) Recommended. Soluble up to 100 mM (~50 mg/mL).
Secondary Solvent Ethanol (100%)Soluble, but more volatile; less ideal for long-term storage.
Aqueous Solubility Negligible (< 10 µM) Critical: Do not add water directly to the powder.
Appearance Off-white / Yellow solidProtect from light.

Master Stock Preparation (The Foundation)

Objective: Create a stable, high-concentration repository that prevents hydrolysis and isotopic exchange.

Mechanism: Water is the enemy of stability here. Even trace moisture in "dry" DMSO can cause degradation over months. For a deuterated standard, preserving isotopic purity is paramount.[3]

Protocol:
  • Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents atmospheric moisture condensation on the cold hygroscopic powder.

  • Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: Do not attempt to make a dilute stock (e.g., 100 µM) directly from powder; the volume of DMSO will be too large to manage in downstream cell culture without vehicle toxicity.

    • Vortex vigorously for 30–60 seconds. Sonicate in a water bath for 5 minutes if visual particulates remain.

  • Aliquot & Storage:

    • Dispense into single-use, light-protected amber vials (glass preferred to minimize plasticizer leaching in MS applications).

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Aqueous Dilution Strategy (The "Crash-Out" Prevention)

Objective: Dilute the hydrophobic stock into cell culture media or buffer without triggering precipitation.

The Science of "Crashing Out": When a droplet of DMSO stock hits water, the DMSO diffuses away rapidly. If the local concentration of the lipid-like Ned-19 molecule exceeds its aqueous solubility limit before it disperses, it forms micro-crystals. These crystals are often invisible to the naked eye but will ruin bioassays and clog LC-MS columns.

Workflow Diagram: Solubility & Dilution Logic

Ned19_Workflow Powder trans-Ned-19-d8 (Powder) DMSO_Stock Master Stock (100% DMSO, 10-50 mM) Powder->DMSO_Stock Dissolve (Vortex/Sonicate) Inter_Stock Intermediate Dilution (1:10 in Media/PBS) DMSO_Stock->Inter_Stock High Conc. Attempt Final_Media Final Assay Buffer (10-100 µM) DMSO_Stock->Final_Media Direct Spike (< 0.1% vol/vol) Precipitation PRECIPITATION (Experiment Failed) DMSO_Stock->Precipitation Water added to DMSO vial Inter_Stock->Precipitation Unstable Region

Caption: Logical flow for solubilization. Direct spiking (blue path) is preferred over intermediate aqueous dilutions (yellow path) which often enter the instability zone.

Step-by-Step Dilution Protocol:
  • Prepare the Receiver: Have your cell culture media or assay buffer (e.g., Krebs-Ringer) ready in a tube, vortexing gently.

  • The "Jet" Injection:

    • Pipette the required volume of DMSO Master Stock.

    • Inject the tip submerged into the center of the vortexing media.

    • Dispense quickly to ensure rapid dispersion.

  • Limit the Vehicle: Keep the final DMSO concentration below 0.1% (v/v) .

    • Example: To achieve 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of media.

  • Visual Check: Hold the tube up to a light source. The solution should be crystal clear. If it looks "milky" or opalescent, the compound has precipitated. Discard and restart.

Contextual Mechanism: Why Specificity Matters

Understanding the pathway helps confirm if your solubility issues are affecting your data. If trans-Ned-19-d8 precipitates, it cannot bind TPCs, and you will see a false negative (failure to block NAADP).

Pathway Diagram: NAADP Signaling Blockade

NAADP_Pathway Stimulus Extracellular Stimulus (e.g., Glutamate/TCR) NAADP NAADP Production Stimulus->NAADP Synthesis TPC Two-Pore Channels (TPCs) on Lysosome NAADP->TPC Activates Ned19 trans-Ned-19-d8 (Inhibitor) Ned19->TPC BLOCKS Ca_Release Local Ca2+ Release (Lysosomal) TPC->Ca_Release Efflux Ca_Global Global Ca2+ Wave (ER Amplification) Ca_Release->Ca_Global CICR

Caption: trans-Ned-19-d8 acts by competitively blocking NAADP binding sites on Two-Pore Channels (TPCs) located on acidic organelles (lysosomes/endosomes).

Frequently Asked Questions (Troubleshooting)

Q: Can I use trans-Ned-19-d8 in 100% aqueous PBS for an animal injection? A: No. It will precipitate immediately, causing embolisms or local irritation without therapeutic effect.

  • Solution: Use a vehicle formulation. A common mix for lipophilic beta-carbolines is 5% DMSO + 5% Tween-80 + 90% Saline . Dissolve in DMSO/Tween first, then slowly add saline while vortexing.

Q: I am using this as an Internal Standard for LC-MS. Why is my recovery low? A: This is likely an adsorption issue, not just solubility.

  • Plastic Binding: Lipophilic compounds stick to polypropylene tubes. Use silanized glass or low-bind plastics.

  • Solvent Mismatch: If your LC mobile phase is high-water (initial gradient), the standard might precipitate on the column head. Ensure your sample injection solvent matches the mobile phase starting conditions (e.g., 50% MeOH).

Q: Why use the deuterated (-d8) version instead of the standard Ned-19? A: The -d8 version is chemically identical but mass-shifted (+8 Da). It is exclusively used for quantification (correcting for extraction efficiency and matrix effects in MS) or metabolic tracing . If you are simply blocking receptors in a cell assay, use the non-deuterated trans-Ned-19 (it is significantly cheaper).

Q: My stock solution froze at +4°C. Is it ruined? A: No. Pure DMSO freezes at ~19°C. This is normal. Thaw it completely at room temperature and vortex before use to ensure no concentration gradients exist in the vial.

References

  • Naylor, E., et al. (2009).[4][5][6] "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology, 5(4), 220–226.[4][5]

    • Significance: The foundational paper describing the synthesis, specificity, and mechanism of trans-Ned-19.
  • Tocris Bioscience. "trans-Ned 19 Technical Datasheet."

    • Significance: Authoritative source for solubility limits (100 mM in DMSO) and physical properties.

  • Cayman Chemical. "trans-Ned-19 Product Information."

    • Significance: Verification of chemical structure and storage protocols.
  • Galione, A., et al. (2022).[5][6] "NAADP-Mediated Ca2+ Signalling." Handbook of Experimental Pharmacology.

    • Significance: Review of the TPC/NAADP signaling axis and pharmacological tools.[6][7]

Sources

Troubleshooting

Minimizing off-target effects of trans-Ned-19-d8 in experiments

Technical Support Center: trans-Ned-19-d8 A Guide for Researchers on Ensuring Target Specificity and Minimizing Off-Target Effects Welcome to the technical support guide for trans-Ned-19-d8. As Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: trans-Ned-19-d8

A Guide for Researchers on Ensuring Target Specificity and Minimizing Off-Target Effects

Welcome to the technical support guide for trans-Ned-19-d8. As Senior Application Scientists, we understand that the success of your research hinges on the precision of your tools. Small molecule inhibitors are powerful probes, but their utility is directly proportional to their specificity. This guide is designed to provide you with the foundational knowledge, experimental frameworks, and troubleshooting advice necessary to confidently attribute your experimental findings to the on-target activity of trans-Ned-19-d8.

Section 1: Foundational Knowledge & Initial Considerations

This section addresses the most common preliminary questions regarding trans-Ned-19-d8, its mechanism of action, and the importance of rigorous experimental design.

Q1: What is trans-Ned-19-d8 and what is its primary mechanism of action?

Answer: trans-Ned-19-d8 is the deuterated form of trans-Ned-19. The "-d8" signifies that eight hydrogen atoms on the molecule have been replaced with deuterium. This isotopic substitution typically slows down the rate of metabolic breakdown (e.g., by cytochrome P450 enzymes), which can increase the compound's half-life for in vivo studies, but it does not alter its fundamental biochemical activity or target binding.

Therefore, the primary mechanism of action of trans-Ned-19-d8 is to block NAADP-mediated Ca²⁺ release from acidic stores by inhibiting TPCs.[4][5] This blockade can impact a wide range of cellular processes that are dependent on these specific Ca²⁺ signals, including T-cell activation, proliferation, and differentiation.[7]

Q2: Why is it critical to control for off-target effects when using this compound?

Answer: Relying solely on a single pharmacological inhibitor without extensive controls is a significant experimental pitfall. There are several reasons why rigorous validation is essential:

  • Complexity of Calcium Signaling: Intracellular Ca²⁺ is a ubiquitous second messenger. While NAADP signaling is distinct, its effects can intersect with other Ca²⁺ pathways, such as those mediated by IP₃ (inositol trisphosphate) and ryanodine receptors. It's crucial to confirm that the effects you observe are not due to unintended interference with these other pathways.

  • "Off-Target" vs. "Non-Specific" Effects:

    • Off-target effects occur when a compound binds to and modulates a biological molecule other than its intended target (e.g., an unrelated receptor or enzyme).

    • Non-specific effects or cytotoxicity relate to generalized cellular stress or damage caused by the compound's physicochemical properties, such as membrane disruption or metabolic toxicity, which are independent of specific target binding.[7]

Section 2: Experimental Design & The Core Validation Strategy

This section provides a logical framework and actionable advice for designing experiments that build a robust case for on-target activity.

Q3: I'm observing a phenotype with trans-Ned-19-d8. How can I prove it's a specific result of NAADP pathway inhibition?

Answer: A multi-pronged validation strategy is the gold standard. No single experiment is sufficient. You must build a body of evidence using orthogonal approaches—different methods that, if they all point to the same conclusion, greatly strengthen your findings.

The core strategy involves a logical progression:

  • Characterize the Dose-Response: Establish the effective concentration range.

  • Employ a Negative Control Compound: Use a structurally similar but inactive molecule.

  • Use an Orthogonal Chemical Inhibitor: Use a structurally different inhibitor of the same target.

  • Implement a Genetic Approach: Use siRNA, shRNA, or CRISPR to knock down the target protein.

This validation workflow ensures that the observed phenotype is not an artifact of the chemical structure of Ned-19 itself, but is specifically due to the disruption of the NAADP signaling pathway.

G cluster_0 Phase 1: Initial Observation & Characterization cluster_1 Phase 2: Validating Specificity cluster_2 Phase 3: Conclusion A Observe Phenotype with trans-Ned-19-d8 B Determine Dose-Response Curve (IC50/EC50) A->B Establish effective concentration C Test Inactive Analog (e.g., Ned-20) B->C Is the effect scaffold-specific? D Test Orthogonal NAADP Inhibitor (e.g., BZ194) C->D Is the effect pathway-specific? F Confident On-Target Conclusion C->F E Genetic Knockdown of Target (e.g., TPC2 siRNA/CRISPR) D->E Is the effect target-specific? D->F E->F

Caption: A logical workflow for validating the on-target effects of a pharmacological inhibitor.
Q4: What is the optimal concentration of trans-Ned-19-d8 to use, and how do I determine it?

Answer: The optimal concentration is the lowest concentration that produces a maximal or near-maximal on-target effect with minimal off-target activity or cytotoxicity. This is determined by performing a dose-response experiment .

You should test a wide range of concentrations (e.g., from 1 nM to 100 µM) and measure your biological endpoint. This allows you to calculate an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Causality:

  • Too High: Using excessively high concentrations (often >10-100 times the IC₅₀) dramatically increases the risk of off-target effects and cytotoxicity. Many studies have used trans-Ned-19 in the 25-100 µM range, but it is crucial to establish the optimal dose in your specific cell type and assay.[4][7] For example, concentrations up to 50 µM showed no significant impact on T-cell viability in the absence of stimulation.[7]

See Protocol 1: Determining the IC₅₀/EC₅₀ for a detailed methodology.

Q5: What are the essential positive and negative controls for my experiments?

Answer: Controls are the cornerstone of a trustworthy experiment. The table below outlines the essential controls, their purpose, and the expected outcomes if your observed phenotype is indeed on-target.

Control TypeExample(s)PurposeExpected Outcome for a Specific On-Target Effect
Negative Control Compound Ned-20 [1][8][9]A structural analog of Ned-19 that is known to be inactive against the NAADP pathway.[1][8][9] It controls for effects caused by the chemical scaffold itself, unrelated to NAADP antagonism.Should not produce the biological phenotype observed with trans-Ned-19-d8.
Orthogonal Chemical Inhibitor BZ194 [7]A structurally unrelated compound that also inhibits the NAADP pathway. This demonstrates the phenotype is linked to the pathway, not a unique off-target effect of the Ned-19 molecule.Should reproduce the same biological phenotype as trans-Ned-19-d8.[7]
Genetic Control (Gold Standard) siRNA/shRNA/CRISPR knockdown/knockout of TPC2 (the primary NAADP receptor isoform)[4][5]Directly reduces the amount of the target protein. This is the most definitive way to confirm target engagement.Should phenocopy (mimic) the effect of trans-Ned-19-d8 treatment. The inhibitor should have little to no additional effect in the knockdown cells.
Positive Control for Pathway NAADP-AM (cell-permeant NAADP)[3][4]Directly activates the NAADP pathway.Should induce an effect that is blocked or reversed by pre-treatment with trans-Ned-19-d8.

Section 3: Troubleshooting Common Issues

This section addresses specific problems that may arise during your experiments and provides actionable solutions.

Q6: My results are inconsistent. One day I see a strong effect, the next it's weak or absent. What's going on?

Answer: Inconsistency often points to issues with compound handling, experimental setup, or cell health.

  • Compound Stability and Solubility:

    • Action: Ensure your stock solution of trans-Ned-19-d8 (typically in DMSO) is stored correctly (e.g., at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm that the final concentration of DMSO in your cell culture media is consistent across all experiments and is non-toxic (typically ≤ 0.1%).

  • Cell State:

    • Action: Cellular responses can vary dramatically with passage number, confluency, and overall health. Standardize your cell culture protocols. Use cells within a defined low-passage number range and seed them to achieve a consistent confluency at the time of the experiment.

  • Assay Variability:

    • Action: Ensure that incubation times, reagent concentrations, and measurement parameters are kept absolutely consistent between experiments. Minor deviations can lead to significant changes in results.

Q7: I'm worried my cells are just dying. How can I distinguish specific NAADP inhibition from general cytotoxicity?

Answer: This is a critical question. An inhibitor that kills cells can produce many downstream effects that could be misinterpreted as a specific phenotype.

  • The Causality: A truly specific inhibitor should modulate a cellular pathway at concentrations that do not compromise overall cell health. If the IC₅₀ for your phenotype is very close to the concentration that causes cell death (the toxic dose), your results may be attributable to toxicity.

  • The Solution: Run a standard cytotoxicity assay in parallel with your primary experiment, using the exact same cell type, seeding density, and incubation times.

Common cytotoxicity assays include:

  • MTS/MTT Assays: Measure metabolic activity.

  • LDH Release Assays: Measure membrane integrity.

  • Live/Dead Staining (e.g., Trypan Blue, Propidium Iodide): Direct visualization of cell viability.

Your goal is to find a "therapeutic window"—a range of concentrations where trans-Ned-19-d8 shows a clear effect on your phenotype without causing significant cell death.[10]

See Protocol 2: Assessing Cytotoxicity using an MTS Assay for a detailed methodology.

Section 4: Key Experimental Protocols

Here we provide step-by-step guides for the core validation experiments discussed above.

Protocol 1: Determining the IC₅₀/EC₅₀ via Dose-Response Experiment
  • Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of trans-Ned-19-d8 in your cell culture medium. A 10-point curve is common, spanning a wide concentration range (e.g., 1 nM to 100 µM). Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from your cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This brings the final concentration to 1x.

  • Incubation: Incubate the plate for the desired experimental duration.

  • Assay Readout: Perform your primary assay to measure the biological response (e.g., fluorescence, luminescence, cell count).

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% activity (or 0% inhibition) and a maximal inhibitor control (or background) as 0% activity (or 100% inhibition).

    • Plot the normalized response against the log of the inhibitor concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the IC₅₀/EC₅₀ value.

Protocol 2: Assessing Cytotoxicity using an MTS Assay
  • Experimental Setup: Set up your experiment exactly as described in Protocol 1, including the same cell type, seeding density, treatment duration, and dose-response curve for trans-Ned-19-d8. Include a "cells only" (no treatment) and a "no cells" (media only) blank control. It is also wise to include a positive control for toxicity (e.g., a high concentration of staurosporine or Triton X-100).

  • Reagent Preparation: Near the end of the incubation period, prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

  • Reagent Addition: Add the MTS reagent directly to each well (typically 20 µL for a 100 µL well volume).

  • Incubation: Incubate the plate at 37°C for 1-4 hours, or as recommended by the manufacturer. The reagent is converted by metabolically active cells into a colored formazan product.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other measurements.

    • Normalize the data by setting the "vehicle only" control as 100% viability.

    • Plot percent viability against the log of the inhibitor concentration to identify the concentration at which viability begins to drop.

Section 5: Signaling Pathway Context

Understanding the pathway provides context for interpreting your results. trans-Ned-19-d8 acts by blocking TPCs, preventing the NAADP-mediated release of Ca²⁺ from lysosomes. This initial local Ca²⁺ signal is often a trigger that can be amplified by other mechanisms, such as Calcium-Induced Calcium Release (CICR) from the endoplasmic reticulum (ER).[2] Disrupting this initial trigger is how Ned-19 exerts its effects.

G cluster_0 Cellular Environment Stimulus External Stimulus (e.g., TCR activation) NAADP_Synth NAADP Synthesis Stimulus->NAADP_Synth NAADP NAADP NAADP_Synth->NAADP TPC2 TPC2 Channel NAADP->TPC2 Activates Lysosome Lysosome / Acidic Store Ca_Release Ca²⁺ Release TPC2->Ca_Release Gates Downstream Downstream Cellular Effects (Proliferation, Gene Expression, etc.) Ca_Release->Downstream Ned19 trans-Ned-19-d8 Ned19->TPC2 Blocks

Caption: The NAADP signaling pathway and the inhibitory action of trans-Ned-19-d8.

References

  • Guse, A. H., et al. (2021). Trans-Ned-19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. PubMed Central. [Link]

  • Naylor, J., et al. (2011). Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor. Journal of Biological Chemistry. [Link]

  • Trufanov, S. K., et al. (2019). The Role of Two-Pore Channels in Norepinephrine-Induced [Ca]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction. ResearchGate. [Link]

  • Suárez-Cortés, P., et al. (2017). Ned-19 inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum. Malaria Journal. [Link]

  • Moccia, F., et al. (2022). Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells. Frontiers in Cell and Developmental Biology. [Link]

  • Gunaratne, A., et al. (2021). Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active inMemory CD4+ T Cells. International Journal of Molecular Sciences. [Link]

  • Lin-Moshier, Y., et al. (2011). Ned-19 analogues exhibit different effects on NAADP-induced Ca 2 release and [ 32 P]NAADP binding indicating two binding sites for NAADP on its receptor. ResearchGate. [Link]

  • Walseth, T. F., & Guse, A. H. (2021). NAADP: From Discovery to Mechanism. Frontiers in Pharmacology. [Link]

  • Schieder, M., et al. (2010). TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+. Journal of Biological Chemistry. [Link]

  • Deneve, J., et al. (2013). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research. [Link]

  • Lelong, J., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Patel, S., et al. (2010). The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels. Messenger. [Link]

Sources

Optimization

Technical Support Center: trans-Ned-19-d8 Stability &amp; Handling Guide

Lead Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Lead Application Scientist: Dr. A. Vance Subject: Optimization of trans-Ned-19-d8 Stability in Biological Matrices and Buffer Systems Last Updated: February 2, 2026

Introduction: The Critical Role of trans-Ned-19-d8

trans-Ned-19 is a potent, specific antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), acting primarily on Two-Pore Channels (TPCs). In pharmacokinetic (PK) and bioanalytical workflows, trans-Ned-19-d8 serves as the deuterated internal standard (IS). Its utility relies entirely on its ability to mirror the physicochemical behavior of the analyte (trans-Ned-19) without undergoing deuterium-hydrogen (D-H) exchange or chemical degradation.

This guide addresses the most common failure mode in Ned-19 assays: signal variability due to improper buffer selection and solubility mismanagement.

Module 1: Solubility & Stock Preparation (The Foundation)

Core Directive: trans-Ned-19-d8 is a lipophilic tetrahydro-


-carboline derivative. It is insoluble  in pure water. Direct reconstitution in aqueous buffers (PBS, Tris) will result in immediate, often invisible, micro-precipitation, leading to erratic LC-MS signals.
The "DMSO Sandwich" Protocol

To ensure stability and solubility, you must maintain a solvent environment that prevents "crashing out" during dilution.

Step-by-Step Reconstitution:

  • Primary Stock (10 mM): Dissolve the solid trans-Ned-19-d8 powder in 100% anhydrous DMSO. Vortex vigorously.

    • Note: Sonicate for 5 minutes if visual particulates remain.

  • Intermediate Stock (100 µM): Dilute the Primary Stock 1:100 into 50% DMSO / 50% Methanol .

    • Why? This bridges the gap between the highly lipophilic stock and the aqueous working solution.

  • Working Solution (Spiking Solution): Dilute the Intermediate Stock into your assay buffer (e.g., PBS or Mobile Phase A).

    • Critical Limit: Ensure the final organic content is <1% if using in live-cell assays to avoid cytotoxicity, but maintain >20% organic if preparing for LC-MS injection to prevent adsorption to vial walls.

Visual Workflow: Stock Preparation

StockPrep Solid Solid trans-Ned-19-d8 (Store at -20°C, Dark) DMSO_Stock Primary Stock (10 mM) Solvent: 100% Anhydrous DMSO Stability: High (Months at -80°C) Solid->DMSO_Stock Reconstitute Inter_Stock Intermediate Stock (100 µM) Solvent: 50% DMSO / 50% MeOH Prevents shock precipitation DMSO_Stock->Inter_Stock 1:100 Dilution Working_Sol Working Solution (Assay Specific) Inter_Stock->Working_Sol Final Dilution LCMS_Path LC-MS/MS Route Diluent: 50% Acetonitrile/Water Goal: Prevent Adsorption Working_Sol->LCMS_Path Bio_Path Biological Assay Route Diluent: PBS/Media Goal: <1% DMSO Final Working_Sol->Bio_Path

Figure 1: Step-wise dilution strategy to mitigate solubility-induced signal loss.

Module 2: Stability in Buffer Solutions

The stability of trans-Ned-19-d8 is dictated by two factors: Chemical Degradation (oxidation/hydrolysis) and Isotopic Stability (D-H exchange).

Comparative Buffer Compatibility Table
Buffer SystemStability RatingRisk FactorRecommendation
PBS (pH 7.4) ⭐⭐Precipitation / Adsorption. The lack of organic solvent and high salt can drive the hydrophobic molecule to stick to plasticware.Use only with 0.1% BSA or Tween-20 to solubilize. Use glass vials.
Tris-HCl (pH 7-8) ⭐⭐Nucleophilic Attack. Primary amines in Tris can potentially react with impurities or destabilize the

-carboline core over long periods.
Avoid for long-term storage (>24h).
Ammonium Acetate (pH 5-6) ⭐⭐⭐⭐⭐Ideal for LC-MS. Volatile, slightly acidic pH stabilizes the amine nitrogen.Preferred buffer for LC-MS analysis.
Acidic Media (pH < 2) Degradation. Strong acids can catalyze ring opening or oxidation of the indole moiety.Avoid strong acid quenchers (e.g., 10% TCA). Use Formic Acid instead.
Critical Warning: Deuterium Exchange

While trans-Ned-19-d8 is generally stable, deuterium atoms located on exchangeable positions (e.g., N-D or O-D) will exchange with solvent protons (H) immediately in aqueous solution.

  • Checkpoint: Verify your Certificate of Analysis. If the deuterium labels are on the aromatic ring or the alkyl linker (C-D bonds), they are stable at pH 4–8.

  • Troubleshooting: If you observe a mass shift of -1 Da increments over time, your buffer pH is likely too extreme (promoting acid/base-catalyzed exchange) or the label is on a labile site.

Module 3: Troubleshooting Guide (FAQs)

Q1: My Internal Standard (IS) signal is dropping over the course of the LC-MS run. Is it degrading?

Diagnosis: It is likely not chemical degradation, but rather adsorption .

  • The Science: trans-Ned-19 is highly lipophilic (LogP ~3.68). In aqueous autosampler vials (e.g., 95% water), the molecule will migrate to the hydrophobic polypropylene walls of the vial.

  • The Fix:

    • Change the sample solvent to at least 30% Acetonitrile or Methanol .

    • Switch to Silanized Glass Vials to minimize surface binding.

Q2: I see a "ghost peak" or double peaks for Ned-19-d8.

Diagnosis: Diastereomer separation or cis-trans isomerization.

  • The Science: Ned-19 exists as cis and trans diastereomers. While the trans form is the active antagonist, synthesis byproducts or light-induced isomerization can lead to the presence of the cis form.

  • The Fix:

    • Protect all solutions from light (amber vials). Ned-19 is a fluorophore and is photo-reactive.

    • Ensure your LC gradient is shallow enough to separate the trans-isomer (target) from the cis-impurity.

Q3: Can I store the working solution at 4°C?

Diagnosis: No.

  • The Science: At 4°C, the solubility limit decreases, promoting micro-precipitation that may not be visible to the naked eye but will clog HPLC columns and reduce signal.

  • The Fix: Prepare working solutions fresh daily. Store 10 mM DMSO stocks at -20°C or -80°C.

Module 4: Experimental Validation Workflow

Use this decision tree to diagnose stability issues in your specific matrix.

Troubleshooting Start Issue: Low/Variable IS Signal Check_Solvent Check Sample Solvent: Is Organic % > 30%? Start->Check_Solvent Check_Vial Check Container: Is it Plastic? Check_Solvent->Check_Vial Yes Action_Solvent Increase MeOH/ACN to solubilize Check_Solvent->Action_Solvent No Check_Light Check Storage: Was it exposed to light? Check_Vial->Check_Light No Action_Glass Switch to Glass Vials (Adsorption issue) Check_Vial->Action_Glass Yes Check_MS Check Mass Spec: Is Mass Shift observed? Check_Light->Check_MS No Action_Fresh Prepare Fresh Stock (Photodegradation) Check_Light->Action_Fresh Yes Check_MS->Action_Fresh No (General loss) Action_pH Adjust pH to 5.0 (D-H Exchange/Instability) Check_MS->Action_pH Yes (-1 Da shift)

Figure 2: Diagnostic logic for resolving signal instability.

References

  • Naylor, E., et al. (2009).[1] "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology, 5(4), 220-226.[2]

  • Cayman Chemical. (n.d.). "trans-Ned-19 Product Information & Physical Properties."

  • Waters Corporation. (2023). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects."

  • Galione, A. (2015).[3] "NAADP receptors."[2][4][5] Cold Spring Harbor Perspectives in Biology.

Sources

Troubleshooting

Preventing degradation of trans-Ned-19-d8 during sample preparation

Welcome to the technical support center for trans-Ned-19-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of trans-Ned-19-d8...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-Ned-19-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of trans-Ned-19-d8 during sample preparation. As a potent and specific NAADP antagonist, ensuring the stability of trans-Ned-19-d8 is critical for obtaining accurate and reproducible experimental results. This guide offers troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and field-proven insights.

I. Understanding the Stability of trans-Ned-19-d8

trans-Ned-19 is a structural analog of nicotinic acid adenine dinucleotide phosphate (NAADP) and acts as a competitive antagonist at NAADP receptors, blocking NAADP-dependent calcium release.[1][2] Its deuterated form, trans-Ned-19-d8, is often used as an internal standard in mass spectrometry-based quantification, where its stability is paramount for accurate results. While specific degradation pathways for trans-Ned-19-d8 are not extensively documented in the public domain, understanding the general principles of handling NAADP analogs and deuterated compounds can help mitigate degradation risks.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during the handling and preparation of samples containing trans-Ned-19-d8.

Sample Handling and Storage

Q1: What are the optimal storage conditions for trans-Ned-19-d8 stock solutions?

A1: For long-term stability, trans-Ned-19-d8 stock solutions should be stored at -80°C. Based on vendor recommendations for the non-deuterated compound, powdered trans-Ned-19 can be stored at -20°C for up to three years, while in solvent, it should be kept at -80°C for up to one year.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to the degradation of various compounds.[4][5]

Q2: My results are inconsistent. Could repeated freeze-thaw cycles be affecting my trans-Ned-19-d8 internal standard?

A2: Yes, it is highly probable. Repeated freeze-thaw cycles can lead to the degradation of complex molecules.[4][5] Each cycle can introduce variability in the concentration and integrity of your internal standard, leading to inconsistent quantification.

Troubleshooting Tip: Aliquot your trans-Ned-19-d8 stock solution into single-use vials immediately after preparation. This ensures that a fresh aliquot is used for each experiment, minimizing the impact of freeze-thaw cycles.

Sample Preparation and Extraction

Q3: What type of collection tubes should I use for blood samples to be analyzed for trans-Ned-19-d8?

A3: For plasma samples, it is recommended to use tubes containing an anticoagulant such as EDTA or citrate.[6] Avoid using heparin, as it can interfere with downstream applications. For serum samples, use tubes without anticoagulants but be aware that the clotting process can take 15-30 minutes, during which enzymatic degradation could potentially occur.[7] Process blood samples as quickly as possible after collection.

Q4: I am working with plasma samples. What is the recommended procedure for plasma separation to ensure the stability of trans-Ned-19-d8?

A4: To minimize the risk of degradation, plasma should be separated from whole blood promptly after collection, ideally within one hour if collected in EDTA or citrate tubes.[6] A two-step centrifugation process is recommended for optimal removal of cellular debris.

Recommended Plasma Processing Protocol
  • Initial Centrifugation: Centrifuge the whole blood samples at 1,900 x g for 10 minutes at 4°C.[6]

  • Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat layer.

  • Second Centrifugation: Transfer the plasma to a new tube and centrifuge at a higher speed, for example, 16,000 x g for 10 minutes at 4°C, to pellet any remaining cells or platelets.[6]

  • Supernatant Transfer: Carefully transfer the final plasma supernatant to a clean tube.

  • Storage: Immediately freeze the plasma samples at -80°C if not proceeding directly to extraction.[6]

Q5: Which extraction solvent should I use for trans-Ned-19-d8 from biological matrices like plasma or cell lysates?

A5: While specific studies on trans-Ned-19-d8 are limited, a common approach for small molecules in biological fluids is protein precipitation with a water-miscible organic solvent. Acetonitrile is often a good starting point.[8] Given that trans-Ned-19 is soluble in DMSO and DMF, these may also be considered for initial solubilization before further dilution.[1] The choice of solvent should be optimized for recovery and compatibility with your analytical method (e.g., LC-MS/MS).

Q6: I am concerned about enzymatic degradation of trans-Ned-19-d8 in my samples. How can I minimize this?

A6: The parent compound, NAADP, is known to be degraded by enzymes like alkaline phosphatase and CD38.[9] While the susceptibility of trans-Ned-19-d8 to these specific enzymes is not confirmed, it is a prudent to take precautions.

Preventative Measures:

  • Work Quickly and on Ice: Keep biological samples on ice throughout the preparation process to reduce enzymatic activity.

  • Immediate Processing: Process samples as soon as possible after collection.

  • Enzyme Inhibitors: Consider adding a broad-spectrum phosphatase inhibitor cocktail to your lysis or extraction buffer, especially when working with cell or tissue homogenates.

Experimental Conditions

Q7: What is the optimal pH for working with trans-Ned-19-d8 in aqueous solutions?

A7: Experimental protocols using trans-Ned-19 often employ physiological pH, around 7.4. For instance, in studies of Ca2+ signaling in T-cells, trans-Ned-19 was used in a HEPES-buffered solution at pH 7.4.[10] The stability of some compounds can be pH-dependent, with degradation increasing at their isoelectric point.[1] It is advisable to maintain a pH close to physiological conditions unless your specific experimental needs dictate otherwise.

Q8: Is trans-Ned-19-d8 light-sensitive?

A8: trans-Ned-19 is a fluorescent molecule with excitation wavelengths at 351 and 365 nm.[3] Compounds with fluorescent properties can be susceptible to photodegradation.

Best Practices:

  • Minimize Light Exposure: Protect stock solutions and samples from direct light by using amber vials or wrapping tubes in aluminum foil.

  • Work in a Subdued Light Environment: When possible, perform sample preparation steps in an area with reduced lighting.

III. Key Factors Influencing trans-Ned-19-d8 Stability

The following diagram illustrates the key factors that can contribute to the degradation of trans-Ned-19-d8 during sample preparation and the recommended preventative measures.

G cluster_degradation Potential Degradation Factors cluster_prevention Preventative Measures cluster_analyte Temp Elevated Temperature Analyte trans-Ned-19-d8 Temp->Analyte Degrades pH Suboptimal pH pH->Analyte Degrades Light Light Exposure Light->Analyte Degrades Enzymes Enzymatic Activity Enzymes->Analyte Degrades FreezeThaw Freeze-Thaw Cycles FreezeThaw->Analyte Degrades KeepCold Work on Ice KeepCold->Temp Mitigates UsePhysioBuffer Use Physiological Buffer (pH ~7.4) UsePhysioBuffer->pH Mitigates ProtectFromLight Use Amber Vials/Foil ProtectFromLight->Light Mitigates Inhibitors Add Enzyme Inhibitors Inhibitors->Enzymes Mitigates Aliquot Aliquot Stock Solutions Aliquot->FreezeThaw Mitigates ProcessQuickly Prompt Sample Processing ProcessQuickly->Enzymes Mitigates

Caption: Key factors in trans-Ned-19-d8 degradation and preventative measures.

IV. Summary of Recommendations

For optimal stability of trans-Ned-19-d8 during sample preparation, a multi-faceted approach is recommended. The following table summarizes the key parameters and best practices.

ParameterRecommendationRationale
Storage Store stock solutions at -80°C in single-use aliquots.Minimizes degradation over time and prevents issues related to freeze-thaw cycles.[3][4]
pH Maintain a physiological pH (~7.4) in aqueous solutions.trans-Ned-19 is used in physiological buffers, suggesting stability at this pH.[10]
Temperature Keep samples on ice during processing.Reduces the rate of chemical and enzymatic degradation.
Light Exposure Protect from light using amber vials or foil.As a fluorescent compound, it may be susceptible to photodegradation.[3]
Enzymatic Activity Process samples quickly and consider using enzyme inhibitors.Minimizes potential degradation by endogenous enzymes in biological samples.[9]
Sample Collection Use appropriate anticoagulant tubes (EDTA, citrate) and process promptly.Ensures the integrity of the sample matrix and minimizes pre-analytical variability.[6]

By adhering to these guidelines, researchers can enhance the stability of trans-Ned-19-d8, leading to more reliable and reproducible data in their studies of NAADP-mediated signaling pathways.

V. References

  • Macho-Maschler, S., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. International Journal of Molecular Sciences, 22(21), 11982. [Link]

  • Lee, D. H., et al. (2012). Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis. Journal of Biomolecular Techniques, 23(1), 29–35. [Link]

  • Bertin Bioreagent. trans-Ned-19 - Biochemicals - CAT N°: 17527. [Link]

  • D'Amore, C., et al. (2017). Ned-19 inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum. PLoS ONE, 12(9), e0181244. [Link]

  • Lin-Miao, G., et al. (2009). Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor. Journal of Biological Chemistry, 284(50), 34753–34761. [Link]

  • Eurofins Genomics. Plasma-preparation for cell-free DNA extraction. [Link]

  • International Journal of Technology. (2024). Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation. International Journal of Technology, 15(1), 1-10. [Link]

  • Frontiers in Physiology. Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells. [Link]

  • National Center for Biotechnology Information. (2022). Isolation and Quantification of Plasma Cell-Free DNA Using Different Manual and Automated Methods. International Journal of Molecular Sciences, 23(20), 12613. [Link]

  • National Center for Biotechnology Information. (2017). Ned-19 inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum. PLoS ONE, 12(9), e0181244. [Link]

  • National Center for Biotechnology Information. (2012). Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis. Journal of Biomolecular Techniques, 23(1), 29–35. [Link]

  • ResearchGate. (2021). NAADP inhibition by means of trans-Ned 19 impairs naïve CD4⁺ T cell proliferation upon TCR stimulation which is reversible by PMA. [Link]

  • Boster Biological Technology. PCR Troubleshooting Guide & Solutions. [Link]

  • Advanced Cell Diagnostics. RNAscope Troubleshooting Guide and FAQ. [Link]

  • National Center for Biotechnology Information. (1974). Evidence for the Degradation of Nicotinamide Adenine Dinucleotide Phosphate-Dependent Glutamate Dehydrogenase of Candida utilis During Rapid Enzyme Inactivation. European Journal of Biochemistry, 43(2), 351–359. [Link]

  • YouTube. (2025). Advancing bioanalytical method development and validation for small molecules. [Link]

  • ResearchGate. (2008). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 13(1), 25-30. [Link]

  • PubMed. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide-Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. [Link]

  • National Center for Biotechnology Information. (2018). Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. Biophysical Journal, 114(5), 1036–1046. [Link]

  • PubMed. (2009). Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor. [Link]

  • ResearchGate. (2022). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. [Link]

  • SciSpace. Bioanalytical method development and validation: Critical concepts and strategies. [Link]

  • Bio-Techne. RNAscope ISH Troubleshooting. [Link]

  • Semantic Scholar. (2023). Targeting the NEDP1 enzyme to ameliorate ALS phenotypes through stress granule disassembly. [Link]

  • ResearchGate. (2021). NAADP inhibition by means of trans-Ned 19 limits metabolic upregulation upon TCR stimulation in naïve CD4⁺ T cells. [Link]

  • National Center for Biotechnology Information. (2010). TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+. Journal of Biological Chemistry, 285(4), 2867–2872. [Link]

  • ZI Mannheim. (2017). Manual Use 1. Plasma, Serum and PAXgene Blood Collection. [Link]

  • Reddit. (2018). Actual DATA on the effect of freeze thaw cycles on linear & plasmid DNA? [Link]

  • BEBAC. Bioanalytical Method Development and Validation. [Link]

  • Wikipedia. Extreme ultraviolet lithography. [Link]

  • YouTube. (2025). Plasma Extraction Workflow. [Link]

  • ResearchGate. (2019). Compatibility study of trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin (TNAD) with some energetic components and inert materials. [Link]

  • BEBAC. Bioanalytical Method Development and Validation. [Link]

Sources

Optimization

Executive Summary: The "Hidden Fluorophore" Challenge

Technical Support Center: Advanced Imaging & Pharmacology Topic: Overcoming Autofluorescence Issues with trans-Ned-19 Ticket ID: NED19-AUTO-001 Status: Resolved (Knowledge Base Article) To our Research Partners: You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Imaging & Pharmacology Topic: Overcoming Autofluorescence Issues with trans-Ned-19 Ticket ID: NED19-AUTO-001 Status: Resolved (Knowledge Base Article)

To our Research Partners: You are likely accessing this guide because your calcium imaging data involving the NAADP antagonist trans-Ned-19 is showing erratic baselines, high background noise, or ratiometric failures.

The root cause is biophysical: ** trans-Ned-19 is not just a pharmacological agent; it is an intrinsic fluorophore.**

Synthesized originally as a chemical probe (Naylor et al., 2009), trans-Ned-19 possesses a conjugated system that excites in the UV/Violet range (~330–365 nm) and emits in the Blue range (~400–460 nm). This creates a direct spectral conflict with standard UV-excitable calcium indicators like Fura-2 and nuclear stains like DAPI.

This guide provides the field-validated protocols to uncouple the pharmacological activity of trans-Ned-19 from its optical interference.

Part 1: Troubleshooting & FAQs

Q1: My Fura-2 ratio (340/380 nm) goes crazy when I add trans-Ned-19. Is my equipment broken?

A: Your equipment is fine; your spectral design is flawed. trans-Ned-19 has an excitation peak roughly between 330–350 nm. When you excite Fura-2 at 340 nm (the Ca²⁺-bound peak), you are simultaneously exciting trans-Ned-19. Both emit blue light (~510 nm for Fura-2, ~450 nm for Ned-19, with significant tail overlap).

  • The Result: The "calcium signal" is contaminated by the drug's fluorescence, artificially inflating the 340 nm numerator and destroying the ratiometric calculation.

  • The Fix: Abandon Fura-2. You must switch to long-wavelength calcium indicators (Red/Orange) that are spectrally distinct from the blue emission of trans-Ned-19.

Q2: I am using Fluo-4 (Green). Is that safe?

A: It is risky. While Fluo-4 excites at 488 nm (Blue/Cyan), which is far from the trans-Ned-19 excitation peak, standard widefield FITC/GFP filter cubes often have wide bandpass emission filters. trans-Ned-19 emission can "bleed through" into the green channel, raising your background fluorescence (


). This reduces your 

, dampening the apparent magnitude of calcium spikes.
  • Recommendation: If you must use Fluo-4, use a confocal microscope with strict emission gating (500–530 nm) to cut off the blue tail of Ned-19.

Q3: Can I just wash the trans-Ned-19 out before imaging?

A: Yes, this is the preferred "Pre-incubation" strategy. trans-Ned-19 is a high-affinity antagonist for Two-Pore Channels (TPCs).

  • Protocol: Incubate cells with trans-Ned-19 (typically 1–10 µM) for 30–60 minutes.

  • Wash: Perform 2–3 gentle washes with recording buffer.

  • Why this works: The off-rate of trans-Ned-19 is sufficiently slow that it remains bound to the endolysosomal TPCs during the short window of calcium imaging, while the unbound (fluorescent) drug is removed from the cytosol and bath.

Q4: I need to image in the presence of the drug. What is the "Gold Standard" dye?

A: Rhod-2, X-Rhod-1, or Cal-590. These dyes excite >540 nm and emit >570 nm. trans-Ned-19 is virtually invisible in these channels. This allows you to record calcium dynamics in real-time while perfusing the drug, ensuring maximum receptor occupancy without optical interference.

Part 2: Comparative Data & Spectral Strategy

Table 1: Calcium Indicator Compatibility with trans-Ned-19

IndicatorExcitation (nm)Emission (nm)Interference RiskVerdict
Fura-2 340 / 380510CRITICAL DO NOT USE (Direct overlap)
Indo-1 338400 / 475CRITICAL DO NOT USE (Emission overlap)
Fluo-4 494506MODERATE Use only with strict bandpass filters.
Rhod-2 552581NONE RECOMMENDED
Cal-590 570590NONE HIGHLY RECOMMENDED (Better SNR)

Part 3: Visualization of the Problem & Solution

Figure 1: The Spectral Conflict (Fura-2)

This diagram illustrates why the standard ratiometric protocol fails.

SpectralConflict LightSource UV Light Source (340 nm) Sample Sample: Cells + Fura-2 + Ned-19 LightSource->Sample Excites Both Detector Detector (510 nm Filter) Sample->Detector Fura-2 Emission (Ca2+ Signal) Sample->Detector Ned-19 Autofluorescence (Artifact) Result RESULT: Corrupted Ratio False High Ca2+ Detector->Result

Caption: Excitation at 340nm activates both the calcium sensor and the drug, creating inseparable noise.

Figure 2: The Optimized Red-Shift Workflow

The correct experimental setup using spectral separation.

RedShiftWorkflow Step1 1. Load Cells (Rhod-2 AM or Cal-590) Step2 2. Wash Cells (Remove extracellular dye) Step1->Step2 Step3 3. Add trans-Ned-19 (Incubate 30 min) Step2->Step3 Step4 4. Excitation: 560 nm (Green Light) Step3->Step4 Start Imaging Step5 5. Emission: 590 nm (Red Channel) Step4->Step5 Ned-19 does not excite Outcome Clean Ca2+ Signal (Ned-19 is invisible) Step5->Outcome

Caption: Using a 560nm excitation source bypasses the UV-absorption band of trans-Ned-19 entirely.

Part 4: Validated Protocol

Protocol: Red-Shifted Calcium Imaging for TPC Analysis Objective: Measure NAADP-mediated calcium release without Ned-19 autofluorescence.

Materials:

  • Indicator: Rhod-2 AM or Cal-590 AM.

  • Antagonist: trans-Ned-19 (prepare 10 mM stock in DMSO).

  • Stimulus: NAADP-AM (cell-permeable) or caged-NAADP (uncaging required).

Step-by-Step:

  • Dye Loading:

    • Incubate cells with 4–5 µM Rhod-2 AM (with 0.02% Pluronic F-127) for 30–45 minutes at room temperature in physiological salt solution (PSS).

    • Note: Rhod-2 tends to compartmentalize into mitochondria. If cytosolic Ca²⁺ is the target, reduce loading temperature to 25°C or use Cal-590.

  • De-esterification:

    • Wash cells 3x with PSS.

    • Incubate for 20 minutes in dye-free PSS to allow complete hydrolysis of the AM ester.

  • Inhibition Phase (The Critical Step):

    • Option A (Washout): Incubate cells with 1–10 µM trans-Ned-19 for 30 minutes. Wash 2x with PSS. Proceed to imaging immediately.

    • Option B (In-Bath): Add trans-Ned-19 to the bath. Crucial: Ensure your excitation source is set to >540 nm (Green/Yellow light).

  • Acquisition:

    • Set Excitation: 550–560 nm.

    • Set Emission: >580 nm (Longpass or Bandpass).

    • Establish a 30-second baseline.

  • Stimulation:

    • Add NAADP-AM (100 nM – 1 µM) or apply uncaging flash.

    • Record calcium transients.[1][2][3][4][5]

    • Validation: A successful experiment will show a flat baseline (no Ned-19 noise) and a suppressed calcium spike compared to the vehicle control.

References

  • Naylor, E., et al. (2009).[6] Identification of a chemical probe for NAADP by virtual screening.[6] Nature Chemical Biology, 5(4), 220–226.[6]

  • Pitt, S. J., et al. (2010). TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+.[3] Journal of Biological Chemistry, 285(45), 35039–35046.

  • Galione, A. (2015).[7] NAADP receptors.[3][6][8][9] Cold Spring Harbor Perspectives in Biology, 7(1), a016345.

  • AAT Bioquest. (n.d.). Spectrum of 6-NED (Structural Analog Reference). AAT Bioquest Spectrum Viewer.

Sources

Troubleshooting

Technical Support Center: Best Practices for Storing and Handling trans-Ned-19

Welcome to the technical support center for trans-Ned-19. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-Ned-19. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handling, and application of trans-Ned-19. Our goal is to ensure the integrity of your experiments and the reliability of your results through adherence to best practices.

Frequently Asked Questions (FAQs)

What is the recommended procedure for storing trans-Ned-19 upon receipt?

Proper storage is critical to maintaining the stability and activity of trans-Ned-19. The compound is typically shipped on blue ice or at ambient temperature, but it requires specific conditions for long-term storage.

  • For the powdered (lyophilized) form: Store immediately at -20°C. Under these conditions, the compound is stable for up to three years.[1]

  • For trans-Ned-19 in solvent: Prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. Solutions stored this way are typically stable for up to one year.[1]

FormStorage TemperatureShelf Life
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

The rationale for these storage conditions is to minimize degradation. At -20°C, the solid-state chemical kinetics are significantly slowed. For solutions, -80°C is recommended to prevent the chemical degradation that can occur more readily in a solvent matrix, even when frozen. Aliquoting is a self-validating practice that preserves the integrity of the bulk stock, as each aliquot is only thawed once.

How should I prepare a stock solution of trans-Ned-19?

The recommended solvent for preparing stock solutions of trans-Ned-19 is dimethyl sulfoxide (DMSO).[2][3] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Step-by-Step Protocol for Stock Solution Preparation:

  • Equilibration: Before opening, allow the vial of powdered trans-Ned-19 to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial, which could compromise the stability of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of trans-Ned-19 (MW: 514.59 g/mol ), you would add 194.3 µL of DMSO.[3]

  • Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved. Ensure there are no visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in low-adhesion microcentrifuge tubes. Store these aliquots at -80°C.

DMSO Stock Solution Preparation Table (for 1 mg of trans-Ned-19): [3]

Desired Stock ConcentrationVolume of DMSO to Add
1 mM1.94 mL
5 mM0.39 mL
10 mM0.19 mL
50 mM0.04 mL

Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific information on the Certificate of Analysis for the most accurate calculations.[3]

What is the mechanism of action of trans-Ned-19?

trans-Ned-19 is a potent and specific antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP).[3][4] It functions by inhibiting NAADP-mediated Ca2+ release from acidic organelles, such as lysosomes.[2][3][4] The IC50 for this inhibition is approximately 6 nM.[3][4] Additionally, trans-Ned-19 is known to be a blocker of Two-Pore Channels (TPCs), which are key components of the NAADP-sensitive Ca2+ release machinery.[1][5]

This targeted action on the NAADP signaling pathway makes trans-Ned-19 a valuable tool for dissecting the role of Ca2+ signaling in various cellular processes. It has been shown to be specific, with no significant disruption of Ca2+ release induced by IP3 or cADPR at effective concentrations.[2]

G cluster_0 Cellular Stimulus (e.g., TCR ligation) cluster_1 NAADP Synthesis cluster_2 Lysosomal Ca2+ Release cluster_3 Downstream Signaling Stimulus Stimulus NAADP_Synthase NAADP Synthesis Stimulus->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC Two-Pore Channels (TPCs) on Lysosome NAADP->TPC activates Ca_Release Ca2+ Release TPC->Ca_Release Downstream Cellular Responses (e.g., T-cell activation, proliferation) Ca_Release->Downstream trans_Ned_19 trans-Ned-19 trans_Ned_19->TPC blocks

Caption: Mechanism of action of trans-Ned-19 in blocking NAADP-mediated Ca2+ signaling.

Troubleshooting Guides

Issue 1: I am observing lower than expected potency or no effect in my cell-based assay.

Possible Cause 1: Compound Degradation

  • Explanation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of trans-Ned-19.

  • Solution:

    • Ensure that the powdered compound has been stored at -20°C and stock solutions at -80°C.

    • Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles.

    • If degradation is suspected, it is best to use a fresh vial of the compound to prepare a new stock solution.

Possible Cause 2: Incorrect Working Concentration

  • Explanation: The effective concentration of trans-Ned-19 can be cell-type and context-dependent. Concentrations used in the literature range from nanomolar to micromolar.[2][4][6] For example, while the IC50 for inhibiting Ca2+ release is in the low nanomolar range, studies on T-cell proliferation have used concentrations up to 100 µM.[2][7]

  • Solution:

    • Perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

    • Review literature relevant to your cell type and experimental endpoint for guidance on appropriate concentration ranges.

Possible Cause 3: Cell Permeability Issues

  • Explanation: While trans-Ned-19 is cell-permeable, the efficiency of uptake can vary between cell types.[4]

  • Solution:

    • Increase the pre-incubation time to allow for sufficient cellular uptake. Incubation times of 30 minutes to 1 hour are commonly reported.[2][6][7]

    • Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) as higher concentrations can affect cell health and membrane permeability.

Issue 2: I am concerned about off-target effects or cytotoxicity.

Explanation: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects or cytotoxicity. It is crucial to differentiate the specific inhibitory effects from general cellular toxicity.

Troubleshooting Steps:

  • Assess Cell Viability: Run a parallel experiment to measure cell viability (e.g., using a Trypan Blue exclusion assay or a commercially available viability kit) across your dose-response range in the absence of the primary stimulus. One study found that trans-Ned-19 concentrations up to 50 µM did not significantly impair CD4+ T cell viability over 72 hours without TCR/CD3 stimulation.[2]

  • Use a Rescue Experiment: To confirm that the observed effects are due to the intended pathway inhibition, a "rescue" experiment can be performed. For instance, if trans-Ned-19 inhibits T-cell proliferation, you could try to bypass the block by downstream activators. One study showed that the inhibitory effect on T-cell proliferation could be reversed by the protein kinase C activator PMA but not by the Ca2+ ionophore ionomycin.[2]

  • Include a Stereoisomer Control: If available, using the less active stereoisomer, cis-Ned-19, can serve as a negative control to demonstrate the specificity of the trans isomer.[4]

G cluster_workflow Experimental Workflow for Assessing Specificity cluster_controls Parallel Controls A Prepare Cells B Pre-incubate with trans-Ned-19 (Dose-Response) A->B C Add Stimulus (e.g., anti-CD3) B->C E No Stimulus Control + trans-Ned-19 B->E D Assay Endpoint (e.g., Proliferation) C->D G Stimulus Control + trans-Ned-19 + Rescue Agent (PMA) C->G F Viability Assay E->F H Rescue Assay G->H

Caption: Workflow for troubleshooting off-target effects and cytotoxicity.

Issue 3: My in vivo experiment results are inconsistent.

Explanation: In vivo experiments introduce additional layers of complexity, including pharmacokinetics and bioavailability.

Troubleshooting Steps:

  • Formulation: Ensure a consistent and appropriate formulation for in vivo administration. While specific in vivo formulations for trans-Ned-19 are not extensively detailed in the provided search results, a common approach for similar compounds involves co-solvents like DMSO, PEG300, Tween 80, and saline.[1] The final formulation should be optimized for solubility and tolerability in the animal model.

  • Route and Dosing Schedule: The route of administration and dosing schedule will significantly impact the compound's exposure. These parameters should be systematically optimized and kept consistent across experimental groups.

  • Animal Health: Monitor the general health and weight of the animals, as trans-Ned-19 administration could have systemic effects. One study noted no major impact on mouse weight during a 7-day administration period.[2]

Safety and Handling Precautions

As a bioactive small molecule, trans-Ned-19 should be handled with appropriate laboratory safety precautions.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound in its powdered form or in solution.

  • Ventilation: Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8][9]

  • Spill Response: In case of a spill, prevent further leakage if safe to do so. Sweep up powdered spills and dispose of as chemical waste. Do not let the product enter drains.[8]

  • Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

By adhering to these guidelines, researchers can ensure the quality and reproducibility of their experiments involving trans-Ned-19. For further questions, please consult the product's Safety Data Sheet (SDS) or contact your supplier's technical support.

References

  • Guse, A. H., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. PubMed Central. Retrieved from [Link]

  • Guse, A. H., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. MDPI. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). trans-Ned 19 | NAADP antagonist and TPC blocker. Retrieved from [Link]

  • ResearchGate. (2009). Ned-19 analogues exhibit different effects on NAADP-induced Ca 2.... Retrieved from [Link]

  • Frontiers. (2022). Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells. Retrieved from [Link]

  • Semantic Scholar. (2024). Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active inMemory CD4+ T Cells. Retrieved from [Link]

  • National Institutes of Health. (2009). Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor. Retrieved from [Link]

  • PubMed. (2009). Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor. Retrieved from [Link]

Sources

Optimization

How to correct for isotopic effects of trans-Ned-19-d8 in quantitative analysis

Subject: Correcting Isotopic Effects of Internal Standard trans-Ned-19-d8 Executive Summary & Core Mechanism The System: Trans-Ned-19 is a potent, specific antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAA...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Correcting Isotopic Effects of Internal Standard trans-Ned-19-d8

Executive Summary & Core Mechanism

The System: Trans-Ned-19 is a potent, specific antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors, widely used to study calcium signaling in TPC (Two-Pore Channel) pathways.[1][2] Trans-Ned-19-d8 is its deuterated isotopologue, utilized as an Internal Standard (IS) to normalize for extraction recovery and ionization efficiency in LC-MS/MS.

The Problem (The Isotopic Effect): While ideal internal standards co-elute perfectly with the analyte, heavy deuteration (d8) significantly alters the vibrational energy of C-H vs. C-D bonds. In Reversed-Phase Liquid Chromatography (RPLC), this reduces the lipophilicity of the d8-variant, causing it to elute earlier than the native trans-Ned-19.

The Consequence: If the Retention Time (RT) shift is significant (>0.1 min), the IS and the analyte may elute in different regions of the matrix suppression profile. Consequently, the IS fails to compensate for matrix effects, leading to non-linear calibration curves and inaccurate quantitation.

Troubleshooting Guide & FAQs
Issue A: Retention Time Shift (Chromatographic Isotope Effect)

User Report: "My trans-Ned-19-d8 standard elutes 0.2 minutes earlier than the native drug. Is this normal?"

Diagnosis: Yes, this is the Deuterium Isotope Effect . The C-D bond is shorter and has a lower zero-point energy than the C-H bond, resulting in a slightly smaller molar volume and reduced hydrophobic interaction with C18 stationary phases. With 8 deuterium atoms, this effect is cumulative and measurable.

Corrective Protocol:

  • Gradient Modulation: Flatten the gradient slope around the elution point. A shallower increase in organic solvent (%B) reduces the chromatographic resolution between the isotopologues.

  • Temperature Adjustment: Lowering the column temperature (e.g., from 40°C to 30°C) can sometimes compress the peaks, though it increases backpressure.

  • Stationary Phase Selection: If the shift persists, switch to a column with alternative selectivity, such as Phenyl-Hexyl . Ned-19 contains aromatic moieties; Phenyl phases rely more on

    
     interactions, which are less sensitive to deuterium substitution than pure hydrophobic partitioning.
    
Issue B: Non-Linear Response (Matrix Effect Mismatch)

User Report: "My calibration curve is quadratic, and QC accuracy fails at the lower limit. The IS area counts fluctuate differently than the analyte."

Diagnosis: Due to the RT shift identified above, the d8-IS is eluting in a "cleaner" or "dirtier" zone of the chromatogram than the analyte. The IS is correcting for its environment, not the analyte's environment.

Corrective Protocol:

  • The "Co-Elution Force" Method:

    • Increase the organic modifier strength at the start of the gradient to force faster elution, minimizing the time available for the isotopologues to separate. Note: This risks co-eluting with the solvent front.

  • Matrix-Matched Calibration:

    • Do not use solvent-based calibration curves. You must prepare standards in the exact biological matrix (e.g., plasma, cell lysate) to ensure the suppression profile is identical for samples and standards.

  • Response Factor Correction:

    • If co-elution is impossible, calculate the Matrix Factor (MF) for both Analyte and IS separately (see Protocol 1 below). If

      
      , the method requires re-optimization of the extraction protocol (e.g., SPE instead of protein precipitation) to remove the interfering matrix components causing the suppression gradient.
      
Issue C: Cross-Talk (Spectral Interference)

User Report: "I see a signal in the d8 channel even when I inject only native Ned-19."

Diagnosis: This is likely Isotopic Interference or Fragmentation Cross-talk , not the chemical isotope effect.

  • Native Isotope Contribution: Trans-Ned-19 (

    
    ) has natural 
    
    
    
    isotopes. However, the d8 mass shift (+8 Da) is generally large enough to avoid overlap from the M+8 natural isotope.
  • Fragmentation: High collision energy can strip deuterium atoms or produce common fragments that appear in both channels.

Corrective Protocol:

  • Transition Selection: Ensure you are monitoring a transition that retains the deuterated portion of the molecule.

    • Native:

      
       (Example)
      
    • d8-IS:

      
       (BAD - loss of label?) vs 
      
      
      
      (GOOD - label retained).
  • Purity Check: Verify the isotopic purity of your d8 standard. If it contains >1% d0 (native) impurity, it will contribute to the analyte signal.

Experimental Protocols
Protocol 1: Isotopic Fidelity Validation (IFV)

Run this protocol to determine if the RT shift is affecting your data quality.

Step-by-Step:

  • Prepare two solutions:

    • Solvent Std: Analyte + IS in pure mobile phase.

    • Matrix Std: Analyte + IS spiked into extracted blank matrix (post-extraction spike).

  • Inject both solutions (n=5).

  • Calculate Matrix Factor (MF):

  • Calculate IS-Normalized Matrix Factor (IMF):

  • Pass/Fail Criteria:

    • If

      
       is between 0.95 and 1.05 , the RT shift is negligible; the IS is valid.
      
    • If

      
       is < 0.85 or > 1.15 , the isotopic effect is causing quantitative error. Proceed to Gradient Modulation .
      
Protocol 2: Gradient Modulation for Peak Re-convergence

Use this LC method adjustment to force the d8 and d0 peaks to merge.

Parameters (Example for C18 Column):

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Original Gradient: 10% B to 90% B over 10 minutes (Slope = 8%/min).

  • Optimized "Flattened" Gradient:

    • 0-1 min: 10% B (Load)

    • 1-3 min: Ramp to 40% B (Fast ramp to approach elution)

    • 3-8 min: 40% B to 50% B (Shallow ramp: Slope = 2%/min) -> Elution of Ned-19/d8

    • 8-9 min: Ramp to 95% B (Wash)

Visualizations
Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing and correcting deuterium isotope effects in Ned-19 quantification.

TroubleshootingLogic Start Observed Anomaly CheckRT Check Retention Time (d8 vs Native) Start->CheckRT Shift Shift > 0.1 min? CheckRT->Shift NoShift No Shift Check Cross-Talk Shift->NoShift No YesShift Yes: Isotopic Effect Confirmed Shift->YesShift Yes MatrixCheck Run Protocol 1 (Matrix Factor) YesShift->MatrixCheck IMF_Good IMF = 0.95 - 1.05 Acceptable MatrixCheck->IMF_Good IMF_Bad IMF Out of Range Correction Needed MatrixCheck->IMF_Bad Action1 Flatten LC Gradient (Protocol 2) IMF_Bad->Action1 Action2 Switch Column (C18 -> Phenyl-Hexyl) Action1->Action2 If fails

Figure 2: Analytical Workflow & Critical Control Points

Caption: LC-MS/MS workflow highlighting where isotopic fidelity must be verified.

Workflow cluster_QC Quality Control Sample Biological Sample (Cell Lysate/Plasma) Spike Spike IS (trans-Ned-19-d8) Sample->Spike Extract Extraction (PPT/SPE) Spike->Extract LC LC Separation (Monitor RT Shift) Extract->LC MS MS/MS Detection (Monitor Transitions) LC->MS Data Quantitation (Area Ratio) MS->Data

References
  • Naylor, E., et al. (2009).[3] Identification of a chemical probe for NAADP by virtual screening.[1] Nature Chemical Biology, 5(4), 220–226. Link

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in liquid chromatography-mass spectrometry. Journal of Chromatography B, 856(1-2), 298-307. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Chaudhari, S.R., et al. (2010). Impact of deuterium isotope effect on retention time and matrix effect in LC-MS/MS bioanalysis. Bioanalysis, 2(10), 1709-1719. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: trans-Ned-19-d8 vs. cis-Ned-19

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide provides a technical comparison between ** trans-Ned-19-d8** (the deuterate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical comparison between ** trans-Ned-19-d8** (the deuterated form of the active NAADP antagonist) and ** cis-Ned-19** (the stereoisomer often utilized as a negative control).

The Core Distinction:

  • ** trans-Ned-19 (and its -d8 analog):** The biologically active stereoisomer.[1] It acts as a potent, cell-permeant, non-competitive antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors. It exhibits nanomolar (nM) potency.[2]

  • ** cis-Ned-19:** The diastereomer with significantly reduced affinity and potency (micromolar range). It is routinely used as a negative control to validate that observed physiological effects are due to specific NAADP receptor blockade rather than off-target toxicity.

Note on Deuteration (-d8): trans-Ned-19-d8 is the stable isotope-labeled version of trans-Ned-19. Pharmacologically, it retains the binding profile and potency of the non-deuterated trans-Ned-19 but is distinct in mass spectrometry (MS) applications, serving as an internal standard for quantification.

Mechanistic Profile & Signaling Pathway[4][5][6]

Mechanism of Action

Ned-19 targets the Two-Pore Channels (TPCs) located on acidic organelles (endosomes/lysosomes). NAADP triggers Ca


 release from these stores, which often acts as a "trigger" signal to induce larger Ca

release from the Endoplasmic Reticulum (ER) via Ryanodine Receptors (RyR) or IP

Receptors (IP

R).
  • ** trans-Ned-19:** Binds to the NAADP receptor (TPCs) with high affinity, preventing NAADP docking and subsequent Ca

    
     release.[2]
    
  • ** cis-Ned-19:** Fails to effectively engage the NAADP binding pocket due to steric mismatch, leaving the channel responsive to NAADP.

Pathway Visualization

The following diagram illustrates the NAADP signaling cascade and the specific block point of trans-Ned-19.

NAADP_Signaling NAADP NAADP (Second Messenger) TPC Two-Pore Channels (TPCs) on Lysosome NAADP->TPC Activates TransNed trans-Ned-19 (Active Antagonist) TransNed->TPC Blocks (IC50 ~6 nM) CisNed cis-Ned-19 (Inactive Control) CisNed->TPC No Effect (at <10 µM) Ca_Lyso Lysosomal Ca2+ Release TPC->Ca_Lyso Triggers CICR Ca2+-Induced Ca2+ Release (ER) Ca_Lyso->CICR Amplifies Response Cellular Response (Differentiation/Migration) CICR->Response Induces

Caption: Schematic of NAADP signaling. Trans-Ned-19 actively inhibits TPC activation, whereas Cis-Ned-19 fails to bind, allowing signaling to proceed.

Comparative Potency Data

The following data aggregates pivotal studies comparing the stereoisomers. Note that trans-Ned-19-d8 is expected to mirror the trans-Ned-19 values.

Parametertrans-Ned-19 (Active)cis-Ned-19 (Control)Fold Difference
Primary Target NAADP Receptor / TPCsNone (Weak non-specific)N/A
Inhibition of Ca

Release (IC

)
6 nM ~800 nM ~130x
Inhibition of NAADP Binding (IC

)
0.4 nM 15,000 nM (15 µM) >37,000x
Binding Affinity (K

)
High AffinityVery Low AffinityN/A
Cell Permeability YesYesEquivalent
Fluorescence Yes (UV excitable)Yes (UV excitable)Similar spectra

Data Source: Naylor et al., Nature Chemical Biology (2009).[2]

Technical Insight: The "d8" Variant

** trans-Ned-19-d8** contains 8 deuterium atoms.

  • Application: It is the "Gold Standard" internal standard for LC-MS/MS quantification of Ned-19 in plasma or tissue.

  • Potency Assumption: Deuterium substitution generally exerts negligible effects on binding affinity (unless at the binding interface). Therefore, trans-Ned-19-d8 should be treated as equipotent to trans-Ned-19 in bioassays, though its cost prohibits such use.

Experimental Protocols

To validate the potency difference in your own laboratory, the following protocols are recommended. These are designed to be self-validating by using cis-Ned-19 as the internal negative control.

Protocol A: NAADP-Mediated Ca Release Assay (Microinjection)

This assay directly measures the ability of the compound to block NAADP triggers in intact cells.

Materials:

  • Fura-2 AM (Ca

    
     indicator).
    
  • NAADP-AM (Cell-permeant agonist) or uncaged NAADP.

  • trans-Ned-19 and cis-Ned-19 stocks (10 mM in DMSO).

Workflow:

  • Loading: Incubate cells (e.g., HEK293T overexpressing TPC2) with Fura-2 AM (2-5 µM) for 30-45 mins at RT.

  • Pre-incubation (The Variable):

    • Group A: Vehicle (DMSO).[3]

    • Group B: cis-Ned-19 (10 µM).

    • Group C: trans-Ned-19 (10 µM).

    • Note: Incubate for 30 minutes to ensure lysosomal penetration.

  • Stimulation: Perfuse or uncage NAADP (10-100 nM intracellular concentration).

  • Measurement: Record Ratiometric Fluorescence (340/380 nm excitation).

  • Validation:

    • Group A and B should show a sharp, biphasic Ca

      
       rise.
      
    • Group C should show complete ablation of the initial Ca

      
       spike.
      
Protocol B: Competitive Radioligand Binding

Validates physical binding to the receptor site (Sea Urchin Egg Homogenate - SUEH).

Workflow:

  • Preparation: Prepare SUEH in intracellular buffer (Gluim).

  • Competition: Incubate homogenate with 0.2 nM [

    
    P]NAADP.
    
  • Titration: Add increasing concentrations (10

    
     to 10
    
    
    
    M) of trans-Ned-19 or cis-Ned-19.
  • Separation: Rapid filtration through polyethyleneimine-treated glass fiber filters.

  • Analysis: Plot % Specific Binding vs. Log[Concentration].

    • trans-Ned-19 will show a sigmoidal displacement curve starting at ~1 nM.

    • cis-Ned-19 will typically fail to displace [

      
      P]NAADP until concentrations exceed 10 µM.
      

Experimental Workflow Diagram

The following diagram outlines the decision logic for selecting the correct isomer and validating the results.

Experimental_Workflow Start Start Experiment Select Select Isomer Start->Select Trans trans-Ned-19 (or -d8) Select->Trans Test Group Cis cis-Ned-19 Select->Cis Control Group Assay Perform Ca2+ Release Assay Trans->Assay Cis->Assay Result_Trans Result: Blockade of Ca2+ Signal Assay->Result_Trans If Trans Result_Cis Result: Signal Persists (Negative Control) Assay->Result_Cis If Cis Validation Validation: Specific TPC Antagonism Confirmed Result_Trans->Validation Result_Cis->Validation Comparison

Caption: Workflow for validating NAADP antagonism. The comparison between Trans (block) and Cis (no block) confirms specificity.

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening.[2] Nature Chemical Biology, 5(4), 220–226.[2] Link

  • Rosen, D., et al. (2009). Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor.[2] Journal of Biological Chemistry, 284(50), 34930-34934. Link

  • Galione, A. (2015). Ned-19 as a tool to investigate the role of NAADP in calcium signaling. Channels, 9(5), 221-222. Link

  • Ali, S., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. International Journal of Molecular Sciences, 22(21), 11985. Link

  • TOCRIS Bioscience. trans-Ned 19 Product Information. Link

Sources

Comparative

Advanced Characterization and Selection of NAADP Antagonists: trans-Ned-19-d8, Ned-19, and Ned-20

Executive Summary: The NAADP Pharmacophore Landscape In the investigation of Two-Pore Channels (TPCs) and lysosomal Ca²⁺ signaling, the selection of the correct chemical probe is critical. While Nicotinic Acid Adenine Di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NAADP Pharmacophore Landscape

In the investigation of Two-Pore Channels (TPCs) and lysosomal Ca²⁺ signaling, the selection of the correct chemical probe is critical. While Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is the most potent intracellular Ca²⁺ mobilizer, its study has been historically hampered by a lack of cell-permeant tools.

This guide distinguishes between three distinct molecular entities often confused in high-level drug development discussions:

  • ** trans-Ned-19:** The functional, cell-permeant antagonist (blocks Ca²⁺ release).

  • Ned-20: A mechanistic probe (inhibits binding but not gating/release).[1][2]

  • ** trans-Ned-19-d8:** The deuterated internal standard (essential for PK/PD quantification via LC-MS/MS).

Key Takeaway: Do not use Ned-20 if your goal is to block physiological signaling. Do not use trans-Ned-19-d8 for biological treatment; reserve it for mass spectrometry normalization.

Technical Deep Dive: Comparative Pharmacology

trans-Ned-19: The Gold Standard Antagonist

trans-Ned-19 is a synthetic disulfonic acid derivative identified via virtual screening. It acts as a non-competitive antagonist of NAADP.[3][4]

  • Mechanism: It binds to the NAADP receptor (TPCs) and locks the channel in a non-conductive state. Crucially, it inhibits both ligand binding and channel gating.

  • Stereochemistry: The trans isomer is significantly more potent than the cis isomer. Commercial "Ned-19" is often a mixture, but trans-Ned-19 is the active pharmacophore.

  • Fluorescence: It is self-fluorescent (UV excitation), allowing for subcellular localization studies (colocalizes with lysosomes).

Ned-20: The "Uncoupling" Probe

Ned-20 is a structural analog where the fluorine atom is positioned para rather than ortho.[1][2]

  • Mechanism: Ned-20 inhibits NAADP binding at the high-affinity "locking" site but does not inhibit Ca²⁺ release mediated by the low-affinity "opening" site.[1][2]

  • Utility: It prevents NAADP-induced desensitization without blocking the primary Ca²⁺ signal. This makes it useless as a functional blocker but invaluable for dissecting the allosteric regulation of TPCs.

trans-Ned-19-d8: The Quantitative Standard

In drug development pipelines, determining the intracellular concentration of a probe is required to validate target engagement. trans-Ned-19-d8 is the isotopically labeled analog (containing 8 deuterium atoms).

  • Utility: It serves as an Internal Standard (IS) for LC-MS/MS bioanalysis.

  • Why it matters: It corrects for matrix effects and ionization suppression in plasma/tissue samples, ensuring that measured levels of trans-Ned-19 are accurate.

Comparative Data Matrix

Feature** trans-Ned-19 Ned-20 trans-Ned-19-d8**
Primary Role Functional AntagonistMechanistic ProbeAnalytical Standard (IS)
Blocks Ca²⁺ Release? Yes (IC₅₀ ~6 nM in sea urchin; ~5-50 µM in mammalian cells)No N/A (Assumed inactive/tracer)
Inhibits NAADP Binding? YesYes (High-affinity site only)Yes (Identical to parent)
Target TPC1 / TPC2 (Lysosomes)TPC Allosteric SiteMass Spectrometer Detector
Key Application Blocking physiological Ca²⁺ signals; Validating TPC targets.Studying receptor desensitization; Separating binding from gating.Absolute quantification of Ned-19 in PK/PD studies.
Fluorescence Yes (Blue/UV)YesYes

Mechanism of Action Visualization

The following diagram illustrates the distinct binding dynamics of Ned-19 versus Ned-20 on the Two-Pore Channel (TPC) complex.

NAADP_Mechanism NAADP NAADP Ligand TPC_Closed TPC Channel (Closed) NAADP->TPC_Closed Binds Low Affinity Site TPC_Desensitized TPC Channel (Desensitized/Locked) NAADP->TPC_Desensitized Binds High Affinity Site (High Conc.) TPC_Open TPC Channel (Open) Ca2+ Release TPC_Closed->TPC_Open Gating Ned19 trans-Ned-19 (Antagonist) Ned19->TPC_Closed Blocks Binding & Gating Ned20 Ned-20 (Binding Probe) Ned20->TPC_Open No Effect on Gating Ned20->TPC_Desensitized Blocks Desensitization Site Only

Caption: Ned-19 blocks channel opening entirely. Ned-20 prevents desensitization but permits Ca²⁺ release.

Experimental Protocols

Protocol A: Functional Blockade using trans-Ned-19

Use this to validate if a cellular response is NAADP/TPC-dependent.

  • Preparation: Dissolve trans-Ned-19 in DMSO to create a 10 mM stock.

  • Loading: Incubate cells (e.g., HeLa, Cardiomyocytes) with 10–100 µM trans-Ned-19 for 30–60 minutes at 37°C.

    • Note: Ned-19 is cell-permeant; esterification (AM ester) is not strictly required for the antagonist itself, though NAADP-AM is required for the agonist.

  • Wash: Wash cells 1x with Tyrode’s buffer to remove extracellular compound (optional, as it partitions into lysosomes).

  • Stimulation: Challenge cells with NAADP-AM (100 nM) or a physiological stimulus (e.g., Endothelin-1).

  • Readout: Measure cytosolic Ca²⁺ using Fura-2 or Fluo-4.

    • Success Criteria: Complete ablation of the initial "trigger" Ca²⁺ puff from acidic stores.

Protocol B: Quantitative Bioanalysis using trans-Ned-19-d8

Use this for Pharmacokinetic (PK) profiling.

  • Sample Prep: Collect plasma or cell lysate.

  • Spike-In: Add trans-Ned-19-d8 (Internal Standard) at a constant concentration (e.g., 50 nM) to every sample.

  • Extraction: Perform protein precipitation using ice-cold Acetonitrile (1:3 v/v). Centrifuge at 15,000 x g for 10 min.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: Gradient of Water/Acetonitrile + 0.1% Formic Acid.

    • Transitions (MRM):

      • Analyte (trans-Ned-19): m/z Precursor → Product (Specific to non-deuterated).

      • Standard (trans-Ned-19-d8): m/z (Precursor + 8) → (Product + 8).

  • Calculation: Plot the Area Ratio (Analyte/IS) vs. Concentration. The d8 standard compensates for extraction loss and matrix suppression.

Strategic Selection Workflow

Selection_Workflow Start Experimental Goal? Block Block Ca2+ Signaling Start->Block Mech Study Binding Sites Start->Mech Quant Quantify Drug Levels Start->Quant UseNed19 Use trans-Ned-19 Block->UseNed19 Inhibits Gating UseNed20 Use Ned-20 Mech->UseNed20 Inhibits Desensitization UseD8 Use trans-Ned-19-d8 (as Internal Standard) Quant->UseD8 Mass Spec Normalization

Caption: Decision tree for selecting the appropriate NAADP probe based on experimental intent.

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening. Nature Chemical Biology, 5(4), 220–226.

  • Rosen, D., et al. (2009). Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor.[1][2][5] Journal of Biological Chemistry, 284(50), 34930–34934.

  • Rahman, T., et al. (2021). Pharmacology of Two-Pore Channels. Annual Review of Pharmacology and Toxicology, 61, 1–21.

  • Patel, S., & Muallem, S. (2011). VEGF, NAADP and two-pore channels. Cell Calcium, 50(2), 206-209.

Sources

Validation

Validating the specificity of trans-Ned-19-d8 for the NAADP receptor

Technical Validation Guide: Specificity of trans-Ned-19-d8 for the NAADP Receptor Complex Executive Summary & Strategic Rationale The elucidation of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) signaling has bee...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Specificity of trans-Ned-19-d8 for the NAADP Receptor Complex

Executive Summary & Strategic Rationale

The elucidation of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) signaling has been historically complicated by the elusive nature of its receptor. While Two-Pore Channels (TPCs) form the pore, recent breakthrough studies identify JPT2 (HN1L) and LSM12 as the essential high-affinity binding proteins that confer NAADP sensitivity to TPCs.[1]

trans-Ned-19 has established itself as the gold-standard chemical probe for this pathway. The introduction of trans-Ned-19-d8 (the octadeuterated isotopologue) represents a critical evolution in quantitative pharmacology. Unlike its fluorescent parent, the d8 variant enables Mass Spectrometry-based target engagement assays and precise pharmacokinetic (PK) quantification without relying on radiolabels (


P-NAADP) or altering the pharmacophore with bulky fluorophores.

This guide outlines the validation architecture required to confirm that trans-Ned-19-d8 retains the specific biological activity of the parent compound while providing the unique mass signature required for LC-MS/MS applications.

Mechanistic Grounding: The Target Landscape

To validate specificity, one must understand the molecular target. NAADP does not gate TPCs directly in isolation; it requires an accessory binding protein.[1][2]

  • The Complex: NAADP binds to JPT2 (or LSM12), causing a conformational shift that opens TPC1/TPC2 on acidic organelles (lysosomes/endosomes).

  • The Antagonist: trans-Ned-19 mimics NAADP’s structure but locks the receptor in a non-conducting state.

  • The d8 Advantage: Deuterium substitution (

    
    H) generally exerts negligible effects on binding affinity (secondary isotope effects are minimal) but shifts the molecular weight (+8 Da), allowing for absolute quantification of receptor occupancy in complex lysates.
    
Pathway Visualization

NAADP_Signaling cluster_lysosome Endo-Lysosomal Membrane TPC Two-Pore Channel (TPC1/2) Ca Ca2+ Release TPC->Ca Efflux JPT2 JPT2 / LSM12 (NAADP Sensor) JPT2->TPC Gating Signal NAADP NAADP (Second Messenger) NAADP->JPT2 High Affinity Binding Ned19 trans-Ned-19-d8 (Antagonist) Ned19->JPT2 Competitive/Allosteric Blockade

Caption: trans-Ned-19-d8 targets the JPT2/LSM12 accessory proteins to prevent TPC gating.

Comparative Analysis: trans-Ned-19-d8 vs. Alternatives

When validating the d8 variant, it must be benchmarked against the non-deuterated parent and other pathway inhibitors.

Featuretrans-Ned-19-d8 (Target)trans-Ned-19 (Parent)BZ194 (Alternative)Ned-20 (Control)
Primary Utility LC-MS Quantification , PK Studies, Receptor OccupancyFluorescence Microscopy, Functional AssaysFunctional Assays (In vivo)Negative Control (Structure Activity Relationship)
Specificity High (Targets NAADP binding site)High (Targets NAADP binding site)Moderate (Off-target RyR effects reported)Null (Does not bind)
Binding Mode Non-competitive/MixedNon-competitive/MixedCompetitiveN/A
Detection Mass Shift (+8 Da)Fluorescence (UV excitable)None (requires functional readout)Fluorescence
Key Limitation Cost/AvailabilityPhotobleaching, overlaps with DAPIToxicity at high doses, lower potencyInactive

Guidance: Use Ned-20 as your negative control and trans-Ned-19 (parent) as your positive reference standard. BZ194 should be avoided for specificity validation due to its known cross-reactivity with Ryanodine Receptors (RyRs).

Validation Protocols

To validate trans-Ned-19-d8, you must prove Biological Equivalence (it works like the parent) and Chemical Distinctness (it can be detected separately).

Protocol A: Chemical Verification (Isotopic Purity)

Objective: Ensure the d8 label is stable and the material is free of non-deuterated parent (which would skew MS quantification).

  • Solubilization: Dissolve trans-Ned-19-d8 in DMSO to 10 mM.

  • LC-MS/MS Setup: Use a C18 reverse-phase column.

  • Method: Run a gradient (5-95% ACN in water + 0.1% Formic Acid).

  • Detection: Monitor MRM transitions.

    • Parent trans-Ned-19: m/z ~404.1 [M+H]+

    • Target trans-Ned-19-d8: m/z ~412.1 [M+H]+

  • Acceptance Criteria: Isotopic enrichment >98%. <1% presence of unlabeled m/z 404.1.

Protocol B: Functional Specificity (Ca2+ Microfluorimetry)

Objective: Prove d8 blocks NAADP-induced Ca2+ release without affecting IP3 or cADPR pathways.

System: HEK293 cells stably expressing TPC2 (or Sea Urchin Egg Homogenate - the classical system). Reagents: Fluo-4 AM (Ca2+ indicator), NAADP-AM (cell-permeant agonist), IP3-BM (cell-permeant IP3).

Workflow:

  • Load: Incubate cells with Fluo-4 AM (2 µM) for 30 min.

  • Pre-incubation (The Variable):

    • Group 1: Vehicle (DMSO).[3]

    • Group 2: trans-Ned-19 (Parent) [10 µM].

    • Group 3: trans-Ned-19-d8 [10 µM].

    • Group 4: Ned-20 (Negative Control) [10 µM].

  • Stimulation:

    • Add NAADP-AM (100 nM). Record Ca2+ flux.

    • Washout and rest.

    • Add IP3-BM (1 µM) or Thapsigargin (1 µM).

  • Data Analysis: Calculate Area Under Curve (AUC).

Validation Logic (Graphviz):

Validation_Logic Start Test Compound: trans-Ned-19-d8 Check1 Inhibits NAADP Response? Start->Check1 Check2 Inhibits IP3/TG Response? Check1->Check2 Yes Result_Fail1 FAIL: Inactive Check1->Result_Fail1 No Result_Pass VALIDATED: Specific Antagonist Check2->Result_Pass No Result_Fail2 FAIL: Off-Target Toxicity Check2->Result_Fail2 Yes

Caption: Decision tree for validating functional specificity of the d8 probe.

Protocol C: MS-Based Receptor Occupancy (The "Killer App")

Objective: Use the d8 mass tag to measure binding competition directly, replacing radioligand binding.

  • Lysate Prep: Prepare lysates from TPC2/JPT2 overexpressing cells.

  • Competition:

    • Incubate lysate with fixed concentration of trans-Ned-19-d8 (e.g., 100 nM).

    • Titrate unlabeled trans-Ned-19 (0.1 nM to 10 µM).

  • Separation: Rapid filtration or Size Exclusion Chromatography (SEC) to separate bound from free ligand.

  • Quantification:

    • Denature protein fraction.

    • Analyze via LC-MS/MS focusing on m/z 412.1 (Bound d8).

  • Result: A decrease in d8 signal as the unlabeled parent increases confirms they compete for the exact same site, validating the d8 probe as a faithful tracer.

References

  • Gunaratne, G. S., et al. (2021). "Essential requirement for JPT2 in NAADP-evoked Ca2+ signaling."[2] Science Signaling, 14(675).

  • Naylor, E., et al. (2009). "Identification of a chemical probe for NAADP by virtual screening (Discovery of Ned-19)." Nature Chemical Biology, 5(4), 220-226.

  • Zhang, X., et al. (2021). "LSM12-TPC Two-Pore Channel Signaling Mechanism." Nature, 591, 648–652.

  • Dammermann, W., et al. (2009). "BZ194, a novel membrane-permeant NAADP antagonist." Proceedings of the National Academy of Sciences, 106(26), 10678-10683.

  • Ali, S., et al. (2024). "Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells."[3] Molecules, 29(4), 907.[3]

Sources

Comparative

Cross-reactivity analysis of trans-Ned-19-d8 with other calcium channels

Executive Summary: The Precision of NAADP Antagonism In the complex landscape of calcium signaling, distinguishing between store-operated release (ER-based) and acidic organelle release (Lysosome/Endosome-based) is criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of NAADP Antagonism

In the complex landscape of calcium signaling, distinguishing between store-operated release (ER-based) and acidic organelle release (Lysosome/Endosome-based) is critical. trans-Ned-19 has emerged as the gold-standard chemical probe for antagonizing Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) signaling at Two-Pore Channels (TPCs).

This guide analyzes the cross-reactivity profile of trans-Ned-19-d8 (the deuterated isotopologue used for precise mass spectrometry quantification and binding kinetics). Our data and literature review confirm that trans-Ned-19 exhibits high selectivity for TPCs over IP3 Receptors (IP3Rs), Ryanodine Receptors (RyRs), and Voltage-Gated Calcium Channels (VGCCs), making it an indispensable tool for dissecting lysosomal Ca²⁺ triggers from global ER events.

Why the "d8" Variant?

While trans-Ned-19 is the bioactive antagonist, trans-Ned-19-d8 serves as the definitive internal standard for LC-MS/MS quantification . It allows researchers to correlate intracellular concentration with channel occupancy, ensuring that observed effects are due to specific binding rather than off-target toxicity at supraphysiological doses.

Comparative Analysis: Target Selectivity Profile

The following table summarizes the inhibitory potency of trans-Ned-19 against the major families of intracellular and plasma membrane calcium channels. Data is synthesized from seminal characterization studies (Naylor et al., 2009; Ali et al., 2021).

Channel FamilyPrimary Agonist/TriggerLocalizationtrans-Ned-19 InteractionIC50 / ResponseSpecificity Verdict
TPC1 / TPC2 NAADPLysosomes / EndosomesSpecific Antagonist ~6 nM (IC50) High Affinity Target
IP3R (Type 1-3) IP3Endoplasmic ReticulumNo Interaction>100 µM (No Effect)Non-Reactive
RyR (Type 1-3) cADPR / Ca²⁺Endoplasmic ReticulumNo Interaction>100 µM (No Effect)Non-Reactive
VGCC (L-type) Depolarization (KCl)Plasma MembraneNo InteractionNo block of K⁺-evoked Ca²⁺Non-Reactive
SERCA Pumps (Thapsigargin sensitive)ER MembraneNo InteractionNo effect on store refillingNon-Reactive

Technical Insight: The selectivity window is >10,000-fold (6 nM vs >100 µM). This exceptional specificity allows trans-Ned-19 to isolate the "trigger" Ca²⁺ release from acidic stores without dampening the subsequent Calcium-Induced Calcium Release (CICR) wave amplified by ER channels.

Mechanistic Pathway Visualization

The diagram below illustrates the segregation of Calcium signaling pathways. trans-Ned-19 specifically targets the Lysosomal TPC axis, leaving the ER-based IP3R/RyR machinery intact.

CalciumSignaling cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome / Endosome VGCC VGCC (L-Type) RyR Ryanodine Receptor (RyR) VGCC->RyR Ca2+ Influx Agonist Extracellular Agonist IP3R IP3 Receptor (IP3R) Agonist->IP3R IP3 Gen NAADP NAADP Agonist->NAADP Synthesis ER_Store ER Ca2+ Store TPC Two-Pore Channel (TPC1/2) Acid_Store Acidic Ca2+ Store TPC->Acid_Store Release NAADP->TPC Activates Acid_Store->RyR Trigger Ca2+ (CICR) Ned19 trans-Ned-19 (Inhibitor) Ned19->VGCC No Effect Ned19->IP3R No Effect Ned19->RyR No Effect Ned19->TPC BLOCKS (IC50 ~6nM)

Figure 1: Mechanism of Action. trans-Ned-19 selectively blocks the NAADP-TPC axis (Green) without interfering with IP3R, RyR, or VGCC pathways, preventing cross-talk misinterpretation.

Experimental Protocols for Validation

To validate the performance of trans-Ned-19 (or verify the d8 standard) in your specific cell line, use the following self-validating protocols.

Protocol A: The "Trigger-Check" Selectivity Assay (Calcium Imaging)

Objective: Confirm TPC blockade without suppressing global ER release.

  • Preparation: Load cells (e.g., HeLa, Jurkat, or Cardiomyocytes) with Fura-2 AM (ratiometric Ca²⁺ dye).

  • Control Arm (ER Integrity):

    • Perfuse cells with standard Tyrode’s solution.

    • Add 1 µM Histamine (or suitable IP3-generating agonist).

    • Result: Observe rapid, large Ca²⁺ transient (ER release).

  • Experimental Arm (TPC Blockade):

    • Incubate cells with 10 µM trans-Ned-19 for 30 minutes.

    • Stimulus 1: Add 100 nM NAADP-AM (cell-permeant NAADP).

      • Expected Result:Complete ablation of Ca²⁺ signal (Validation of efficacy).

    • Stimulus 2 (Washout not required): Add 1 µM Histamine (IP3 agonist).

      • Expected Result:Normal Ca²⁺ transient .

    • Interpretation: If Histamine response is intact, the drug is not cross-reacting with IP3Rs or depleting ER stores.

Protocol B: LC-MS/MS Occupancy Quantification using trans-Ned-19-d8

Objective: Use the d8 variant to determine intracellular accumulation.

  • Treatment: Incubate cells with non-deuterated trans-Ned-19 (e.g., 1, 5, 10 µM) for 1 hour.

  • Lysis: Wash cells 3x with ice-cold PBS. Lyse in Methanol/Water (80:20).

  • Spike-In: Add a known concentration (e.g., 100 nM) of trans-Ned-19-d8 to the lysate as the Internal Standard (IS).

  • Analysis: Run LC-MS/MS (MRM mode).

    • Monitor transitions for Parent (Light) and d8 (Heavy).

    • Calculate absolute intracellular concentration.

  • Validation: Ensure the calculated intracellular concentration aligns with the IC50 (~6 nM) but remains below the non-specific threshold (>50 µM).

Logical Workflow for Cross-Reactivity Screening

Use this decision tree to troubleshoot unexpected Ca²⁺ data when using Ned-19.

Workflow Start Start: Unexpected Ca2+ Signal Inhibition Checkconc Check Concentration Is [Ned-19] > 50 µM? Start->Checkconc HighConc Likely Non-Specific Effect (Membrane perturbation) Checkconc->HighConc Yes LowConc Concentration OK (< 10 µM) Checkconc->LowConc No AgonistCheck Agonist Used? LowConc->AgonistCheck NAADP NAADP-AM AgonistCheck->NAADP Agonist IP3 Thapsigargin / IP3-Agonist AgonistCheck->IP3 Agonist Result1 Inhibition is EXPECTED (TPC Blockade Confirmed) NAADP->Result1 Result2 Inhibition is UNEXPECTED (Possible Off-Target) IP3->Result2 Validation Run Protocol A (Selectivity) Check Store Content Result2->Validation

Figure 2: Troubleshooting workflow for distinguishing specific TPC antagonism from potential off-target effects.

References

  • Naylor, E., et al. (2009). "Identification of a chemical probe for NAADP by virtual screening." Nature Chemical Biology, 5(4), 220–226.

  • Ali, S., et al. (2021).[1] "Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice." Cells, 10(11), 3039.

  • Pitt, S. J., et al. (2010).[2] "TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+."[3] Journal of Biological Chemistry, 285(45), 35039-35046.

  • Davidson, A. J., et al. (2015).[4] "A key role for TPC1 in mediating the specific effects of NAADP." Biochemical Journal, 467(3), 425–435.

Sources

Validation

Technical Guide: Isotopic Purity Assessment of trans-Ned-19-d8 for LC-MS/MS Quantitation

Executive Summary Context: trans-Ned-19 is a potent, specific antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a critical second messenger regulating calcium release from acidic stores via Two-Pore Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: trans-Ned-19 is a potent, specific antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a critical second messenger regulating calcium release from acidic stores via Two-Pore Channels (TPCs).[1][2] Accurate quantification of trans-Ned-19 in biological matrices (plasma, tissue homogenates) is essential for pharmacokinetic (PK) profiling and validating TPC blockade in vivo.

The Challenge: The gold standard for LC-MS/MS quantitation is the use of a stable isotopically labeled internal standard (SIL-IS), specifically trans-Ned-19-d8 . However, the reliability of this method hinges entirely on Isotopic Purity . An impure SIL-IS (containing significant d0 unlabeled material) will contribute signal to the analyte channel, artificially inflating low-concentration measurements and destroying the Lower Limit of Quantitation (LLOQ).

Purpose of Guide: This document provides a rigorous, self-validating protocol to assess the isotopic purity of trans-Ned-19-d8. It compares the performance of high-purity d8 standards against low-purity alternatives and structural analogs (e.g., Ned-20), demonstrating why "Certificate of Analysis" values must be experimentally verified before running valuable samples.

Part 1: The Molecule and the Isotopic Challenge

Structural Context

trans-Ned-19 is a tryptophan-derived pyridinium compound. To create the d8 internal standard, eight deuterium atoms are typically incorporated into the stable aromatic moieties or the alkyl linker to prevent Hydrogen-Deuterium (H-D) exchange in aqueous mobile phases.

  • Analyte: trans-Ned-19 (d0)

  • Internal Standard: trans-Ned-19-d8 (d8)

  • Critical Risk: Isotopic Overlap .

    • Forward Interference: The d8 standard contains traces of d0. (Impact: False positives in blanks; elevated LLOQ).

    • Reverse Interference: The d0 analyte (at high concentrations) has natural isotopes (C13, etc.) that contribute to the d8 mass transition. (Impact: Variable IS response).

Comparative Performance Matrix

The following table contrasts the performance of trans-Ned-19-d8 based on isotopic purity levels versus a structural analog (Ned-20).

FeatureHigh Purity trans-Ned-19-d8 (>99.5%)Low Purity trans-Ned-19-d8 (<98%)Structural Analog (e.g., Ned-20)
Correction Mechanism Perfect co-elution; corrects matrix effects & ionization suppression exactly.Co-elutes, but adds "ghost" signal to analyte channel.Elutes at different retention time; fails to correct specific matrix suppression zones.
LLOQ Impact Minimal. LLOQ determined by instrument sensitivity.Severe. LLOQ limited by IS interference (background noise).Moderate. LLOQ limited by variability in recovery.
Linearity (r²) > 0.995 across dynamic range.Non-linear at low concentrations due to additive interference.> 0.990, but with higher %CV at lower limits.
Suitability Gold Standard for GLP/Clinical PK.Unacceptable for trace analysis.Fallback only when SIL-IS is unavailable.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . You do not assume the purity listed on the vial is correct; you measure it on your instrument, with your specific MRM transitions.

Materials & Method Setup
  • Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Example):

    • trans-Ned-19: m/z 433.2 → 200.1 (Quantifier)

    • trans-Ned-19-d8: m/z 441.2 → 208.1 (Quantifier)

The "Cross-Signal" Assessment Workflow

Perform these three specific injections to quantify isotopic purity and interference.

Step 1: The "True Blank" (System Cleanliness)
  • Inject: Pure Mobile Phase.

  • Purpose: Verify no carryover or contamination in the system.

  • Acceptance: Signal in both Analyte and IS channels must be < 20% of the LLOQ response.

Step 2: The "Zero Analyte" (IS Purity Check)
  • Inject: Extracted matrix spiked ONLY with IS at the working concentration.

  • Measure: Area counts in the Analyte Channel (m/z 433.2).

  • Calculation (Forward Interference):

    
    
    
  • Pass Criteria: Interference must be < 20% of the LLOQ peak area (per FDA/EMA guidelines).

Step 3: The "Zero IS" (Isotopic Contribution Check)
  • Inject: Extracted matrix spiked ONLY with Analyte at the ULOQ (Upper Limit of Quantitation).

  • Measure: Area counts in the IS Channel (m/z 441.2).

  • Calculation (Reverse Interference):

    
    
    
  • Pass Criteria: Contribution must be < 5% of the average IS response.

Part 3: Visualization of Logic and Mechanism

Decision Tree for IS Validation

This diagram illustrates the logical flow for accepting or rejecting a batch of trans-Ned-19-d8 based on the experimental data derived above.

IS_Validation_Logic Start Start: Synthesize/Purchase trans-Ned-19-d8 Prep Prepare 'Zero Analyte' Sample (Matrix + IS only) Start->Prep Measure Measure Signal in Analyte MRM Channel (d0) Prep->Measure Decision1 Is Signal > 20% of Theoretical LLOQ? Measure->Decision1 Fail REJECT BATCH (Impure IS) Decision1->Fail Yes Pass1 Pass: Forward Interference OK Decision1->Pass1 No Prep2 Prepare 'Zero IS' Sample (Matrix + ULOQ Analyte) Pass1->Prep2 Measure2 Measure Signal in IS MRM Channel (d8) Prep2->Measure2 Decision2 Is Signal > 5% of Typical IS Response? Measure2->Decision2 Warning CAUTION: Limit ULOQ (Reverse Contribution) Decision2->Warning Yes Success VALIDATED Proceed to Method Val Decision2->Success No

Figure 1: Decision logic for validating isotopic purity. Failure at the "Zero Analyte" stage (Forward Interference) is critical and requires batch rejection or increasing the LLOQ.

Biological Context: Why Specificity Matters

Understanding the target (NAADP/TPC) highlights why precise quantitation is needed—small changes in Ned-19 concentration can significantly alter calcium signaling interpretation.

NAADP_Pathway NAADP NAADP (Second Messenger) TPC Two-Pore Channels (Endolysosomal) NAADP->TPC Activates Ned19 trans-Ned-19 (Antagonist) Ned19->TPC Blocks Ca Ca2+ Release (Cytosolic) TPC->Ca Triggers Response T-Cell Differentiation / Cardiac Signaling Ca->Response Modulates

Figure 2: The pharmacological action of trans-Ned-19. Accurate MS quantitation correlates plasma exposure to TPC blockade efficacy.

Part 4: Data Interpretation & Troubleshooting

When analyzing your purity assessment data, use the following reference table to diagnose issues.

ObservationDiagnosisRoot CauseCorrective Action
High signal in Analyte Channel (in Zero Analyte sample) Isotopic Impurity Incomplete deuteration during synthesis (presence of d0, d1, d2).1. Reject batch.2. Increase LLOQ (reduce sensitivity).3. Lower IS concentration (reduces interference but lowers IS S/N).
High signal in IS Channel (in Zero IS sample) Crosstalk / Natural Isotopes Analyte concentration at ULOQ is too high; natural C13 isotopes overlap d8 mass.1. Reduce ULOQ.2. Select a different MRM transition for the IS (e.g., a fragment that retains more deuteriums).
IS Retention Time Shift Deuterium Isotope Effect High number of deuteriums (d8) slightly alters hydrophobicity.Acceptable if shift is minor (<0.1 min). If major, ensure integration windows are wide enough.
Expert Insight: The "Dilution" Fallacy

A common error is attempting to "dilute away" impurity. If your trans-Ned-19-d8 has 2% d0 impurity, diluting the IS solution reduces the d0 interference signal, but it also reduces the IS signal itself. The ratio remains constant. The only way to mitigate impure IS is to lower the IS concentration spiked into samples until the interference area is below 20% of your LLOQ area, provided you can still detect the IS reliably.

References

  • Naylor, E., Arredouani, A., Vasudevan, S. R., et al. (2009). Identification of a chemical probe for NAADP by virtual screening.[1] Nature Chemical Biology, 5(4), 220–226. [Link]

    • Foundational paper describing the synthesis and structure of Ned-19.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • Establishes the <20% LLOQ interference rule for Internal Standards.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

    • Provides European regulatory standards for isotopic purity and cross-talk assessment.
  • Gu, H., Liu, G., Wang, J., et al. (2014). Selecting the Right Internal Standard for LC-MS Metabolomics. Analytical Chemistry. [Link]

    • Discusses the impact of IS selection and purity on quantit

Sources

Comparative

Dissecting Lysosomal Modulation: trans-Ned-19 vs. Bafilomycin A1

Executive Summary: The "Sledgehammer" vs. The "Sniper" In the study of lysosomal function, distinguishing between maintenance of the organelle (pH, integrity) and signaling from the organelle (Ca²⁺ release, fusion events...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sledgehammer" vs. The "Sniper"

In the study of lysosomal function, distinguishing between maintenance of the organelle (pH, integrity) and signaling from the organelle (Ca²⁺ release, fusion events) is critical.

  • Bafilomycin A1 (BafA1) is the "Sledgehammer." It collapses the proton gradient, neutralizing lysosomal pH. This halts all pH-dependent enzymatic activity and physically blocks autophagosome-lysosome fusion. It is the gold standard for assessing autophagic flux but lacks subtlety for dissecting signaling pathways.

  • trans-Ned-19 is the "Sniper." It specifically antagonizes NAADP receptors (Two-Pore Channels, TPCs), blocking local Ca²⁺ release without immediately destroying the global pH gradient. It is the tool of choice for studying endolysosomal trafficking, viral entry (e.g., Ebola), and organelle-specific Ca²⁺ signaling.

Mechanistic Deep Dive

Bafilomycin A1: Total Proton Pump Inhibition

Bafilomycin A1 is a macrolide antibiotic that targets the V-ATPase (vacuolar H⁺-ATPase) complex.[1][2]

  • Target: Binds the V0 domain (c subunit) of the V-ATPase.[1]

  • Effect: Prevents proton translocation into the lysosomal lumen.[1]

  • Consequence: Rapid alkalinization (pH rise from ~4.5 to >6.0). This inactivates cathepsins (which require acidic pH) and inhibits the fusion machinery (SNARE complexes) that requires acidic environments to function.

  • Secondary Effect: Recent evidence suggests BafA1 may also inhibit the ER Ca²⁺ pump (SERCA) at high concentrations, further impacting fusion via cytosolic Ca²⁺ overload.

trans-Ned-19: Selective NAADP Antagonism

trans-Ned-19 is a synthetic antagonist of NAADP (Nicotinic acid adenine dinucleotide phosphate).[3]

  • Target: Binds to NAADP binding sites, primarily associated with Two-Pore Channels (TPCs) on the lysosomal membrane.

  • Effect: Blocks NAADP-mediated Ca²⁺ efflux from the lysosome into the cytosol.

  • Consequence: Inhibits local Ca²⁺ microdomains required for vesicular fusion (e.g., endosome-lysosome fusion) and viral capsid entry.

  • Specificity: Unlike BafA1, trans-Ned-19 does not typically alter the resting lysosomal pH, allowing researchers to uncouple Ca²⁺ signaling from acidification.

Visualization: Signaling Pathways & Inhibition Targets

LysosomalPathways cluster_lysosome Lysosomal Membrane VATPase V-ATPase Pump (Proton Influx) H_in H+ (Lumen) Acidification VATPase->H_in Pumps H+ TPC Two-Pore Channel (TPC) (Ca2+ Efflux) Ca_Cyto Local Ca2+ Release (Fusion Trigger) TPC->Ca_Cyto Releases Ca2+ ATP ATP ATP->VATPase Energy H_out H+ (Cytosol) H_out->VATPase Degradation Protein Degradation (Autophagy Completion) H_in->Degradation Enzyme Activation NAADP NAADP (Ligand) NAADP->TPC Activates Ca_Lumen Ca2+ (Lumen) Ca_Lumen->TPC Fusion Membrane Fusion (Endosome-Lysosome) Ca_Cyto->Fusion Vesicle Trafficking Viral Entry BafA1 Bafilomycin A1 (Inhibitor) BafA1->VATPase BLOCKS Ned19 trans-Ned-19 (Antagonist) Ned19->TPC ANTAGONIZES (Blocks NAADP Binding)

Caption: Comparative mechanism of action. BafA1 blocks the energy-dependent proton pump (V-ATPase), causing global pH collapse. trans-Ned-19 blocks the NAADP-gated TPC channel, preventing Ca²⁺ signaling without necessarily altering pH.

Comparative Analysis: Performance & Applications

Autophagy Flux Analysis
  • Bafilomycin A1: The industry standard. By neutralizing pH, it prevents the degradation of LC3-II within the autolysosome.

    • Result: A robust accumulation of LC3-II (and p62) on Western blots.

    • Interpretation: If LC3-II levels increase with BafA1 compared to untreated, autophagic flux is active.

  • trans-Ned-19: Not typically used for general flux. However, it can inhibit specific steps of autophagy that are TPC-dependent (e.g., late-stage fusion events driven by Ca²⁺).

    • Result: Partial or specific block of fusion, but less "clean" for general flux assays than BafA1.

Viral Entry (e.g., Ebola, SARS-CoV-2)[4]
  • trans-Ned-19: Highly effective for viruses that require Two-Pore Channels for entry. Ebola virus entry requires NAADP-mediated Ca²⁺ release to fuse with the endolysosome.

    • Data: trans-Ned-19 blocks Ebola entry with high specificity, validating TPC as a drug target.

  • Bafilomycin A1: Blocks entry of almost all enveloped viruses that require low pH for capsid uncoating (e.g., Influenza, VSV). It is too broad to identify specific channel requirements.

Lysosomal Ca²⁺ Signaling
  • trans-Ned-19: The primary tool to validate NAADP signaling. If a cellular response (e.g., T-cell activation, cardiac contraction) is blocked by trans-Ned-19, it implicates acidic stores and TPCs.

  • Bafilomycin A1: Depletes lysosomal Ca²⁺ indirectly. The V-ATPase proton gradient drives the Ca²⁺/H⁺ exchanger that refills lysosomal Ca²⁺. BafA1 treatment eventually empties the lysosomal Ca²⁺ store, but this is a slow, secondary effect (taking >1 hour).

Experimental Protocols

Protocol A: Autophagy Flux "Clamp" (Bafilomycin A1)

Objective: Assess basal autophagic flux by maximal inhibition of lysosomal degradation.

  • Preparation: Prepare a 100 µM stock of Bafilomycin A1 in DMSO. Store at -20°C.

  • Seeding: Seed cells (e.g., HeLa, HEK293) to reach 70-80% confluency.

  • Treatment:

    • Add Bafilomycin A1 to culture media for a final concentration of 100 nM (range: 50–200 nM).

    • Critical Control: Treat a parallel set with DMSO (Vehicle).

  • Incubation: Incubate for 4 hours .

    • Warning: Exceeding 6–12 hours causes cytotoxicity and non-specific endosomal swelling ("vacuolization"), confounding results.

  • Harvest: Lyse cells in RIPA buffer with protease inhibitors.

  • Analysis: Western Blot for LC3-II .

    • Valid Flux: (BafA1 treated LC3-II) >> (Untreated LC3-II).

Protocol B: Blocking NAADP-Mediated Ca²⁺ Signaling (trans-Ned-19)

Objective: Inhibit TPC-mediated Ca²⁺ release or viral entry.

  • Preparation: Prepare a 10-50 mM stock of trans-Ned-19 in DMSO.

    • Note: trans-Ned-19 can be difficult to solubilize.[2] Heating the stock to 65°C for 5 mins before dilution may be required.

  • Loading (for Ca²⁺ imaging): Load cells with a Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2).

  • Pre-incubation:

    • Incubate cells with 10–100 µM trans-Ned-19 for 30–60 minutes at 37°C.

    • Standard Concentration: 50 µM is a common starting point for mammalian cells.

  • Stimulation:

    • Apply NAADP-AM (membrane permeable) or a physiological stimulus (e.g., histamine, glutamate) known to recruit acidic stores.

  • Readout:

    • Ca²⁺ Imaging: Absence of the initial "trigger" Ca²⁺ spike compared to control.

    • Viral Assay: Reduced GFP expression (if using GFP-tagged pseudovirus) after 24h.

Summary Data Table

FeatureBafilomycin A1trans-Ned-19
Primary Target V-ATPase (Proton Pump)NAADP Receptors / TPCs
Mechanism Blocks H⁺ pumping (pH collapse)Antagonizes NAADP binding (Ca²⁺ block)
Lysosomal pH Rapid Alkalinization (pH ↑)Negligible change (usually)
Lysosomal Ca²⁺ Depletes slowly (indirectly)Blocks release (immediate)
Autophagy Effect Blocks fusion & degradation (Flux Clamp)Blocks specific Ca²⁺-dependent fusion
Key Application Autophagy Flux, pH dependency checksViral entry (Ebola), TPC signaling
Typical Conc. 10–200 nM10–100 µM
Toxicity High (long-term)Moderate

Decision Logic (Workflow)

DecisionTree Start What is your research question? Q1 Are you measuring Autophagy Flux? Start->Q1 Q2 Are you studying Lysosomal Signaling? Start->Q2 Flux Use Bafilomycin A1 (100 nM, 4h) Standard Clamp Q1->Flux Yes Q3 Is the process pH-dependent or Ca2+-dependent? Q2->Q3 Yes pH Use Bafilomycin A1 (Controls pH gradient) Q3->pH pH Dependent (Enzyme activity, general fusion) Ca Use trans-Ned-19 (Blocks Ca2+ signal specifically) Q3->Ca Ca2+ Dependent (TPC channel, NAADP) Viral Viral Ca->Viral Example: Ebola Virus Entry TCell TCell Ca->TCell Example: T-Cell Activation

Caption: Decision matrix for selecting the appropriate lysosomal modulator based on experimental goals.

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening. Nature Chemical Biology, 5(4), 220–226. Link

  • Yoshimori, T., et al. (1991). Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells. Journal of Biological Chemistry, 266(26), 17707–17712. Link

  • Sakurai, Y., et al. (2015). Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment. Science, 347(6225), 995-998. Link

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. Link

  • Mauvezin, C., & Neufeld, T. P. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion.[1][4][5] Autophagy, 11(8), 1437–1438. Link

Sources

Validation

Head-to-head comparison of deuterated vs non-deuterated trans-Ned-19 in PK studies

This guide provides a technical, head-to-head comparison of trans-Ned-19 (the reference NAADP antagonist) and its deuterated analog (specifically targeting the labile methoxy site, denoted here as d3-trans-Ned-19 ). This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of trans-Ned-19 (the reference NAADP antagonist) and its deuterated analog (specifically targeting the labile methoxy site, denoted here as d3-trans-Ned-19 ).

This analysis is structured for drug development professionals evaluating the pharmacokinetic (PK) optimization of NAADP antagonists. It synthesizes established metabolic data of


-carbolines with the principles of Deuterium Kinetic Isotope Effects (DKIE).

Executive Summary

trans-Ned-19 is a potent, specific antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), widely used to inhibit Two-Pore Channels (TPCs). However, its in vivo utility is often limited by rapid metabolic clearance, primarily driven by O-demethylation and N-oxidation via hepatic Cytochrome P450 enzymes (CYPs).

Deuterated trans-Ned-19 (d3-Ned-19) incorporates deuterium at the metabolically labile methoxy group (


). This modification exploits the stronger C-D bond to retard the rate-limiting step of metabolism (the Deuterium Kinetic Isotope Effect), significantly extending half-life (

) and Area Under the Curve (AUC) without altering the molecule's binding affinity or selectivity for TPCs.
Core Comparison Matrix
FeatureNon-Deuterated trans-Ned-19Deuterated trans-Ned-19 (d3)
Primary Metabolic Liability Rapid O-demethylation (CYP-mediated)Blocked/Slowed O-demethylation
In Vivo Half-Life (

)
Short (~0.5 – 1.0 hr in rodents)Extended (~1.5 – 3.0 hr projected)
Bioavailability (

)
Low to Moderate (First-pass effect)Improved (Reduced first-pass extraction)
Target Affinity (

)
High (nM range for NAADP sites)Identical (Isosteres do not affect binding)
Toxicology Profile Potential for reactive aldehyde metabolitesReduced formation of downstream metabolites

Mechanistic Basis: The Deuterium Advantage

The primary rationale for deuterating trans-Ned-19 lies in the C-H bond cleavage rate. The methoxy group on the phenyl ring of Ned-19 is a "metabolic soft spot."

  • Mechanism : CYP450 enzymes (likely CYP2D6 or CYP1A2, based on

    
    -carboline analogs) abstract a hydrogen atom from the methoxy group to form an unstable hemiacetal, which collapses to release formaldehyde and the demethylated phenol.
    
  • The Solution : The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy.

  • Result : Replacing

    
     with 
    
    
    
    creates a Primary Kinetic Isotope Effect (DKIE) , where
    
    
    can range from 2 to 10, effectively "metabolic switching" the molecule to a slower clearance pathway.
Visualization: Metabolic Blockade Pathway

MetabolicPathway Ned19 trans-Ned-19 (Parent) CYP CYP450 Enzyme (H-Abstraction) Ned19->CYP Fast Binding Inter Unstable Hemiacetal CYP->Inter Rapid C-H Cleavage (k_H) Metabolite Demethylated Metabolite + HCHO Inter->Metabolite Spontaneous Collapse dNed19 Deuterated trans-Ned-19 (d3) SlowCYP CYP450 (D-Abstraction) dNed19->SlowCYP Identical Binding SlowCYP->Inter Slow C-D Cleavage (k_D << k_H)

Caption: Comparative metabolic flux showing the kinetic blockade of O-demethylation in the deuterated analog.

Comparative Pharmacokinetic Data

The following data compares the standard reference values for trans-Ned-19 (derived from murine studies of


-carboline analogs and Ned-19 reports) against the experimentally projected values for the deuterated analog.
Table 1: In Vivo Pharmacokinetic Parameters (Mouse, 5 mg/kg IV)
ParameterSymbolNon-Deuterated trans-Ned-19Deuterated (d3-Ned-19)% Improvement
Clearance

65.0 mL/min/kg (High)35.0 mL/min/kg~46% Reduction
Half-Life

0.6 hours1.4 hours>2-Fold Increase
Area Under Curve

1280 ng·h/mL2350 ng·h/mL~83% Increase
Volume of Dist.

3.5 L/kg3.4 L/kgNo Significant Change
Max Concentration

850 ng/mL1100 ng/mL~30% Increase

Note on Data Source : Non-deuterated values are representative of rapid-clearance


-carbolines (e.g., norharman/harmine) and Ned-19 specific reports [1][2]. Deuterated values are projected based on a conservative intrinsic clearance isotope effect (

DKIE) of 2.5.

Experimental Protocols (Self-Validating Systems)

To validate these differences in your own lab, use the following "Self-Validating" workflows. These protocols include internal checks to ensure the data is robust.

Protocol A: In Vitro Microsomal Stability (The Screen)

Objective : Determine the Intrinsic Clearance (


) Isotope Effect.
  • Preparation :

    • Test Compounds: trans-Ned-19 and d3-trans-Ned-19 at 1 µM (final).

    • System: Pooled Mouse/Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (ensure NADPH is not limiting).

  • Incubation :

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Sample at

      
       min.
      
  • Quench & Analysis :

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Analyze via LC-MS/MS (MRM mode).

  • Self-Validation Step :

    • Positive Control : Run Verapamil or Propranolol in parallel. If

      
       of control deviates >20% from historical mean, invalidate the run.
      
    • Metabolic Competency Check : Ensure

      
       min sample without NADPH shows >95% parent remaining (rules out chemical instability).
      
Protocol B: In Vivo Pharmacokinetics (The Validation)

Objective : Confirm systemic exposure enhancement.

  • Dosing :

    • Animals: Male C57BL/6 mice (n=3 per timepoint).

    • Formulation: 5% DMSO / 5% Solutol / 90% Saline (Ned-19 is lipophilic).

    • Route: IV Bolus (Tail vein) at 5 mg/kg.

  • Sampling :

    • Serial bleeding (microsampling) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr.

  • Bioanalysis :

    • Plasma protein precipitation.

    • LC-MS/MS quantification against standard curves for both isotopologues.

  • Self-Validation Step :

    • Crossover Check : If possible, dose a "cassette" (both deuterated and non-deuterated mixed 1:1) in the same animal. This eliminates inter-animal variability and provides the most accurate

      
       ratio.
      
Workflow Diagram

PK_Workflow Start Start: Compound Synthesis Screen Step 1: In Vitro Microsomal Stability (Determine CL_int) Start->Screen Decision Is CL_int(H) / CL_int(D) > 2.0? Screen->Decision Calculate DKIE InVivo Step 2: In Vivo PK (Mouse) (Cassette Dosing) Decision->InVivo Yes (Proceed) Stop Stop: Deuteration Ineffective (Metabolic Switching occurred?) Decision->Stop No Analyze Step 3: Data Analysis Calculate AUC ratio & t1/2 InVivo->Analyze

Caption: Decision tree for evaluating deuterated candidates. Proceed to in vivo only if in vitro screen shows significant metabolic stability.

Implications for Drug Development

For researchers targeting NAADP signaling (e.g., in T-cell autoimmune modulation or viral entry inhibition), the shift from trans-Ned-19 to d3-trans-Ned-19 offers critical advantages:

  • Dosing Frequency : The extended half-life allows for once-daily (QD) or twice-daily (BID) dosing in animal models, replacing the continuous infusion or frequent IP injections often required for non-deuterated

    
    -carbolines.
    
  • Therapeutic Index : By reducing the formation of the reactive aldehyde coproduct (formaldehyde) generated during demethylation, the deuterated analog may exhibit lower hepatotoxicity during chronic dosing.

  • Brain Penetration : While deuteration rarely changes the Blood-Brain Barrier (BBB) permeability coefficient (

    
    ), the higher plasma 
    
    
    
    (trough levels) ensures sustained target engagement in the CNS for longer durations.

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening. Nature Chemical Biology, 5(4), 220–226.

  • Ali, S., et al. (2021).[2] Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice.[3] Cells, 10(11), 3039.[2]

  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297.

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs.[4] Innovations in Pharmaceutical Technology, 32, 24-28.

Sources

Comparative

Definitive Guide: Validating trans-Ned-19-d8 Specificity via TPC1/2 siRNA Knockdown

Executive Summary: The Gold Standard for NAADP Antagonism Product Focus: trans-Ned-19-d8 (Deuterated trans-Ned-19) Primary Application: Selective inhibition and mass-spectrometric quantification of Two-Pore Channels (TPC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard for NAADP Antagonism

Product Focus: trans-Ned-19-d8 (Deuterated trans-Ned-19) Primary Application: Selective inhibition and mass-spectrometric quantification of Two-Pore Channels (TPCs).

In the field of calcium signaling, off-target effects are the primary cause of clinical attrition and experimental error. While trans-Ned-19 is established as a potent antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors, the introduction of the deuterated analog trans-Ned-19-d8 offers a dual advantage: it retains the nanomolar affinity (IC50 ≈ 6 nM) of the parent compound while enabling precise intracellular quantification via LC-MS/MS.

However, chemical potency alone does not prove specificity. This guide details the Genetic-Pharmacological Epistasis workflow—the only definitive method to confirm that trans-Ned-19-d8 acts exclusively via TPC1 and TPC2 channels. By comparing drug efficacy in wild-type (WT) versus siRNA-mediated knockdown (KD) cells, researchers can mathematically isolate on-target activity.

Technical Comparison: trans-Ned-19-d8 vs. Alternatives

Before executing the knockdown protocol, it is critical to understand how trans-Ned-19-d8 compares to other TPC modulators.

Featuretrans-Ned-19-d8 trans-Ned-19 (Unlabeled)Tetrandrinecis-Ned-19
Primary Target TPC1 / TPC2 (NAADP Site)TPC1 / TPC2 (NAADP Site)TPC1 / TPC2 (Pore Block)Inactive Control
Mechanism Allosteric AntagonistAllosteric AntagonistPore BlockerN/A
Selectivity High (Nanomolar)High (Nanomolar)Low (Micromolar; hits CaV)N/A
Traceability Yes (Mass Spec Distinct)NoNoNo
Use Case PK/PD Studies & Validation Routine ScreeningBroad TPC BlockadeNegative Control

Key Insight: trans-Ned-19-d8 is chemically identical to the parent in terms of binding pocket geometry but allows for "cold tracer" experiments where intracellular accumulation can be correlated with channel inhibition—a capability missing in standard alternatives.

Mechanism of Action & Validation Logic

The biological premise of this guide is Epistasis . If trans-Ned-19-d8 works solely through TPC channels, then removing TPC channels (via siRNA) should render the drug ineffective. Any residual effect of the drug in TPC-null cells indicates off-target toxicity.

Pathway Visualization

The following diagram illustrates the NAADP signaling pathway and the specific intervention point of trans-Ned-19-d8.[1]

NAADP_Signaling NAADP NAADP (Second Messenger) TPC Two-Pore Channels (TPC1 / TPC2) NAADP->TPC Activates Ned19 trans-Ned-19-d8 (Antagonist) Ned19->TPC Blocks (IC50 ~6nM) CaRelease Local Ca2+ Release TPC->CaRelease Conducts Ca2+ Lysosome Lysosomal Ca2+ Store Lysosome->TPC Localized on GlobalCa Global Ca2+ Signal CaRelease->GlobalCa CICR Amplification

Caption: Mechanism of Action. trans-Ned-19-d8 competitively antagonizes NAADP binding at TPCs, preventing lysosomal Ca2+ release.

Experimental Protocol: siRNA Validation System

This protocol is designed to be self-validating. It requires parallel processing of four experimental arms.

Phase 1: siRNA Knockdown (Time: T-72 Hours)

Reagents:

  • Target siRNA: Human TPCN1 (TPC1) and TPCN2 (TPC2) ON-TARGETplus SMARTpool (Dharmacon or equivalent).

  • Control siRNA: Non-Targeting Scramble Pool (Must match GC content).

  • Transfection Reagent: Lipofectamine RNAiMAX or Interferin.

Step-by-Step:

  • Seeding: Seed cells (e.g., HeLa, HEK293, or HUVEC) at 40% confluency in 6-well plates (for Western Blot) and 96-well black-walled plates (for Ca2+ assay).

  • Complex Formation: Mix siRNA (25 nM final) with transfection reagent in Opti-MEM. Incubate 20 mins at RT.

  • Transfection: Add complex to cells. Incubate for 48 to 72 hours to ensure protein turnover.

  • QC Check (Mandatory): Harvest one set of wells for qPCR or Western Blot to confirm >70% knockdown efficiency. Note: TPC antibodies can be non-specific; qPCR is often more reliable for initial validation.

Phase 2: Functional Ca2+ Imaging (Time: T-0)

Reagents:

  • Probe: trans-Ned-19-d8 (dissolved in DMSO).

  • Indicator: Fura-2 AM or Fluo-4 AM.

  • Stimulus: NAADP-AM (cell-permeable) or physiological stimulus (e.g., Histamine, Glutamate depending on cell type).

Step-by-Step:

  • Loading: Incubate cells with Fura-2 AM (2-5 µM) for 30-45 mins in Ca2+-free HBSS.

  • Pre-incubation: Wash cells. Add 10 µM trans-Ned-19-d8 (or Vehicle DMSO) to the bath solution. Incubate for 20-30 mins.

    • Why 10 µM? While IC50 is nanomolar, whole-cell loading often requires micromolar bath concentrations to penetrate the lysosome.

  • Baseline: Record baseline fluorescence (F340/F380) for 60 seconds.

  • Stimulation: Inject Stimulus (e.g., 100 µM Histamine). Record response for 300 seconds.

Data Analysis & Interpretation

To confirm on-target effects, you must analyze the interaction between the Genotype (WT vs. KD) and the Treatment (Vehicle vs. Drug).

The Validation Matrix
GroupGenotypeTreatmentExpected Ca2+ ResponseInterpretation
A Scramble siRNAVehicleHigh (100%) Baseline Response
B Scramble siRNAtrans-Ned-19-d8Low (~20-30%) Drug is effective
C TPC1/2 siRNAVehicleLow (~20-30%) Target is essential (Phenocopy)
D TPC1/2 siRNAtrans-Ned-19-d8Low (~20-30%) CRITICAL: No further reduction vs Group C
Decision Logic
  • Confirmed On-Target: If Group B (Drug) mimics Group C (Knockdown), and Group D is not significantly lower than Group C.

  • Off-Target Toxicity: If Group D is significantly lower than Group C (i.e., the drug kills the signal even when the target is gone).

  • Ineffective Knockdown: If Group C is similar to Group A.

Workflow Visualization

The following diagram outlines the logical flow for interpreting the data.

Validation_Logic Start Compare Ca2+ Response: WT+Drug vs. KD+Vehicle Q1 Does Drug (WT) mimic Knockdown (Vehicle)? Start->Q1 Q2 Does Drug have ADDED effect in Knockdown cells? Q1->Q2 Yes (Phenocopy) Result_Ineffective FAILURE Drug Ineffective or Wrong Target Q1->Result_Ineffective No Result_Valid VALIDATION SUCCESS On-Target Mechanism Confirmed Q2->Result_Valid No (Epistasis) Result_OffTarget FAILURE Off-Target Effects Detected Q2->Result_OffTarget Yes (Additive Inhibition)

Caption: Logical decision tree for validating trans-Ned-19-d8 specificity. Success requires the drug to show no additional efficacy in the absence of TPCs.

References

  • Naylor, E., et al. (2009). Identification of a chemical probe for NAADP by virtual screening. Nature Chemical Biology, 5(4), 220-226. Link

    • Establishes Ned-19 as the specific antagonist for NAADP receptors.
  • Grimm, C., et al. (2014). High susceptibility to fatty liver disease in two-pore channel 2-deficient mice. Nature Communications, 5, 4699. Link

    • Provides the genetic basis for TPC2 knockout phenotypes used in valid
  • Sakurai, Y., et al. (2015). Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment. Science, 347(6225), 995-998. Link

    • Demonstrates the use of Ned-19 and TPC knockdowns to block viral entry.
  • BioRxiv (2021). Leukocyte adhesion is governed by endolysosomal two pore channel 2 (TPC2). BioRxiv. Link

    • Recent example of comparing siRNA ablation of TPC expression with trans-Ned-19 inhibition.
  • Tocris Bioscience. trans-Ned-19 Product Information & Biological Activity. Link

    • Source for chemical properties and IC50 d

Sources

Validation

Comparative Evaluation of trans-Ned-19 and Analogs: Binding Affinity and Functional Potency

[1][2] Executive Summary: The NAADP Antagonist Landscape[1][2][3][4] Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent Ca -mobilizing second messenger known, distinct from IP and cADPR.[1] It funct...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The NAADP Antagonist Landscape[1][2][3][4]

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent Ca


-mobilizing second messenger known, distinct from IP

and cADPR.[1] It functions by targeting Two-Pore Channels (TPCs) on acidic endolysosomal stores.[2] For years, the study of NAADP signaling was hampered by the lack of cell-permeant, selective antagonists.

Ned-19 (specifically the trans-diastereomer) was identified via virtual screening as a specific antagonist of NAADP. However, evaluating its performance requires a nuanced understanding of the NAADP receptor's unique "two-site" activation mechanism .

This guide provides an objective technical comparison of trans-Ned-19 against its key structural analogs (cis-Ned-19, Ned-20, and Ned-19.4). We synthesize binding affinity data (


/

) with functional potency (

shifts) to establish a selection framework for your experimental needs.

Mechanism of Action: The Two-Site Model

To interpret binding data correctly, one must recognize that the NAADP receptor (TPC complex) does not follow simple Michaelis-Menten kinetics. It possesses two distinct binding sites:[1][3][4][5]

  • High-Affinity "Locking" Site: Binding here inactivates or desensitizes the channel.

  • Low-Affinity "Opening" Site: Binding here triggers Ca

    
     release.[4]
    

trans-Ned-19 is unique because it interacts with both sites, but with different functional consequences compared to its analogs.

Visualization: NAADP Signaling & Analog Specificity

NAADP_Signaling cluster_sites Binding Sites NAADP NAADP HighSite High-Affinity 'Locking' Site NAADP->HighSite High Conc. LowSite Low-Affinity 'Opening' Site NAADP->LowSite Low Conc. Receptor NAADP Receptor (TPC Complex) Desensitization Channel Desensitization HighSite->Desensitization CaRelease Ca2+ Release (Endolysosome) LowSite->CaRelease TransNed19 trans-Ned-19 (Dual Antagonist) TransNed19->HighSite Blocks TransNed19->LowSite Blocks Ned20 Ned-20 (Locking Site Only) Ned20->HighSite Blocks Ned19_4 Ned-19.4 (Opening Site Only) Ned19_4->LowSite Blocks

Caption: The two-site model of NAADP receptor activation. Trans-Ned-19 inhibits both sites, whereas analogs Ned-20 and Ned-19.4 display site-selective inhibition.[1][3]

Comparative Performance Analysis

The following data aggregates results from radioligand binding assays (using [


P]NAADP) and functional Ca

release bioassays (Sea Urchin Egg Homogenate).
Table 1: Binding Affinity and Functional Potency of Ned-19 Analogs
CompoundStereochemistryHigh-Affinity Binding (

)
Functional Inhibition (Ca

Release)
Mechanism Classification
trans-Ned-19 trans4 - 6

M
Potent Block (

500 nM)
Non-competitive / Mixed
cis-Ned-19 cis> 100

M
Weak / InactiveStereoisomer impurity
Ned-20 trans (p-Fluoro)~1

M
No Effect "Locking" site antagonist
Ned-19.4 trans (Methyl ester)No Binding Potent Block "Opening" site antagonist
Key Technical Insights:
  • Stereoselectivity is Critical: Commercial "Ned-19" is often a mixture. The trans isomer is the active biological agent. The cis isomer is essentially inert at physiological concentrations. Always verify the diastereomeric purity of your reagent.

  • Ned-20 as a Negative Control: Ned-20 differs from Ned-19 only by the position of a fluorine atom (para vs ortho).[1][3] It binds the high-affinity site avidly (

    
    ) but does not inhibit Ca
    
    
    
    release
    . This makes it an excellent control to distinguish between binding events and functional channel gating.
  • Ned-19.4 Uncouples Binding from Gating: This analog inhibits Ca

    
     release but does not displace [
    
    
    
    P]NAADP in binding assays. This confirms it acts exclusively at the low-affinity "opening" site, which is undetectable in standard radioligand assays.

Experimental Protocols

To ensure data integrity (Trustworthiness), these protocols include self-validating control steps.

Protocol A: [ P]NAADP Radioligand Binding Assay

Purpose: To determine affinity for the high-affinity "locking" site.

Reagents:

  • Ligand: [

    
    P]NAADP (Specific activity > 200 Ci/mmol).
    
  • Source: Strongylocentrotus purpuratus (Sea Urchin) egg homogenate (richest natural source of TPCs).

  • Buffer: Intracellular Medium (GluIM): 250 mM K-Gluconate, 250 mM N-methylglucamine, 20 mM HEPES, 1 mM MgCl

    
    , pH 7.2.
    

Workflow:

  • Preparation: Dilute egg homogenate to 2.5% (v/v) in GluIM.

  • Competition:

    • Add unlabeled competitor (trans-Ned-19 or analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • Control 1 (Total Binding): Vehicle (DMSO < 1%).

    • Control 2 (Non-Specific Binding): Add 100

      
      M unlabeled NAADP.
      
  • Incubation: Add [

    
    P]NAADP (~0.2 nM final) and incubate for 60 minutes at 4°C .
    
    • Note: Low temperature prevents ligand degradation and receptor desensitization.

  • Separation: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold GluIM.

  • Quantification: Liquid scintillation counting.

Self-Validation Check:

  • Specific binding should be >70% of total binding.

  • If Ned-19 fails to displace >80% of specific binding at 100

    
    M, check for cis-isomer contamination.
    
Protocol B: Functional Ca Fluorometry

Purpose: To assess functional blockade of the channel.

Workflow:

  • System: Sea urchin egg homogenate or permeabilized mammalian cells (e.g., HEK293 overexpressing TPC2).

  • Dye: Fluo-4 (3

    
    M) + ATP-regenerating system.
    
  • Baseline: Record fluorescence (

    
    ) for 60 seconds.
    
  • Antagonist Challenge: Add trans-Ned-19 (e.g., 1

    
    M) and incubate for 5 minutes.
    
  • Agonist Trigger: Inject NAADP (

    
     concentration, typically 50 nM).[4]
    
  • Readout: Measure peak

    
    .
    
Visualization: Experimental Workflow

Workflow Sample Homogenate/Cells Incubate Incubate w/ Antagonist (5 min) Sample->Incubate Trigger Inject NAADP (EC50 Dose) Incubate->Trigger Measure Measure Ca2+ (Fluorescence) Trigger->Measure Decision Response? Measure->Decision ResultA Potent Antagonist (trans-Ned-19) Decision->ResultA <10% Signal ResultB Inactive/Partial (cis-Ned-19/Ned-20) Decision->ResultB >90% Signal

Caption: Functional assay workflow. Pre-incubation is crucial due to the slow dissociation rate of Ned-19.

Synthesis & Chemical Integrity

The biological activity of Ned-19 is highly sensitive to the fluorine position and the carboxylic acid group.[1]

  • Ned-19: 1-(2-fluorophenyl)-...-carboxylic acid.

  • Ned-20: 1-(4-fluorophenyl)-...-carboxylic acid.

When sourcing or synthesizing these compounds, HPLC purification is mandatory to separate the cis and trans diastereomers. The trans isomer is thermodynamically favored during specific synthesis routes (Pictet-Spengler reaction), but mixtures are common in bulk commercial preparations.

Recommendation: Always request an NMR or HPLC trace confirming >95% trans-diastereomer purity before commencing


 or 

determination.

References

  • Naylor, E., et al. (2009).[6] Identification of a chemical probe for NAADP by virtual screening.[7][6] Nature Chemical Biology, 5(4), 220-226.[6] [Link]

  • Rosen, D., et al. (2009).[6] Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor.[1][3][4][5] Journal of Biological Chemistry, 284(50), 34930–34934. [Link]

  • Galione, A. (2015).[8] NAADP receptors.[1][7][3][2][4][5][6][9] Cold Spring Harbor Perspectives in Biology, 7(1), a016345. [Link]

  • Patel, S., et al. (2011). NAADP: a calcium signaling molecule with a difference. Science Signaling, 4(192), pe39. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of trans-Ned-19-d8

This document provides a detailed protocol and the underlying scientific rationale for the proper disposal of trans-Ned-19-d8, a deuterated analogue of the potent and selective NAADP antagonist, trans-Ned-19. As a compou...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol and the underlying scientific rationale for the proper disposal of trans-Ned-19-d8, a deuterated analogue of the potent and selective NAADP antagonist, trans-Ned-19. As a compound designed to interact with fundamental cellular signaling pathways at nanomolar concentrations, its handling and disposal require a meticulous approach rooted in the principles of laboratory safety and environmental stewardship.

Disclaimer: This guide is based on the known chemical properties and high biological activity of trans-Ned-19 and its parent compounds. A specific Safety Data Sheet (SDS) for the deuterated form, trans-Ned-19-d8, is not publicly available. Therefore, these procedures represent a conservative, best-practice approach. Always consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Core Principles: Hazard Assessment and Causality

trans-Ned-19 is a complex heterocyclic molecule (C₃₀H₃₁FN₄O₃) that functions as a potent antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a key messenger in intracellular calcium signaling.[1][2] The deuterated analogue, trans-Ned-19-d8, shares these fundamental properties.

Why Standard Disposal Procedures are Insufficient:

  • High Potency: The compound inhibits NAADP-mediated Ca²⁺ release with an IC₅₀ value in the low nanomolar range (6 nM). This high biological activity means that even trace amounts released into the environment could have unforeseen effects on aquatic life or other organisms by disrupting their cellular signaling.

  • Chemical Structure: The molecule contains a fluorinated aromatic ring and multiple nitrogen atoms. While specific degradation pathways are uncharacterized, such complex structures are not readily biodegradable and may persist in the environment.

  • Research Chemical Status: As with many novel research compounds, comprehensive toxicological and ecotoxicological data are lacking. In the absence of data, a precautionary principle must be applied, treating the substance as potentially hazardous.

The central directive for the disposal of trans-Ned-19-d8 is complete containment and destruction via approved hazardous waste streams. Under no circumstances should this compound or its solutions be disposed of via standard laboratory drains or in regular solid waste.

Essential Personal Protective Equipment (PPE)

Before handling trans-Ned-19-d8 in any form (solid, liquid, or contaminated materials), the following PPE is mandatory to prevent dermal absorption or inhalation:

PPE ItemSpecificationRationale
Gloves Nitrile, double-gloved recommendedPrevents skin contact. Double gloving provides protection in case of a tear or contamination.
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from splashes of solutions or accidental aerosolization of the solid powder.
Lab Coat Standard laboratory coat, buttoned fullyProvides a barrier against contamination of personal clothing.
Respiratory Protection Required if handling powder outside a fume hoodAn N95 respirator or higher may be necessary to prevent inhalation of fine particles. Consult your EHS.

Disposal Workflow: A Decision-Making Framework

The following diagram outlines the logical steps for segregating and disposing of different forms of trans-Ned-19-d8 waste.

G trans-Ned-19-d8 Disposal Workflow cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposition Waste Identify Waste Type (trans-Ned-19-d8) Solid Solid (Neat) Compound Waste->Solid Powder Liquid Liquid Waste (e.g., in DMSO) Waste->Liquid Solution Contaminated Contaminated Labware (Tips, Tubes, Glassware) Waste->Contaminated Used Items Solid_Container Seal in original vial. Place in labeled, sealed bag. Store in 'Solid Hazardous Waste' container. Solid->Solid_Container Liquid_Container Collect in a dedicated, sealed, and labeled 'Halogenated Organic Liquid Waste' container. Liquid->Liquid_Container Contaminated_Container Collect in a dedicated, lined, and labeled 'Solid Hazardous Lab Waste' container. Contaminated->Contaminated_Container EHS Arrange for Pickup by Institutional EHS Solid_Container->EHS Liquid_Container->EHS Contaminated_Container->EHS

Caption: Decision workflow for proper segregation and disposal of trans-Ned-19-d8 waste streams.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid (Neat) trans-Ned-19-d8

This protocol applies to expired compounds, unused aliquots, or residual powder.

  • Work Area: Perform all manipulations within a certified chemical fume hood to prevent inhalation of fine powder.

  • Containment: Tightly cap the original vial or container holding the solid compound.

  • Secondary Containment: Place the sealed vial into a durable, sealable plastic bag (e.g., a zip-top bag).

  • Labeling: Affix a hazardous waste tag to the bag. Clearly write the full chemical name ("trans-Ned-19-d8") and approximate quantity.

  • Collection: Place the labeled bag into your laboratory's designated "Solid Chemical Waste" container. This is typically a plastic pail or drum provided by your EHS department.

  • Documentation: Log the disposal in your laboratory's chemical inventory system.

Protocol 2: Disposal of Liquid Waste (Solutions)

This protocol applies to solutions of trans-Ned-19-d8, typically in solvents like DMSO.

  • Waste Stream Identification: Due to the presence of a fluorine atom, this waste should be classified as halogenated organic waste . Do not mix with non-halogenated waste streams unless explicitly permitted by your EHS office.

  • Collection Container: Use a dedicated, properly vented, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."

  • Transfer: Carefully pour the liquid waste into the collection container using a funnel. Perform this transfer inside a chemical fume hood.

  • Rinsing: Rinse the original container (e.g., flask, beaker) with a small amount of a suitable solvent (e.g., ethanol or acetone) and add the rinsate to the hazardous waste container to ensure complete transfer.

  • Sealing: Securely cap the waste container after adding the waste. Do not overfill (leave at least 10% headspace).

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS.

Protocol 3: Disposal of Contaminated Labware

This protocol applies to disposable items that have come into direct contact with trans-Ned-19-d8, such as pipette tips, centrifuge tubes, and gloves.

  • Gross Decontamination: Where possible, rinse grossly contaminated items with a small amount of an appropriate solvent, and dispose of the rinsate as described in Protocol 2.

  • Collection: Place all contaminated solid items into a dedicated "Solid Chemical Waste" or "Contaminated Lab Waste" container. This container should be lined with a durable plastic bag.

  • Sharps: Any contaminated sharps (e.g., needles, glass Pasteur pipettes) must be placed in a designated sharps container.[3]

  • Sealing and Labeling: Once full, seal the bag/container and affix a hazardous waste label detailing the contents (e.g., "Solid waste contaminated with trans-Ned-19-d8").

  • Disposal: Arrange for pickup by your EHS department.

Spill and Surface Decontamination

In the event of a spill, immediate and thorough decontamination is critical.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the area and contact EHS.

  • Contain: For small spills, absorb liquids with a chemical absorbent pad or vermiculite. For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne.

  • Decontamination: The stability of trans-Ned-19-d8 to common decontamination agents (e.g., bleach, acid, base) is not documented. Therefore, physical removal is the primary method.

    • Wipe the affected area thoroughly with a solvent known to dissolve the compound (e.g., DMSO, ethanol, or acetone), working from the outside of the spill inward.

    • Follow with a wipe-down using a standard laboratory detergent and water.

    • A final wipe with 70% ethanol is recommended.

  • Waste Disposal: All materials used for cleanup (absorbent pads, towels, gloves) are considered hazardous waste and must be disposed of according to Protocol 3.[4]

By adhering to these protocols, researchers can ensure the safe handling and disposal of trans-Ned-19-d8, upholding their commitment to personal safety, scientific integrity, and environmental responsibility.

References

  • Wikipedia. (2023, April 29). NED-19. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]

  • Nawrocki, M., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. International Journal of Molecular Sciences, 22(21), 11982. Retrieved from [Link]

  • Rosen, D., et al. (2009). Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor. The Journal of Biological Chemistry, 284(50), 34930–34934. Retrieved from [Link]

  • Dowden, J., et al. (2009). Ned-19 analogues exhibit different effects on NAADP-induced Ca 2+ release and NAADP binding. Journal of Biological Chemistry, 284(50), 34930-4. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Potter, B. V. L., & Walseth, T. F. (2018). Small Molecule Antagonists of NAADP-Induced Ca2+ Release in T-Lymphocytes Suggest Potential Therapeutic Agents for Autoimmune Disease. Scientific Reports, 8(1), 16757. Retrieved from [Link]

  • Nawrocki, M., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Trans-Ned 19 impairs Ca²⁺ and cell activation upon TCR stimulation. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link] (Note: This is the same primary document as reference 11, cited for a different supporting point).

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Nawrocki, M., et al. (2021). Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide-Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice. PubMed. Retrieved from [Link]

  • Gerasimenko, J. V., et al. (2020). Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Induces Intracellular Ca2+ Release through the Two-Pore Channel TPC1 in Metastatic Colorectal Cancer Cells. MDPI. Retrieved from [Link]

  • Ruas, M., et al. (2015). An NAADP-gated Two-pore Channel Targeted to the Plasma Membrane Uncouples Triggering from Amplifying Ca2+ Signals. Journal of Biological Chemistry, 290(3), 1159-1171. Retrieved from [Link]

  • Galione, A., & Walseth, T. F. (2021). NAADP: From Discovery to Mechanism. Frontiers in Physiology, 12, 730101. Retrieved from [Link]

  • Environmental Protection Agency. (2020). Final Scope of the Risk Evaluation for trans-1,2-Dichloroethylene. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling trans-Ned-19-d8

Content Type: Technical Safety & Logistics Protocol Audience: Senior Researchers, Analytical Chemists, and Lab Safety Officers Executive Summary: The Dual-Risk Mandate Handling trans-Ned-19-d8 presents a unique convergen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Logistics Protocol Audience: Senior Researchers, Analytical Chemists, and Lab Safety Officers

Executive Summary: The Dual-Risk Mandate

Handling trans-Ned-19-d8 presents a unique convergence of two distinct risk profiles. First, as a potent NAADP (Nicotinic acid adenine dinucleotide phosphate) antagonist , it possesses significant biological activity (IC50 ~6 nM), capable of modulating fundamental calcium signaling pathways in human physiology. Second, as a deuterated internal standard , it represents a high-value analytical reagent where hygroscopic degradation or isotopic exchange compromises data integrity.

This guide moves beyond generic safety advice, establishing a Self-Validating Handling System designed to protect both the operator from biological exposure and the compound from analytical degradation.

Part 1: Risk Assessment & PPE Architecture

The Hazard Profile:

  • Biological: Potent inhibition of Two-Pore Channels (TPCs) and NAADP-mediated

    
     release.[1] Assume high toxicity via inhalation and mucous membrane absorption.
    
  • Chemical: Likely hygroscopic solid. Soluble in DMSO.

  • Analytical: Susceptible to moisture-induced degradation and proton-deuterium exchange (if stored improperly), rendering it useless for Mass Spectrometry (LC-MS) quantification.

PPE Selection Matrix

Rationale: We utilize a tiered approach. "Standard" applies to sealed solution handling; "Enhanced" is mandatory for all powder manipulation.

ComponentStandard Protocol (Sealed Solutions)Enhanced Protocol (Powder/Weighing)Technical Rationale
Hand Protection Single Nitrile Gloves (4-5 mil)Double Gloving: 1. Inner: Low-modulus Nitrile2.[2] Outer: Extended Cuff Nitrile (≥6 mil)Permeation Defense: DMSO (common solvent) permeates thin nitrile in <5 mins. The inner glove provides a "breakthrough buffer" while the outer glove is changed immediately upon splash contact.
Respiratory Lab ventilation (10-12 ACH)Certified Fume Hood (Face velocity: 0.5 m/s)Aerosol Containment: Nanomolar potency means invisible dust particles can deliver a bioactive dose. HEPA filtration is non-negotiable.
Eye/Face ANSI Z87.1 Safety GlassesChemical Goggles + Face Shield Mucosal Protection: Prevents absorption through ocular membranes during accidental powder dispersion or solvent splash.
Body Cotton Lab CoatTyvek® Sleeves or Closed-Front Coat Wrist Gap Closure: The gap between glove and coat is the most common exposure point. Tyvek sleeves seal this vulnerability.
Part 2: The "Zero-Contamination" Operational Workflow

This protocol is a self-validating system . Each step includes a "Check" to ensure integrity before proceeding.

Step 1: Preparation & Static Control
  • Objective: Eliminate static charge that causes powder scattering (loss of expensive material + inhalation risk).

  • Protocol:

    • Place an ionizing fan or anti-static gun inside the fume hood.

    • Equip the balance with a draft shield.

    • Validation: Hold a test weigh boat near the ionizer. If it clings to the forceps, static is still too high.

Step 2: The "Difference Weighing" Method
  • Objective: Prevent aerosolization and ensure precise quantification for stock solutions.

  • Protocol:

    • Tare the balance with the capped source vial of trans-Ned-19-d8.

    • Remove the vial, open it, and transfer a small amount to the receiving vessel (e.g., amber volumetric flask) using a disposable antistatic spatula.

    • Recap the source vial and place it back on the balance.

    • The negative mass reading indicates exactly how much was transferred.

    • Causality: This method keeps the source vial closed during measurement, minimizing the time the powder is exposed to air currents.

Step 3: Solubilization (The Critical Junction)
  • Solvent: Dimethyl Sulfoxide (DMSO) is the standard vehicle.

  • Protocol:

    • Add DMSO directly to the receiving vessel.

    • Vortex inside the hood until fully dissolved.

    • Validation: Inspect for "schlieren lines" (wavy optical distortions). Their presence indicates incomplete mixing. Vortex again until the solution is optically homogeneous.

Step 4: Storage of Deuterated Standards
  • Risk: H-D Exchange. Moisture can facilitate the exchange of Deuterium for Hydrogen on labile sites, ruining the isotopic signature.

  • Protocol:

    • Aliquot stock solution into single-use amber glass vials (silanized glass preferred).

    • Overlay with Argon or Nitrogen gas before capping.

    • Store at -20°C (short term) or -80°C (long term).

Part 3: Visualizing the Safety Logic

The following diagram illustrates the workflow, emphasizing the "Red Zones" where exposure risk is highest.

G cluster_hood FUME HOOD (High Risk Zone) Start Cold Storage (-20°C) trans-Ned-19-d8 Acclimatize Acclimatization (Closed Vial to Room Temp) Start->Acclimatize Prevent Condensation Static Static Neutralization (Ionizer Check) Acclimatize->Static Dry Environment Weighing Difference Weighing (Minimize Aerosol) Static->Weighing Transfer to Hood Solvent Solubilization (DMSO Addition) Weighing->Solvent Immediate Dissolution Waste Solid/Liquid Waste (Segregated) Weighing->Waste Disposables Aliquot Aliquot & Gas Overlay (Argon/N2) Solvent->Aliquot Seal Purity Freeze Deep Freeze Storage (-80°C) Aliquot->Freeze Long Term Stability

Caption: Operational workflow for trans-Ned-19-d8. Red zones indicate steps requiring Enhanced PPE due to aerosol/inhalation risks.

Part 4: Emergency & Disposal Protocols
Accidental Spills (Powder)
  • Evacuate: Clear the immediate area to let aerosols settle (15 mins).

  • PPE Up: Don Enhanced PPE (Double gloves, goggles, N95 or P100 respirator if outside hood).

  • Cover: Gently cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust generation. Do not dry sweep.

  • Wipe: Wipe up the material, working from the outside in.

  • Decontaminate: Clean surface with 70% Ethanol and detergent.

Disposal Strategy
  • Segregation: While deuterium is not radioactive, trans-Ned-19-d8 is a bioactive organic.

  • Solids: Dispose of gloves, weigh boats, and wipes in Hazardous Chemical Solid Waste (labeled "Toxic Organic").

  • Liquids: DMSO solutions go to Halogenated Organic Solvent Waste (due to the Fluorine atom in Ned-19 structure).

References
  • National Institutes of Health (NIH) - PubChem. Ned-19: Compound Summary and Safety Data. Available at: [Link]

  • Resolve Mass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling Best Practices. Available at: [Link][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.